molecular formula C11H10ClN B071548 4-Chloro-7,8-dimethylquinoline CAS No. 181950-53-8

4-Chloro-7,8-dimethylquinoline

Cat. No.: B071548
CAS No.: 181950-53-8
M. Wt: 191.65 g/mol
InChI Key: JVVPYRJTPJOCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7,8-dimethylquinoline is a high-value, multifunctional chemical scaffold of significant interest in medicinal chemistry and organic synthesis. Its core structure, the quinoline ring system, is substituted with chlorine at the 4-position and methyl groups at the 7- and 8-positions, creating a sterically and electronically unique building block. The chlorine atom serves as an excellent leaving group, making this compound a pivotal intermediate for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of various amines, alkoxides, and thiols to generate diverse 4-substituted quinoline libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVPYRJTPJOCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589065
Record name 4-Chloro-7,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181950-53-8
Record name 4-Chloro-7,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7,8-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-7,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Chloro-7,8-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis protocols, reactivity, and potential applications, with a focus on providing researchers and drug development professionals with the necessary information for its effective use in a laboratory setting.

Core Chemical Properties

This compound is a substituted quinoline with the chemical formula C₁₁H₁₀ClN. Its structure features a quinoline core with a chlorine atom at the 4-position and two methyl groups at the 7- and 8-positions.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models and should be considered as estimates.

PropertyValueSource
CAS Number 181950-53-8[1]
Molecular Formula C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol
Physical Form Solid
Melting Point 61-62 °C[1]
Boiling Point (Predicted) 299.5 ± 35.0 °C[2]
Density (Predicted) 1.188 ± 0.06 g/cm³[2]
SMILES Cc1ccc2c(Cl)ccnc2c1C
InChI 1S/C11H10ClN/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the formation of the quinoline core via the Gould-Jacobs reaction, followed by chlorination of the resulting 4-hydroxyquinoline intermediate.

Step 1: Synthesis of 7,8-dimethylquinolin-4-ol (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a well-established method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[3][4][5]

Experimental Protocol:

  • Condensation: In a round-bottom flask, combine 3,4-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Remove the ethanol byproduct under reduced pressure. The resulting anilidomethylenemalonate intermediate can often be used in the next step without further purification.

  • Cyclization: Dissolve the intermediate in a high-boiling point solvent such as diphenyl ether.

  • Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of 7,8-dimethyl-4-hydroxy-3-carboethoxyquinoline.

  • Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a basic solution (e.g., aqueous sodium hydroxide) with heating.

  • Acidification of the reaction mixture will precipitate the carboxylic acid.

  • The isolated carboxylic acid is then heated above its melting point until the evolution of carbon dioxide ceases, yielding 7,8-dimethylquinolin-4-ol.

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization, Hydrolysis & Decarboxylation 3,4-dimethylaniline 3,4-dimethylaniline Intermediate Anilidomethylenemalonate Intermediate 3,4-dimethylaniline->Intermediate Heat (100-130°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Precursor 7,8-dimethylquinolin-4-ol Intermediate->Precursor High Temp. (>250°C) 2. NaOH, H₂O 3. Heat

Fig. 1: Synthetic workflow for 7,8-dimethylquinolin-4-ol.
Step 2: Chlorination of 7,8-dimethylquinolin-4-ol

The hydroxyl group at the 4-position of the quinoline ring can be converted to a chlorine atom using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 7,8-dimethylquinolin-4-ol (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent.

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral to slightly basic.

  • The crude this compound will precipitate and can be collected by filtration.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Chlorination_Reaction 7,8-dimethylquinolin-4-ol 7,8-dimethylquinolin-4-ol Product This compound 7,8-dimethylquinolin-4-ol->Product Reflux POCl3 POCl₃ POCl3->Product

Fig. 2: Chlorination of the 4-hydroxyquinoline precursor.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the chlorine atom at the 4-position of the quinoline ring. This position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide range of functional groups. This makes it a versatile intermediate for the synthesis of a diverse library of quinoline derivatives.

The quinoline scaffold is a well-established pharmacophore in numerous therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. While specific biological data for this compound is not extensively reported, its structural similarity to other bioactive quinolines suggests its potential as a building block for the development of novel therapeutic agents.

Safety and Handling

This compound is classified as an acute oral toxicant and can cause serious eye damage. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, as well as singlets for the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the quinoline core and the two methyl groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.66 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Researchers are advised to obtain and interpret their own analytical data for confirmation of structure and purity.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-7,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-Chloro-7,8-dimethylquinoline, a quinoline derivative of interest to researchers and professionals in the field of drug development and organic chemistry. This document outlines the synthetic route, details experimental protocols, presents quantitative data from analogous reactions, and includes visualizations to elucidate the process.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the quinoline core to form the precursor, 7,8-Dimethyl-4-hydroxyquinoline, via the Gould-Jacobs reaction. The subsequent and final step is the chlorination of the hydroxyl group to yield the target compound.

The initial phase of the Gould-Jacobs reaction involves the condensation of 3,4-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermal cyclization reaction to form the 4-hydroxyquinoline ring system. The resulting 7,8-Dimethyl-4-hydroxyquinoline is then converted to this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_precursor Precursor cluster_final Final Product 3,4-dimethylaniline 3,4-dimethylaniline Intermediate_1 Diethyl ((3,4-dimethylphenyl)amino)methylene)malonate 3,4-dimethylaniline->Intermediate_1 Condensation (Gould-Jacobs) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_1 Precursor 7,8-Dimethyl-4-hydroxyquinoline Intermediate_1->Precursor Thermal Cyclization (High-boiling solvent) Final_Product This compound Precursor->Final_Product Chlorination (POCl₃) Experimental_Workflow cluster_step1 Step 1: Synthesis of 7,8-Dimethyl-4-hydroxyquinoline cluster_step2 Step 2: Synthesis of this compound A Mix 3,4-dimethylaniline and DEEM B Heat at 100-120°C for 1-2 hours A->B C Remove ethanol under reduced pressure B->C D Heat intermediate in high-boiling solvent (240-260°C) C->D E Precipitate with hydrocarbon solvent D->E F Filter and dry the product E->F G Add 7,8-Dimethyl-4-hydroxyquinoline to POCl₃ F->G Proceed to chlorination H Reflux at 110°C for 2-4 hours G->H I Pour onto crushed ice H->I J Neutralize with base (pH 8-9) I->J K Filter and dry the product J->K L Purify by recrystallization or chromatography K->L

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-7,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-7,8-dimethylquinoline. Due to the limited availability of experimental data for this specific compound in public literature, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar quinoline derivatives. It also outlines a plausible synthetic route and standard experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from known data of related quinoline compounds and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityAssignment
~ 8.10d (J=8.5 Hz)H-5
~ 7.50d (J=8.5 Hz)H-6
~ 7.30d (J=4.5 Hz)H-3
~ 8.80d (J=4.5 Hz)H-2
~ 2.50s7-CH₃
~ 2.40s8-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 151.0C-2
~ 122.0C-3
~ 150.0C-4
~ 129.0C-4a
~ 126.0C-5
~ 128.0C-6
~ 138.0C-7
~ 130.0C-8
~ 148.0C-8a
~ 18.07-CH₃
~ 15.08-CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/zRelative IntensityProposed Fragment Ion
191/193High[M]⁺ (Molecular Ion)
156Moderate[M - Cl]⁺
176/178Moderate[M - CH₃]⁺
128Low[M - Cl - HCN]⁺

Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumC-H stretch (aromatic)
~ 2920MediumC-H stretch (methyl)
~ 1600, 1500, 1450StrongC=C and C=N stretching (ring)
~ 1100StrongC-Cl stretch
~ 850StrongC-H bend (out-of-plane)

Table 5: Predicted UV-Vis Spectroscopic Data (Ethanol)

λ_max (nm)Molar Absorptivity (ε)Transition
~ 230~ 35,000π → π
~ 280~ 8,000π → π
~ 320~ 5,000n → π*

Proposed Synthesis and Experimental Protocols

A plausible synthesis for this compound involves the cyclization of an appropriate aniline derivative to form the corresponding 4-hydroxyquinoline, followed by chlorination.

A common method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction.

  • Reactants: 2,3-dimethylaniline and diethyl (ethoxymethylene)malonate.

  • Procedure:

    • A mixture of 2,3-dimethylaniline and diethyl (ethoxymethylene)malonate is heated.

    • The resulting intermediate is cyclized at high temperature (e.g., in diphenyl ether) to yield 7,8-dimethylquinolin-4-ol.

The chlorination of the 4-hydroxy group can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Reactants: 7,8-dimethylquinolin-4-ol and phosphorus oxychloride.

  • Procedure:

    • 7,8-dimethylquinolin-4-ol is heated with an excess of phosphorus oxychloride.[1]

    • The reaction mixture is then carefully poured onto crushed ice and neutralized to precipitate the crude product.

    • The product can be purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow A 2,3-dimethylaniline P1 Gould-Jacobs Reaction A->P1 B diethyl (ethoxymethylene)malonate B->P1 C 7,8-dimethylquinolin-4-ol P2 Chlorination (POCl₃) C->P2 D This compound P1->C P2->D

Caption: Proposed synthesis of this compound.

Standard analytical techniques would be employed for the structural confirmation of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS):

    • Electron Ionization Mass Spectrometry (EI-MS) would be performed on a mass spectrometer, typically at an ionization energy of 70 eV, to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • The UV-Vis absorption spectrum would be measured in a suitable solvent like ethanol using a spectrophotometer.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not yet elucidated, quinoline derivatives are known to be versatile scaffolds in drug discovery. The chloro-substituent at the 4-position makes the compound amenable to nucleophilic aromatic substitution, allowing for the synthesis of a library of derivatives for screening against various biological targets.

G cluster_derivatization Derivatization and Screening Workflow Start This compound Process Nucleophilic Aromatic Substitution (e.g., with amines, alcohols, thiols) Start->Process Library Library of 4-substituted-7,8-dimethylquinoline derivatives Process->Library Screening Biological Screening (e.g., anticancer, antimicrobial assays) Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Potential workflow for drug discovery using this compound.

References

4-Chloro-7,8-dimethylquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and potential biological significance of 4-Chloro-7,8-dimethylquinoline. The information presented herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this quinoline derivative. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues to provide a robust predictive analysis.

Molecular Structure and Physicochemical Properties

This compound belongs to the quinoline class of heterocyclic aromatic compounds, characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the 4-position and two methyl groups at the 7- and 8-positions significantly influences its electronic properties and reactivity. The chlorine atom, being an electron-withdrawing group, activates the 4-position for nucleophilic substitution, making it a versatile intermediate for the synthesis of a wide array of derivatives.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted)4-Chloro-2,5-dimethylquinoline[1]4,8-Dimethylquinoline[2]4-Chloroquinoline[3]
Molecular Formula C₁₁H₁₀ClNC₁₁H₁₀ClNC₁₁H₁₁NC₉H₆ClN
Molecular Weight 191.66 g/mol 190.66 g/mol 157.21 g/mol 163.60 g/mol
LogP (Predicted) 3.2 - 3.8Not Available2.91.6
Topological Polar Surface Area (TPSA) 12.89 ŲNot Available12.9 Ų12.9 Ų
Hydrogen Bond Donors 0000
Hydrogen Bond Acceptors 1111
Rotatable Bonds 0000

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commencing with the construction of the quinoline core, followed by chlorination. A plausible synthetic route, adapted from methodologies reported for similar quinoline derivatives, is outlined below.[4][5]

Proposed Synthetic Pathway

The synthesis initiates with the formation of 7,8-dimethylquinolin-4-ol from appropriate aniline and ester precursors through a cyclization reaction, such as the Conrad-Limpach synthesis. The resulting 4-hydroxyquinoline derivative is then subjected to chlorination to yield the final product.

Synthesis_Workflow A 2,3-Dimethylaniline C 7,8-Dimethyl-4-hydroxyquinoline A->C Conrad-Limpach Reaction B Diethyl malonate B->C E This compound C->E Chlorination D Phosphorus oxychloride (POCl3) D->E

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 7,8-Dimethyl-4-hydroxyquinoline

  • In a round-bottom flask, equimolar amounts of 2,3-dimethylaniline and diethyl malonate are mixed.

  • The mixture is heated at 140-150 °C for 2 hours to facilitate the initial condensation reaction, forming the corresponding anilinocrotonate.

  • The resulting intermediate is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 250 °C.

  • The reaction mixture is maintained at this temperature for 30 minutes to effect cyclization.

  • Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried to yield 7,8-dimethyl-4-hydroxyquinoline.

Step 2: Synthesis of this compound

  • To a flask containing 7,8-dimethyl-4-hydroxyquinoline, an excess of phosphorus oxychloride (POCl₃) is added.

  • The mixture is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The acidic solution is neutralized with a base, such as sodium bicarbonate solution, until a precipitate is formed.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on the analysis of closely related compounds, the following spectral data are predicted.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Aromatic protons (H-2, H-3, H-5, H-6) would appear in the range of δ 7.0-8.5 ppm. The two methyl groups at C-7 and C-8 would likely appear as singlets between δ 2.3-2.7 ppm.
¹³C NMR Aromatic carbons would resonate in the δ 120-150 ppm region. The methyl carbons would be expected in the upfield region, around δ 15-25 ppm. The carbon bearing the chlorine (C-4) would be significantly shifted.
Mass Spectrometry (EI-MS) The molecular ion peak [M]⁺ would be observed at m/z 191, with a characteristic isotopic pattern [M+2]⁺ at m/z 193 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Biological Activity and Potential Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[4][6][7][8]

Derivatives of 7,8-dimethylquinoline have been specifically investigated for their antimicrobial and antifungal activities.[4][6] The introduction of various substituents at the 2- and 4-positions of the 7,8-dimethylquinoline core has been shown to modulate their biological efficacy.[4]

The 4-chloro group in the target molecule serves as a versatile handle for the synthesis of 4-aminoquinoline derivatives, a class of compounds known for their potent biological effects. For instance, 4-aminoquinolines have demonstrated significant cytotoxicity against various cancer cell lines.[9] The mechanism of action for many quinoline-based anticancer agents is believed to involve intercalation into DNA, inhibition of topoisomerase enzymes, and induction of apoptosis.

Putative_Anticancer_Mechanism cluster_cell Cancer Cell A This compound (or its 4-amino derivative) B DNA Intercalation A->B C Topoisomerase Inhibition A->C D DNA Damage B->D C->D E Apoptosis Induction D->E

Caption: Putative anticancer mechanism of action for 4-amino derivatives of this compound.

Conclusion

This compound represents a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its strategic substitution pattern provides a foundation for creating diverse libraries of compounds for biological screening. While specific experimental data on the title compound remains to be published, the established chemistry and pharmacology of the quinoline class of compounds strongly suggest that derivatives of this compound could exhibit interesting antimicrobial, antifungal, and anticancer properties. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

Starting materials for 4-Chloro-7,8-dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for obtaining 4-Chloro-7,8-dimethylquinoline, a valuable heterocyclic compound for research and drug development. The primary route involves a multi-step process beginning with the Gould-Jacobs reaction to construct the core quinoline scaffold, followed by chlorination to yield the final product. This document provides detailed experimental protocols, quantitative data for key intermediates, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-stage process:

  • Stage 1: Gould-Jacobs Reaction. This classical method is employed to construct the 7,8-dimethyl-4-hydroxyquinoline core. The synthesis commences with the condensation of 3,4-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate undergoes thermal cyclization, followed by saponification and decarboxylation to yield 7,8-dimethylquinolin-4-ol.

  • Stage 2: Chlorination. The hydroxyl group at the 4-position of the quinoline ring is subsequently replaced with a chlorine atom using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to afford the target compound, this compound.

The overall synthetic workflow is depicted below:

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination 3,4-Dimethylaniline 3,4-Dimethylaniline Intermediate_A Diethyl ((3,4-dimethylphenyl)amino)methylene)malonate 3,4-Dimethylaniline->Intermediate_A Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_A Intermediate_B Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate Intermediate_A->Intermediate_B Thermal Cyclization Intermediate_C 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid Intermediate_B->Intermediate_C Saponification 7,8-Dimethylquinolin-4-ol 7,8-Dimethylquinolin-4-ol Intermediate_C->7,8-Dimethylquinolin-4-ol Decarboxylation This compound This compound 7,8-Dimethylquinolin-4-ol->this compound Chlorination POCl3 POCl3 POCl3->this compound

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key starting materials, intermediates, and the final product with their relevant quantitative data based on representative synthetic procedures.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
3,4-DimethylanilineC₈H₁₁N121.18-Liquid/Solid
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23-Liquid
Diethyl ((3,4-dimethylphenyl)amino)methylene)malonateC₁₆H₂₁NO₄291.34~85-95Solid
7,8-Dimethylquinolin-4-olC₁₁H₁₁NO173.21HighSolid
This compoundC₁₁H₁₀ClN191.66~80-90Solid

Experimental Protocols

The following protocols are based on established methodologies for the Gould-Jacobs reaction and subsequent chlorination.[1][2]

Stage 1: Synthesis of 7,8-Dimethylquinolin-4-ol (Gould-Jacobs Reaction)

Step 1.1: Condensation of 3,4-Dimethylaniline with DEEM

  • In a round-bottom flask, combine 3,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring at 110-120 °C for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl ((3,4-dimethylphenyl)amino)methylene)malonate can be used in the next step without further purification.

Step 1.2: Thermal Cyclization

  • Add the crude intermediate from the previous step to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (approximately 250-260 °C) for 30-60 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and add a hydrocarbon solvent like hexane or heptane to precipitate the product, ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate.

  • Filter the solid, wash with the hydrocarbon solvent, and dry.

Step 1.3: Saponification

  • Suspend the crude ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 4-hydroxy-7,8-dimethylquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 1.4: Decarboxylation

  • Place the dried 4-hydroxy-7,8-dimethylquinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 240-260 °C) until the evolution of carbon dioxide ceases.

  • The resulting crude 7,8-dimethylquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Stage 2: Synthesis of this compound (Chlorination)
  • Carefully add 7,8-dimethylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents, in a reaction flask equipped with a reflux condenser and a gas trap. This reaction should be performed in a well-ventilated fume hood.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

  • The solid precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The Gould-Jacobs reaction is a multi-step sequence involving condensation, cyclization, hydrolysis, and decarboxylation to form the key hydroxyquinoline intermediate. This intermediate is then subjected to a nucleophilic substitution reaction to introduce the chloro group.

G Starting_Materials 3,4-Dimethylaniline & DEEM Condensation_Product Anilidomethylenemalonate Intermediate Starting_Materials->Condensation_Product Condensation Cyclized_Product 4-Hydroxyquinoline Ester Condensation_Product->Cyclized_Product Thermal Cyclization Hydroxyquinoline 7,8-Dimethylquinolin-4-ol Cyclized_Product->Hydroxyquinoline Saponification & Decarboxylation Final_Product This compound Hydroxyquinoline->Final_Product Chlorination (POCl3)

Caption: Logical workflow of this compound synthesis.

References

Dimethylquinoline Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities. Among these, dimethylquinoline derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential in anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications. This in-depth technical guide provides a comprehensive overview of the current state of research into the biological activities of dimethylquinoline derivatives, presenting quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Anticancer Activity

Dimethylquinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various dimethylquinoline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) and the growth inhibitory concentration (GI₅₀). A summary of representative data is presented below.

Derivative ClassSpecific Compound(s)Cancer Cell Line(s)IC₅₀ / GI₅₀ (µM)Reference(s)
2,4-DimethylquinolineSubstituted 2,4-dimethylquinolinesVariousData not broadly available in summarized formatN/A
6,7-Dimethylquinoline6,7-dimethoxy-4-(3-(pyrrolidin-1-yl)propoxy)-2-(4-(trifluoromethyl) phenyl)quinolineColon Cancer, Leukemia, MelanomaGI₅₀ MG-MID: 0.875, 0.904, 0.926[1]
5,7-DimethylquinolineN-(2-(tertbutylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide derivatives (5d and 5j)NCI-60 cell linesPotent activity reported[2]
8-Hydroxy-2,5-dimethylquinoline2-(8-hydroxy-2-methylquinolin-5-yl)-1,4-naphthalenedioneA549 (Lung)High cytotoxicity reported[3]
Key Signaling Pathways in Anticancer Activity

Dimethylquinoline derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several quinoline derivatives have been identified as inhibitors of this pathway, leading to the suppression of tumor growth.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation DMQ Dimethylquinoline Derivative DMQ->PI3K inhibits DMQ->AKT inhibits DMQ->mTORC1 inhibits

PI3K/AKT/mTOR signaling pathway inhibition.

Pim-1 kinase, a serine/threonine kinase, is another important target in cancer therapy as it is involved in cell cycle progression and apoptosis. Certain quinoline derivatives have been identified as inhibitors of Pim-1 kinase.

Pim1_Kinase_Pathway Cytokines Cytokines/ Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 activates Downstream Downstream Targets (e.g., BAD, c-Myc) Pim1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation DMQ Dimethylquinoline Derivative DMQ->Pim1 inhibits

Pim-1 kinase signaling pathway inhibition.
Experimental Protocols for Anticancer Activity Assessment

A general workflow for assessing the anticancer activity of dimethylquinoline derivatives is depicted below, followed by detailed protocols for key assays.

Anticancer_Workflow cluster_0 In Vitro Assays A Cell Culture (Cancer Cell Lines) B Compound Treatment (Dimethylquinoline Derivatives) A->B C MTT Assay (Cytotoxicity) B->C D Flow Cytometry (Cell Cycle Analysis) B->D E Western Blot (Protein Expression) B->E

General workflow for in vitro anticancer assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the dimethylquinoline derivative and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the dimethylquinoline derivative for a specified time, then harvest by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Antimicrobial Activity

Dimethylquinoline derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their ability to inhibit microbial growth is a significant area of research.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of dimethylquinoline derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Derivative ClassSpecific Compound(s)Microbial Strain(s)MIC (µg/mL)Reference(s)
6-Amino-4-methyl-1H-quinoline-2-one derivativesCompounds 2 and 6Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli3.12 - 50[4]
7,8-Dimethylquinoline derivativesSchiff's bases, carbothioamides, and carboxamidesVarious bacteria and fungiActivity reported[5]
General Quinoline DerivativesVariousS. aureus, S. pyogenes, S. typhi, P. aeruginosa, E. coli0.12 - >1024[6]
N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivativesCompound 8Vancomycin-resistant E. faecium4[6]
Experimental Protocol for MIC Determination

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the dimethylquinoline derivative in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Dimethylquinoline derivatives have been investigated for their potential to modulate inflammatory responses.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of dimethylquinoline derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Derivative ClassSpecific Compound(s)AssayIC₅₀ (µM)Reference(s)
Pyrazolo[4,3-c]quinoline3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i)LPS-induced NO production in RAW 264.7 cells0.19[7]
Pyrazolo[4,3-c]quinoline4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m)LPS-induced NO production in RAW 264.7 cells0.22[7]
5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochlorideN1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochlorideReduction of MDA and NO in vivoSignificant reduction observed
Experimental Protocol for Anti-inflammatory Activity Assessment

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the dimethylquinoline derivative for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reaction: Collect the culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC₅₀ value.

Neuroprotective Activity

Neurodegenerative diseases are characterized by progressive neuronal loss. Dimethylquinoline derivatives are being explored for their potential to protect neurons from various insults, including oxidative stress and excitotoxicity.

In Vitro Neuroprotective Effects

Studies on quinoline derivatives have shown their ability to protect neuronal cells from damage induced by oxidative stress.

Derivative ClassEffectIn Vitro ModelKey FindingsReference(s)
8-Hydroxyquinoline derivativesNeuroprotection against oxidative stressNeuronal cell linesSignificantly reduced neuronal cell death
QuinolylnitronesNeuroprotection, anti-necrotic, anti-apoptotic, anti-oxidantOxygen-glucose-deprivation model in SH-SY5Y cellsQN6 showed strong prevention of decreased metabolic activity (EC₅₀ = 3.97 µM), necrosis (EC₅₀ = 3.79 µM), and apoptosis (EC₅₀ = 3.99 µM)

Experimental Protocols for Neuroprotective Activity Assessment

Neuroprotection_Workflow cluster_0 Neuroprotection Assays cluster_1 Assessment Methods A Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) B Induction of Neuronal Damage (e.g., Oxidative Stress, Excitotoxicity) A->B C Compound Treatment (Dimethylquinoline Derivatives) D Assessment of Neuroprotection C->D E ROS Measurement (e.g., DCFDA assay) D->E F Mitochondrial Membrane Potential Assay (e.g., JC-1) D->F G Cell Viability Assay (e.g., MTT) D->G

Workflow for assessing in vitro neuroprotective activity.

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Treatment: Treat neuronal cells with the neurotoxic agent (e.g., H₂O₂) in the presence or absence of the dimethylquinoline derivative.

  • DCFH-DA Staining: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Quantify the reduction in ROS levels in cells treated with the dimethylquinoline derivative compared to the control.

Principle: The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

Protocol:

  • Cell Treatment: Treat neuronal cells as described for the ROS assay.

  • JC-1 Staining: Incubate the cells with JC-1 dye (e.g., 5 µg/mL) for 15-30 minutes at 37°C.

  • Fluorescence Measurement: Measure both green (emission ~529 nm) and red (emission ~590 nm) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Conclusion

Dimethylquinoline derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and neurodegeneration warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this important class of compounds. Future research should focus on optimizing the structure-activity relationships of dimethylquinoline derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety.

References

An In-depth Technical Guide to 4-Chloro-7,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-7,8-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogs to detail its synthesis, potential biological activities, and mechanisms of action. The quinoline core is a "privileged scaffold" in drug discovery, forming the basis for numerous therapeutic agents with a wide range of pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities.

Physicochemical Properties and CAS Number

A specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. This suggests that the compound may not be commercially available or extensively documented. For reference, structurally similar compounds include 4-Amino-3-chloro-7,8-dimethylquinoline (CAS No. 1210959-93-5) and Methyl this compound-2-carboxylate (CAS No. 1133115-70-4). The properties of the title compound would be predicted to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like dichloromethane and methanol.

Synthesis of this compound

A plausible and well-established synthetic route to this compound involves a multi-step process beginning with the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.[1][2][3][4][5]

Step 1: Synthesis of 7,8-Dimethylquinolin-4-ol via Gould-Jacobs Reaction

The initial step is the synthesis of the 4-hydroxyquinoline intermediate, 7,8-Dimethylquinolin-4-ol, from 2,3-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM).

  • Reaction: 2,3-dimethylaniline is condensed with DEEM, followed by thermal cyclization.

  • Intermediate: The initial condensation yields an anilinomethylenemalonate intermediate.

  • Cyclization: High-temperature heating of this intermediate leads to the formation of the quinoline ring system.[3]

Step 2: Chlorination of 7,8-Dimethylquinolin-4-ol

The final step is the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and for evaluating its potential cytotoxic activity based on methodologies reported for analogous compounds.[7][8]

Protocol 1: Synthesis of this compound

Part A: Synthesis of Ethyl 2-(2,3-dimethylanilino)methylenemalonate

  • In a round-bottom flask, combine 2,3-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the ethanol byproduct under reduced pressure to yield the crude intermediate.

Part B: Synthesis of 7,8-Dimethylquinolin-4-ol

  • Add the crude product from Part A to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C for 30-60 minutes to facilitate cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 7,8-Dimethylquinolin-4-ol.

Part C: Synthesis of this compound

  • Carefully add 7,8-Dimethylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) in a well-ventilated fume hood.

  • Heat the mixture to reflux (around 110°C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate, until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is adapted from studies on other 4-chloroquinoline derivatives to assess anticancer activity.[8]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data on Related Compounds

The following table summarizes the cytotoxic activity of various 4-aminoquinoline derivatives against human breast cancer cell lines, providing a benchmark for the potential efficacy of this compound.

CompoundCell LineGI₅₀ (µM)[8]
Chloroquine (CQ)MDA-MB-46824.36
Chloroquine (CQ)MCF-720.72
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-46811.47
N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMDA-MB-4687.35
N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMCF-714.80

Signaling Pathways and Mechanisms of Action

Substituted quinolines, particularly chloroquine and its analogs, have been shown to interfere with several key cellular signaling pathways implicated in cancer cell proliferation and survival. The primary mechanisms include the inhibition of autophagy and modulation of pathways such as NF-κB and PI3K/Akt.[9][10]

Workflow for Synthesis of this compound

G A 2,3-Dimethylaniline C Condensation A->C B Diethyl Ethoxymethylenemalonate B->C D 7,8-Dimethylquinolin-4-ol C->D E Chlorination (POCl3) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Inhibition of the NF-κB Signaling Pathway

Chloroquine has been shown to inhibit the NF-κB signaling pathway by preventing the autophagic degradation of p47, a negative regulator of this pathway.[9] This leads to the suppression of NF-κB activation and subsequent induction of apoptosis in cancer cells.

G cluster_0 Autophagy-Lysosome Pathway cluster_1 NF-kB Pathway p47 p47 Lysosome Lysosome p47->Lysosome Degradation NFkB NF-kB Activation p47->NFkB Inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation Chloroquinoline 4-Chloroquinoline Derivative Chloroquinoline->Lysosome Inhibits

Caption: Inhibition of NF-κB pathway by a 4-chloroquinoline derivative.

Inhibition of the PI3K/Akt Signaling Pathway

Several quinoline derivatives have demonstrated the ability to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can sensitize cancer cells to other therapeutic agents.[10]

G cluster_0 PI3K/Akt Signaling PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Promotes Chloroquinoline 4-Chloroquinoline Derivative Chloroquinoline->Akt Inhibits

Caption: Inhibition of PI3K/Akt pathway by a 4-chloroquinoline derivative.

References

Technical Guide: Physicochemical and Synthetic Profile of Chloro-Dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinoline ring system dictates the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on available data for various chloro-dimethylquinoline isomers and related compounds to provide a comparative physicochemical profile and an overview of synthetic methodologies.

Physicochemical Properties of Chloro-Dimethylquinoline Analogs

The following tables summarize the available quantitative data for compounds structurally related to 4-Chloro-7,8-dimethylquinoline. These analogs provide insight into the general physical properties of this class of compounds.

Table 1: General Properties of Chloro-Dimethylquinoline Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl this compound-2-carboxylate1133115-70-4C₁₃H₁₂ClNO₂249.69
4-Bromo-7-chloro-2,8-dimethylquinoline1070879-69-4C₁₁H₉BrClNNot Available
4-Chloro-2,5-dimethylquinolineNot AvailableC₁₁H₁₀ClNNot Available
4-Chloro-N,N-dimethylquinolin-7-amine178984-46-8C₁₁H₁₂ClN₃Not Available
4-Amino-3-chloro-7,8-dimethylquinoline1210959-93-5C₁₁H₁₁ClN₂Not Available

Table 2: Computational and Experimental Properties of Related Quinoline Derivatives

Compound NamePropertyValueSource
7-Bromo-4-chloro-2,8-dimethylquinolineTPSA12.89ChemScene[1]
LogP4.26754ChemScene[1]
4,8-DimethylquinolineMolecular Weight157.21 g/mol PubChem[2]
XLogP32.9PubChem[2]
4-ChloroquinolineMelting Point34.5 °CPubChem[3]
7-Chloro-4-methylquinolineMolecular Weight177.63 g/mol PubChem[4]
XLogP33.2PubChem[4]
4-Amino-7-chloroquinolineMolecular Weight178.62 g/mol PubChem[5]
XLogP32.3PubChem[5]
7-Chloro-4-hydroxyquinolineMolecular Weight179.60 g/mol PubChem[6]
XLogP31.2PubChem[6]
4-Chloro-2-methylquinolineMolecular Weight177.63 g/mol PubChem[7]
XLogP33.5PubChem[7]
4,7-DichloroquinolineMelting Point81-83 °CChemicalBook[8]

Synthetic Methodologies for Related Chloro-Quinoline Derivatives

While a specific protocol for the synthesis of this compound is not available, the synthesis of analogous compounds often involves the chlorination of a corresponding hydroxyquinoline precursor. The following protocols are for the synthesis of structurally similar compounds and can serve as a methodological reference.

Synthesis of 7-Bromo-4-chloro-8-methylquinoline

The synthesis of 7-Bromo-4-chloro-8-methylquinoline is a multi-step process that can be adapted for similar structures. The final step involves the chlorination of a 4-hydroxyquinoline intermediate.[9]

Experimental Protocol: Chlorination of 7-Bromo-8-methylquinolin-4-ol [9]

  • To a round-bottom flask equipped with a reflux condenser, add 7-Bromo-8-methylquinolin-4-ol (1.0 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents, in a well-ventilated fume hood.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 7-Bromo-4-chloro-8-methylquinoline.

Synthesis of 4-chloro-6,7-dimethoxyquinoline

A general method for the preparation of 4-chloroquinolines involves the chlorination of the corresponding 4-hydroxyquinoline.[10]

Experimental Protocol: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline [10]

  • In a reaction vessel, mix 4-hydroxy-6,7-dimethoxyquinoline with a suitable solvent such as toluene or acetonitrile.

  • Add a chlorinating agent, for example, phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture, typically between 60-120°C, for 1-15 hours while stirring.

  • Upon completion of the reaction, quench the reaction mixture.

  • The crude product can be purified by recrystallization to obtain 4-chloro-6,7-dimethoxyquinoline.[10]

Synthetic Utility and Potential Applications

The chloro-substituent at the 4-position and other halides on the quinoline ring are versatile handles for further chemical modifications. These positions are amenable to various transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening. For instance, 7-Bromo-4-chloro-8-methylquinoline is a scaffold used in the synthesis of potential anticancer agents.[11]

The general workflow for the diversification of a halo-substituted quinoline core is depicted below.

G A Halo-Substituted Quinoline Core B Nucleophilic Aromatic Substitution (SNAr) A->B C Palladium-Catalyzed Cross-Coupling A->C D Diverse Functionalized Quinoline Derivatives B->D C->D E Biological Screening (e.g., Anticancer) D->E

Synthetic workflow for the diversification of a halo-substituted quinoline scaffold.

Conclusion

While specific data for this compound remains elusive, the analysis of its structural analogs provides valuable insights into the expected physicochemical properties and synthetic strategies for this class of compounds. The methodologies and data presented in this guide can serve as a foundational resource for researchers interested in the synthesis and development of novel quinoline-based molecules for various therapeutic applications. Further experimental investigation is required to fully characterize the properties and biological activity of this compound.

References

The Chloro Group in 4-Chloroquinolines: A Technical Guide to Its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the antimalarial drug chloroquine. The reactivity of the chloro group at the 4-position is pivotal to the synthesis of a diverse array of biologically active molecules. This in-depth technical guide explores the core principles governing the reactivity of this functional group, with a focus on nucleophilic aromatic substitution (SNAr). We present quantitative data, detailed experimental protocols, and visualizations of key reaction mechanisms and biological pathways to provide a comprehensive resource for professionals in drug discovery and development.

The Reactivity of the 4-Chloro Group: An Overview

The chloro group at the 4-position of the quinoline ring is highly susceptible to nucleophilic attack. This enhanced reactivity is primarily due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring system. This effect, most pronounced at the C2 and C4 positions, polarizes the C-Cl bond, making the carbon atom more electrophilic and thus a prime target for nucleophiles.

The generally accepted mechanism for the substitution of the chloro group is the SNAr mechanism. This process involves two key steps:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the 4-substituted quinoline product.

The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. Electron-withdrawing groups on the quinoline ring can further stabilize this intermediate, thereby increasing the reaction rate. Conversely, electron-donating groups can destabilize the intermediate and slow down the reaction.

Quantitative Analysis of Reactivity

The reactivity of the chloro group in 4-chloroquinolines can be quantified by examining reaction yields and kinetics under various conditions and with different nucleophiles.

Comparison of Nucleophile Reactivity

A wide range of nucleophiles can displace the 4-chloro group, with amines being the most extensively studied due to the pharmacological importance of 4-aminoquinolines. The following table summarizes the yields of SNAr reactions with various amine nucleophiles.

NucleophileReaction ConditionsProductYield (%)Reference
PiperazineEtOH, reflux, 18 h7-chloro-4-(piperazin-1-yl)quinoline91[1]
MorpholineDMF, K₂CO₃, 120 °C, 24 hN-(7-chloro-4-morpholinoquinolin-2-yl)benzamide92[2]
ButylamineNeat, 120-130 °C, 6 hButyl-(7-chloro-quinolin-4-yl)-amine88[3]
Ethane-1,2-diamineNeat, 130 °C, 7 hN¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine-[3]
N,N-dimethyl-ethane-1,2-diamineNeat, 120-130 °C, 6-8 hN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine-[3]

Note: Yields can vary based on the specific substrate and reaction optimization.

Conventional Heating vs. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate SNAr reactions on 4-chloroquinolines, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods.[4][5]

NucleophileHeating MethodSolventTemperature (°C)TimeYield (%)Reference
Various phenolsConventionalVarious--Lower[6]
Various phenolsMicrowave[bmim][PF₆]-10 min72-82[6]
Various alkyl/aryl aminesConventionalDMSO140-180>24 h-[7]
Various alkyl/aryl aminesMicrowaveDMSO140-18020-30 min80-95[7]

The enhanced efficiency of microwave-assisted synthesis is attributed to rapid, uniform heating of the reaction mixture, which can lead to faster reaction rates and reduced side product formation.[5]

The Influence of Substituents on Reactivity: The Hammett Equation

The electronic properties of substituents on the quinoline ring can significantly impact the reactivity of the 4-chloro group. The Hammett equation provides a quantitative measure of these electronic effects on reaction rates. The equation is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of a substituted 4-chloroquinoline.

  • k₀ is the rate constant for the reaction of the unsubstituted 4-chloroquinoline.

  • σ (sigma) is the substituent constant, which reflects the electronic effect of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic aromatic substitution.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the reactivity of the 4-chloro group in 4-chloroquinolines.

General Protocol for Nucleophilic Aromatic Substitution with an Amine (Conventional Heating)

This protocol describes the synthesis of a 4-aminoquinoline derivative from 4,7-dichloroquinoline and a primary or secondary amine.[4]

Materials:

  • 4,7-dichloroquinoline

  • Primary or secondary amine (e.g., 1,3-diaminopropane)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., K₂CO₃, NaOH, if required)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in the chosen solvent.

  • Add the amine (1.0-1.2 eq) to the solution. If the amine salt is used or if the amine is a weak nucleophile, add a base (e.g., K₂CO₃, 1.5 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Microwave-Assisted Nucleophilic Aromatic Substitution with an Amine

This protocol outlines an efficient synthesis of 4-aminoquinolines using microwave irradiation.[4]

Materials:

  • 4,7-dichloroquinoline

  • Amine (primary or secondary)

  • Solvent (e.g., DMSO, ethanol)

  • Base (if necessary)

  • Microwave vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and the appropriate solvent.

  • If necessary, add a base (e.g., NaOH for anilines).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 140-180 °C) for the designated time (e.g., 20-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Biological Signaling Pathways and Experimental Workflows

The 4-substituted quinolines, particularly 4-aminoquinolines, are known to interact with various biological pathways. Understanding these interactions is crucial for drug development.

Mechanism of Action of Chloroquine in Malaria

Chloroquine's antimalarial activity stems from its ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

Chloroquine_Mechanism Mechanism of Action of Chloroquine cluster_parasite Malaria Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Substrate CQ_Heme CQ-Heme Complex Heme->CQ_Heme Parasite Death Parasite Death Heme->Parasite Death Accumulation leads to Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme_Polymerase->Hemozoin Catalyzes Chloroquine Chloroquine (CQ) Chloroquine->Heme Binds to CQ_Heme->Heme_Polymerase Inhibits

Caption: Chloroquine inhibits hemozoin formation, leading to toxic heme accumulation and parasite death.

Modulation of Autophagy by 4-Aminoquinolines

4-Aminoquinolines like chloroquine are known inhibitors of autophagy, a cellular degradation process. They are thought to act by impairing autophagosome-lysosome fusion and lysosomal function.

Autophagy_Inhibition Inhibition of Autophagy by 4-Aminoquinolines cluster_autophagy Autophagy Pathway Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Beclin1 Beclin-1 Complex Beclin1->Autophagosome Initiates formation Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Aminoquinoline->Lysosome Accumulates and raises pH Aminoquinoline->Autolysosome Inhibits fusion

Caption: 4-Aminoquinolines disrupt autophagy by inhibiting autophagosome-lysosome fusion and lysosomal function.

Inhibition of Toll-Like Receptor (TLR) Signaling

Certain 4-aminoquinolines can modulate immune responses by inhibiting Toll-like receptor (TLR) signaling, particularly endosomal TLRs like TLR9 that recognize nucleic acids.

TLR_Inhibition Inhibition of TLR9 Signaling by 4-Aminoquinolines cluster_tlr TLR9 Signaling Pathway CpG_DNA CpG DNA (Ligand) TLR9 TLR9 (in Endosome) CpG_DNA->TLR9 Binds to MyD88 MyD88 TLR9->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Induces expression of Aminoquinoline 4-Aminoquinoline Aminoquinoline->CpG_DNA Binds to and prevents TLR9 binding

Caption: 4-Aminoquinolines can inhibit TLR9 signaling by binding to nucleic acid ligands.[8][9]

General Experimental Workflow for SNAr Reactions

The following diagram illustrates a typical workflow for performing and analyzing SNAr reactions on 4-chloroquinolines.

SNAr_Workflow Experimental Workflow for SNAr Reactions Start Start Reagents Select 4-Chloroquinoline and Nucleophile Start->Reagents Reaction_Setup Reaction Setup (Conventional or Microwave) Reagents->Reaction_Setup Reaction Nucleophilic Substitution Reaction_Setup->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the synthesis and analysis of 4-substituted quinolines.

Conclusion

The chloro group in 4-chloroquinolines is a versatile handle for the synthesis of a vast array of functionalized quinoline derivatives with significant biological and pharmaceutical applications. The reactivity of this group is well-understood to proceed via a nucleophilic aromatic substitution mechanism, which is influenced by the nature of the nucleophile, reaction conditions, and electronic effects of substituents on the quinoline ring. This guide has provided a comprehensive overview of these factors, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. A thorough understanding of the principles outlined herein is essential for researchers and scientists engaged in the design and development of novel quinoline-based therapeutic agents.

References

Synthesis of 7,8-Dimethylquinoline Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthesis strategies for key precursors of 7,8-dimethylquinoline, a significant scaffold in medicinal chemistry. The primary focus is on the synthesis of 7,8-dimethylquinoline-2,4-diol, a versatile intermediate for the elaboration into a variety of derivatives. This document details the essential experimental protocols, presents quantitative data in a clear, tabular format, and visualizes the synthetic pathways and workflows using logical diagrams.

Introduction

The quinoline ring system is a fundamental structural motif in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals. Specifically, substituted quinolines, such as those with a 7,8-dimethyl substitution pattern, are of significant interest in drug discovery. The synthesis of these complex molecules relies on the efficient preparation of key precursors. This guide focuses on the reliable synthesis of 7,8-dimethylquinoline-2,4-diol, starting from the readily available 2,3-dimethylaniline.

The most direct and widely recognized route to this precursor involves a two-step process: the initial reaction of 2,3-dimethylaniline with a malonic ester derivative, followed by a high-temperature or acid-catalyzed cyclization. This approach is a variation of classical quinoline syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions.

Synthetic Pathway Overview

The synthesis of 7,8-dimethylquinoline-2,4-diol is primarily achieved through a two-step sequence. The first step involves the formation of an enamine or anilide intermediate by reacting 2,3-dimethylaniline with a suitable diethyl malonate derivative. The second step is the intramolecular cyclization of this intermediate to yield the target quinoline precursor.

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization 2_3_dimethylaniline 2,3-Dimethylaniline intermediate Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate 2_3_dimethylaniline->intermediate Condensation diethyl_malonate Diethyl Ethoxymethylenemalonate (DEEM) diethyl_malonate->intermediate cyclization_intermediate Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate precursor 7,8-Dimethylquinoline-2,4-diol cyclization_intermediate->precursor Thermal or Acid-Catalyzed Cyclization

Caption: Overall synthetic pathway for 7,8-dimethylquinoline-2,4-diol.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate (Gould-Jacobs Reaction Intermediate)

This protocol is based on the general principles of the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM).[1]

Materials:

  • 2,3-Dimethylaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Ethanol (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 to 1.2 equivalents).

  • The reaction can be performed neat or in a solvent such as ethanol.

  • Heat the mixture to a temperature of 100-140°C.

  • Maintain the reaction at this temperature for 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration and washed with cold ethanol.

  • If the product remains as an oil, the excess reactants and solvent (if used) can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.

Step 2: Synthesis of 7,8-Dimethylquinoline-2,4-diol via Thermal or Acid-Catalyzed Cyclization

Two primary methods for the cyclization of the intermediate are presented: thermal cyclization in a high-boiling solvent and acid-catalyzed cyclization using polyphosphoric acid.

This method is a common second step in the Gould-Jacobs synthesis.[1]

Materials:

  • Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate

  • High-boiling point inert solvent (e.g., diphenyl ether, Dowtherm A)

Procedure:

  • In a round-bottom flask equipped with a high-temperature thermometer and a reflux condenser, place the high-boiling solvent (e.g., diphenyl ether).

  • Heat the solvent to approximately 250°C.

  • Slowly add the diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at around 250°C for 15 to 30 minutes.

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solvent upon cooling.

  • Isolate the solid product by filtration and wash thoroughly with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

  • The crude 7,8-dimethylquinoline-2,4-diol can be further purified by recrystallization.

This method utilizes polyphosphoric acid as a catalyst for the cyclization of a related N-aryl malonamic acid ester, which provides insight into an alternative acid-catalyzed route.

Materials:

  • N-(2,3-Dimethylphenyl)malonamic acid ethyl ester (a closely related intermediate)

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, place the N-(2,3-dimethylphenyl)malonamic acid ethyl ester.

  • Add polyphosphoric acid (a sufficient amount to ensure good stirring, typically 5-10 times the weight of the ester).

  • Heat the mixture with stirring to a temperature of 130-150°C.

  • Maintain the reaction at this temperature for 1 to 2 hours.

  • After the reaction is complete, cool the mixture to below 100°C.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed with water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 7,8-dimethylquinoline-2,4-diol precursors.

Table 1: Reaction Conditions and Yields for the Synthesis of 7,8-Dimethylquinoline-2,4-diol via Polyphosphoric Acid Catalyzed Cyclization

Starting MaterialCatalystTemperature (°C)Time (h)Conversion (%)Yield (%) of 7,8-Dimethylquinoline-2,4-diolBy-products
N-(2,3-Dimethylphenyl)malonamic acid methyl esterPolyphosphoric acid130210067 - 75Mono(2,3-dimethylphenyl) malonic acid amide (7%), 2,3-Xylidine (12-14%)
N-(2,3-Dimethylphenyl)malonamic acid ethyl esterPolyphosphoric acid130295 - 10079 - 86Mono(2,3-dimethylphenyl) malonic acid amide (4%), 2,3-Xylidine (6-11%)

Data is derived from closely related syntheses and serves as a representative example.

Visualization of Workflows

Experimental Workflow for Synthesis and Isolation

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification start Combine 2,3-Dimethylaniline and DEEM heat Heat to 100-140°C start->heat cyclize Cyclize Intermediate (Thermal or Acid-Catalyzed) heat->cyclize cool Cool Reaction Mixture cyclize->cool precipitate Precipitate/Filter Product cool->precipitate wash Wash with Solvent precipitate->wash dry Dry the Product wash->dry recrystallize Recrystallization dry->recrystallize characterize Characterization (NMR, MS, etc.) recrystallize->characterize

Caption: General experimental workflow for the synthesis of 7,8-dimethylquinoline precursors.

Logical Relationship of Synthetic Steps

Logical_Relationship Start Starting Materials: 2,3-Dimethylaniline Diethyl Malonate Derivative Intermediate Formation of Anilide/ Enamine Intermediate Start->Intermediate Step 1 Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 2 Product 7,8-Dimethylquinoline Precursor Cyclization->Product

Caption: Logical flow of the synthesis of 7,8-dimethylquinoline precursors.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-7,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 4-chloro-7,8-dimethylquinoline. This key intermediate is valuable for the synthesis of a diverse range of substituted quinolines with potential applications in medicinal chemistry and drug discovery. The protocols are based on established methodologies for related 4-chloroquinoline analogs.

The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, with the C4 position being a focal point for derivatization to modulate biological activity. The electron-withdrawing effect of the quinoline nitrogen activates the C4 position for nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chloro group by a variety of nucleophiles. This allows for the synthesis of libraries of compounds for screening against various therapeutic targets. Derivatives of 4-aminoquinolines have shown promise as anticancer and antimalarial agents.[1][2]

Key Experimental Protocols

The following protocols are representative methods for the nucleophilic substitution of this compound with amine nucleophiles. These can be adapted for other nucleophiles such as phenols or thiols, potentially with the use of a base (e.g., K2CO3, Cs2CO3) and/or a catalyst.

Protocol 1: Reaction with an Aliphatic Diamine (Neat Conditions)

This protocol describes the reaction of this compound with an excess of an aliphatic diamine without a solvent.

Materials:

  • This compound

  • N,N-dimethylethane-1,2-diamine

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and N,N-dimethylethane-1,2-diamine (2.0-3.0 eq).

  • Heat the reaction mixture to 120-130 °C with continuous stirring for 6-8 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous MgSO4 and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., chloroform/methanol).[1]

Protocol 2: Reaction with an Aromatic Amine in a Solvent

This protocol is suitable for reactions with less reactive nucleophiles, such as aromatic amines, and employs a solvent.

Materials:

  • This compound

  • Substituted aniline (e.g., p-anisidine)

  • Ethanol or N-methyl-2-pyrrolidone (NMP)

  • Potassium Carbonate (K2CO3) (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanol), add the substituted aniline (1.0-1.2 eq).[3]

  • If required, add a base such as K2CO3 (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.

  • Alternatively, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Data Presentation

The following table summarizes representative reaction conditions for nucleophilic substitution on the 4-chloroquinoline scaffold, which can be adapted for this compound.

Nucleophile TypeReagents & ConditionsTemperature (°C)Time (h)Typical Yield (%)Reference
Aliphatic DiaminesNeat120-1306-8Not specified[1]
Primary/Secondary AminesNeat or in a solvent (e.g., Ethanol)Reflux2-883 (for 1,3-diaminopropane)[4]
Aromatic AminesSolvent (e.g., Ethanol, NMP)RefluxNot specifiedNot specified[3]
PhenolsCuI, Cs2CO3, Ligand, 1,4-dioxaneReflux24Not specified[2]
ThioureaDMFReflux4Not specified[5]

Visualizations

Experimental Workflow

The general workflow for the nucleophilic substitution of this compound is depicted below.

G start Start reactants Select this compound and Nucleophile start->reactants setup Reaction Setup: - Conventional Heating or - Microwave Irradiation reactants->setup reaction Nucleophilic Substitution Reaction setup->reaction workup Reaction Quenching and Extraction reaction->workup purification Purification: - Crystallization or - Column Chromatography workup->purification end Characterized 4-Substituted 7,8-dimethylquinoline purification->end

Caption: General workflow for nucleophilic substitution.

Potential Signaling Pathway Involvement

Derivatives of 4-aminoquinolines have been investigated for their anticancer properties, which may involve the inhibition of critical signaling pathways such as the PI3K/AKT/mTOR pathway.[6] The synthesized 4-substituted-7,8-dimethylquinolines could potentially exhibit similar mechanisms of action.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 4-Substituted-7,8- dimethylquinoline Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols for Suzuki Coupling of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the realm of medicinal chemistry, this reaction is invaluable for the derivatization of heterocyclic scaffolds like quinoline, a core structure in numerous therapeutic agents. The synthesis of 4-arylquinolines, in particular, is of significant interest for developing novel compounds in oncology and other disease areas.[3]

While aryl bromides and iodides are common substrates, the use of more cost-effective and readily available 4-chloroquinolines presents a greater challenge due to the strength and lower reactivity of the C-Cl bond.[3][4] However, advancements in catalyst systems, including the use of specialized phosphine ligands and microwave-assisted heating, have enabled the effective coupling of these less reactive halides.[5][6][7]

These application notes provide a summary of reaction conditions and detailed protocols for the successful Suzuki coupling of 4-chloroquinolines with various boronic acids.

Data Presentation: Comparative Reaction Conditions

The success of a Suzuki coupling reaction with a 4-chloroquinoline substrate is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize representative conditions for both conventional and microwave-assisted protocols.

Table 1: Conventional Heating Protocols for Suzuki Coupling of Chloroquinolines

Quinoline SubstrateBoronic Acid/EsterPalladium Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂ (phosphine-free)--Water100-78[8]
Substituted 4-ChloroquinolineVarious Arylboronic acidsPd(PPh₃)₄-K₂CO₃DMFReflux--[4][9]
6-Bromo-4-chloroquinoline¹Arylboronic acid (1.2 equiv)Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/Water (4:1)80-904-12High[3]
Aryl ChlorideArylboronic acidPd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃--RT--[2]
4-Halopyridine²Arylboronic acidPdCl₂(dppf)-----Good[5]

¹Note: In this di-halogenated substrate, selective coupling occurs at the more reactive C-Br position, but the conditions are informative for general quinoline systems.[3] ²Note: Conditions for 4-chloropyridines are often translatable to 4-chloroquinolines and typically require advanced catalyst systems.[5]

Table 2: Microwave-Assisted Suzuki Coupling Protocols

SubstrateBoronic Acid/EsterPalladium Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
2-Chloroquinoline3-Pyridinylboronic acidPd Catalyst----Efficient[6]
Pyrazolyl Bromide4-Carbamoylphenylboronic acidPd(PPh₃)₂Cl₂ (10)K₂CO₃iPrOH/Water150120Good[6]
6-Chloroimidazo[1,2-a]pyridineArylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/PPh₃Na₂CO₃ (2)Toluene/EtOH/H₂O1502083-95
Aryl BromidesArylboronic acidsPd EnCat™ 30 (Polyurea encapsulated)---20Excellent[10]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of 4-chloroquinolines. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure using Conventional Heating

This protocol is adapted from standard conditions for coupling heterocyclic halides and is suitable for initial screening.

Materials:

  • 4-Chloroquinoline derivative (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water (4:1), DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add the 4-chloroquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and base (e.g., Na₂CO₃, 2.0 equiv).[3]

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[3]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[3]

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-arylquinoline product.[3]

Protocol 2: General Procedure using Microwave Irradiation

Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, particularly for challenging substrates like chloroquinolines.[6][7]

Materials:

  • 4-Chloroquinoline derivative (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (2-10 mol%)

  • Ligand (if needed, e.g., PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent suitable for microwave heating (e.g., iPrOH/Water, Toluene/EtOH/H₂O, DMF)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the 4-chloroquinoline (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv), and base (e.g., Na₂CO₃, 2.0 equiv).

  • Add the solvent mixture (e.g., Toluene, Ethanol, and Water).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes). Note: Reaction time and temperature are critical parameters and should be optimized.

  • After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.

  • Transfer the reaction mixture to a separatory funnel and perform a standard aqueous work-up as described in Protocol 1 (Steps 7-9).

  • Purify the crude product by column chromatography.

Visualized Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the fundamental catalytic cycle of the Suzuki coupling reaction.

G A Reactant Setup (4-Chloroquinoline, Boronic Acid, Catalyst, Base) B Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C Add Degassed Solvent B->C D Reaction (Conventional Heating or Microwave Irradiation) C->D E Work-up (Quench, Extract, Wash, Dry) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H Final Product (4-Arylquinoline) G->H

Caption: A general experimental workflow for the Suzuki coupling reaction.

G cluster_reactants pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X (X = Cl) pd0->pd2_complex ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_diaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_diaryl r2by2 R²-B(OR)₂ + Base transmetal->pd2_diaryl pd2_diaryl->pd0 red_elim Reductive Elimination pd2_diaryl->red_elim r1r2 R¹-R² (Product) red_elim->pd0 r1x R¹-X (4-Chloroquinoline)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][9][11]

References

Application Notes and Protocols for the Synthesis of 4-amino-7,8-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 4-amino-7,8-dimethylquinoline derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] The protocols outlined below describe the synthesis of the key intermediate, 4-chloro-7,8-dimethylquinoline, and its subsequent conversion to various 4-amino derivatives through nucleophilic aromatic substitution.

Introduction

The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[5] The 4-aminoquinoline moiety, in particular, is a well-established pharmacophore found in drugs like chloroquine, used for the treatment of malaria.[6][7] The introduction of methyl groups at the 7 and 8 positions of the quinoline ring can significantly influence the compound's physicochemical properties and biological activity. These derivatives have shown promise as cytotoxic agents against various cancer cell lines and as potential antimicrobial and antifungal agents.[6][8]

The synthetic strategy presented here involves a two-step process. The first step is the synthesis of the crucial intermediate, 2,4-dichloro-7,8-dimethylquinoline, from 2,3-dimethylaniline. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by a variety of primary and secondary amines to yield the desired 4-amino-7,8-dimethylquinoline derivatives.[2][9]

Synthetic Workflow

The overall synthetic pathway for the preparation of 4-amino-7,8-dimethylquinoline derivatives is depicted below. The process begins with the synthesis of the key intermediate, 2,4-dichloro-7,8-dimethylquinoline, which is then reacted with a selected amine to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Key Intermediate cluster_step2 Step 2: Nucleophilic Aromatic Substitution A 2,3-Dimethylaniline D 2,4-Dichloro-7,8-dimethylquinoline A->D Reflux B Malonic Acid B->D C Phosphorus Oxychloride (POCl3) C->D F 4-Amino-7,8-dimethylquinoline Derivative D->F Heat, Base (optional) E Amine (R1R2NH) E->F

Caption: General synthetic workflow for 4-amino-7,8-dimethylquinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-7,8-dimethylquinoline

This protocol describes the synthesis of the key intermediate, 2,4-dichloro-7,8-dimethylquinoline, starting from 2,3-dimethylaniline.

Materials:

  • 2,3-Dimethylaniline

  • Malonic Acid

  • Phosphorus Oxychloride (POCl₃)

  • Crushed Ice

  • 5 M Sodium Hydroxide (NaOH) solution

  • Hexane

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylaniline (10 mmol) and malonic acid (10 mmol).

  • Carefully add phosphorus oxychloride (30 ml) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 5 hours.

  • After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the mixture to an alkaline pH using a 5 M sodium hydroxide solution.

  • The crude product will precipitate as a brown solid. Collect the solid by filtration.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (95:5) as the eluent to obtain pure 2,4-dichloro-7,8-dimethylquinoline.

Protocol 2: General Procedure for the Synthesis of 4-Amino-7,8-dimethylquinoline Derivatives

This protocol outlines the nucleophilic aromatic substitution reaction of 2,4-dichloro-7,8-dimethylquinoline with a desired amine.

Materials:

  • 2,4-Dichloro-7,8-dimethylquinoline

  • Selected primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine, butylamine)

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Chloroform

Procedure:

  • In a sealed reaction vessel, combine 2,4-dichloro-7,8-dimethylquinoline (1 equivalent) and the desired amine (2 equivalents).

  • Heat the mixture to 120-130 °C and maintain this temperature for 6-8 hours with continuous stirring.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the cooled reaction mixture in dichloromethane.

  • Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution, water, and then brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by precipitation from a hexane:chloroform mixture (80:20) or by column chromatography on silica gel.[6]

Data Presentation

The following tables summarize representative quantitative data for synthesized 4-aminoquinoline derivatives, including their cytotoxic activities.

Table 1: Synthesis and Characterization of 4-Aminoquinoline Derivatives

Compound IDAmine UsedYield (%)Melting Point (°C)
1 N,N-dimethylethane-1,2-diamine--
2 butylamine--
3 N,N-dimethyl-propane-1,3-diamine--
4 ethane-1,2-diamine--

Note: Specific yield and melting point data for 7,8-dimethyl derivatives were not available in the searched literature. The table structure is provided as a template for researchers to populate with their experimental data.

Table 2: In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines [6]

Compound IDSubstitutionCell LineGI₅₀ (μM)
5 7-chloro, N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73
6 7-fluoro, N,N-dimethyl-ethane-1,2-diamineMDA-MB-46811.47
7 7-trifluoromethyl, N,N-dimethyl-ethane-1,2-diamineMDA-MB-46812.85
8 7-methoxy, N,N-dimethyl-ethane-1,2-diamineMDA-MB-46814.09
4 (ref) 7-chloro, N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMCF-751.57
Chloroquine -MCF-720.72

Note: This data is for 7-substituted 4-aminoquinolines and serves as a reference for the potential activity of 7,8-dimethyl analogs.[6]

Biological Activity and Potential Mechanism of Action

4-Aminoquinoline derivatives have demonstrated a broad spectrum of biological activities. Their anticancer effects are of particular interest to drug development professionals.

Anticancer Activity

Several 4-aminoquinoline derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer.[6] The proposed mechanisms for their anticancer activity are multifaceted and can involve:

  • Inhibition of the PI3K/Akt/mTOR signaling pathway: This is a crucial pathway for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.[10]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[10]

  • Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cell proliferation.[11]

  • Lysosomotropic Properties: As weak bases, 4-aminoquinolines can accumulate in the acidic environment of lysosomes, leading to lysosomal membrane permeabilization and subsequent cell death.[7][10]

The following diagram illustrates a potential signaling pathway involved in the anticancer activity of 4-aminoquinoline derivatives.

Anticancer_Mechanism 4-Aminoquinoline 4-Aminoquinoline PI3K PI3K 4-Aminoquinoline->PI3K Inhibits Apoptosis Apoptosis 4-Aminoquinoline->Apoptosis Induces Lysosome Lysosome 4-Aminoquinoline->Lysosome Accumulates in Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes CellDeath CellDeath Lysosome->CellDeath Induces

Caption: Potential anticancer mechanism of 4-aminoquinoline derivatives.

Antimalarial Activity

The classical mechanism of action for 4-aminoquinoline antimalarials like chloroquine involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite.[7]

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers interested in the synthesis and evaluation of 4-amino-7,8-dimethylquinoline derivatives. The versatility of the nucleophilic aromatic substitution reaction allows for the creation of diverse libraries of these compounds for screening and development of novel therapeutic agents. The promising biological activities associated with the 4-aminoquinoline scaffold make this class of compounds a continued area of interest in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for 4-Chloro-7,8-dimethylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Chloro-7,8-dimethylquinoline as a versatile scaffold in medicinal chemistry. The protocols outlined are based on established methodologies for analogous quinoline derivatives and are intended to serve as a guide for the development of novel therapeutic compounds. Due to the limited availability of data specifically for this compound, information from structurally related compounds, such as 7-bromo-4-chloro-8-methylquinoline and various 4,7-disubstituted quinolines, has been used to infer its potential applications and synthetic routes.

Introduction to the Quinoline Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1] Quinoline derivatives have demonstrated a wide range of biological effects, including anticancer, antimalarial, antibacterial, and antifungal properties.[2] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. The chloro-substituent at the 4-position of the quinoline ring is a key feature, as it is amenable to nucleophilic aromatic substitution, providing a convenient handle for the introduction of diverse pharmacophores.[1][3]

Potential Applications of this compound

Based on the biological activities of structurally similar compounds, this compound is a promising starting material for the synthesis of novel agents in the following therapeutic areas:

  • Anticancer Agents: Numerous 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The substitution at the 4-position is crucial for this activity. Derivatives of this compound could potentially inhibit cancer cell proliferation, survival, and angiogenesis by targeting key signaling pathways.[1]

  • Antimicrobial and Antifungal Agents: The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[6] Derivatives of 7,8-dimethylquinolines have been synthesized and evaluated for their potential as antimicrobial and antifungal agents.[6]

  • Antimalarial Agents: The 4-aminoquinoline core is central to several antimalarial drugs, most notably chloroquine.[7]

Data Presentation: Anticancer Activity of Structurally Related 4-Aminoquinoline Derivatives

While specific quantitative data for derivatives of this compound is not currently available in the reviewed literature, the following table summarizes the in vitro cytotoxic activity of structurally related 4-aminoquinoline derivatives against various human cancer cell lines. This data can serve as a benchmark for newly synthesized compounds based on the this compound scaffold.

CompoundCell LineActivity (GI₅₀ in µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[4]
N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-46811.47[4]
N′-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-46812.85[4]
N′-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-46814.09[4]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7> 100[4]
ChloroquineMDA-MB-46842.17[4]
ChloroquineMCF-720.72[4]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of derivatives of this compound, based on established procedures for analogous compounds.

Protocol 1: Synthesis of 4-Amino-7,8-dimethylquinoline Derivatives via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 4-amino-7,8-dimethylquinoline derivatives from this compound and a desired amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine, etc.)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-2 equivalents).

  • If necessary, add a base (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7,8-dimethylquinoline derivative.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits cell growth by 50%) value for each compound.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.

Synthetic_Workflow A 7,8-Dimethylquinolin-4-ol (Starting Material Precursor) B Chlorination (e.g., POCl3) A->B C This compound (Key Intermediate) B->C D Nucleophilic Aromatic Substitution (SNAr) C->D F Library of 4-Amino-7,8-dimethylquinoline Derivatives D->F E Amine Nucleophile E->D G Biological Screening (e.g., Cytotoxicity Assays) F->G

Caption: A generalized workflow for the synthesis and biological evaluation of 4-amino-7,8-dimethylquinoline derivatives.

Potential Signaling Pathway Inhibition

Quinoline-based anticancer agents are known to target various signaling pathways critical for cancer cell growth and survival. The diagram below illustrates the PI3K/Akt pathway, a potential target for derivatives of this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-Amino-7,8-dimethylquinoline Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway by 4-amino-7,8-dimethylquinoline derivatives.

References

Application Notes and Protocols for the Chlorination of 7,8-Dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the chlorination of 7,8-dimethylquinolin-4-ol to synthesize 4-chloro-7,8-dimethylquinoline. This transformation is a crucial step in the synthesis of various quinoline-based compounds with potential applications in medicinal chemistry and drug development. The protocol is based on established methods for the chlorination of hydroxyquinolines, primarily utilizing phosphorus oxychloride as the chlorinating agent.

Introduction

Quinolines are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic drugs with a wide range of biological activities. The conversion of a hydroxyl group at the 4-position of the quinoline ring to a chlorine atom is a key synthetic transformation. The resulting 4-chloroquinoline is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce various functional groups, enabling the synthesis of diverse libraries of compounds for drug discovery. The following protocol details a robust method for the chlorination of 7,8-dimethylquinolin-4-ol.

Experimental Protocol

This protocol describes the conversion of 7,8-dimethylquinolin-4-ol to this compound using phosphorus oxychloride.

Materials:

  • 7,8-Dimethylquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware and laboratory equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7,8-dimethylquinolin-4-ol.

  • Addition of Reagent: In a well-ventilated fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) to the flask (typically 5-10 equivalents relative to the starting material). The reaction is exothermic and should be handled with caution.

  • Reaction Heating: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed. This typically takes 2-4 hours.[1]

  • Reaction Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate out as a solid.

  • Extraction: If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. If the product does not precipitate or to ensure complete recovery, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the chlorination of 7,8-dimethylquinolin-4-ol.

ParameterValueNotes
Starting Material 7,8-Dimethylquinolin-4-ol-
Reagent Phosphorus oxychloride (POCl₃)A common and effective reagent for converting hydroxyquinolines to chloroquinolines.[1][2][3]
Equivalents of Reagent 5 - 10 equivalentsUsing an excess of POCl₃ often drives the reaction to completion.
Reaction Temperature Reflux (~110°C)Heating is typically required for this type of chlorination.[1]
Reaction Time 2 - 4 hoursThe reaction should be monitored by TLC to determine completion.[1]
Work-up Procedure Quenching with ice, neutralizationCareful quenching of excess POCl₃ is critical for safety. Neutralization is necessary to remove acidic byproducts.[1][3]
Expected Product This compound-
Purification Method Recrystallization/Column ChromatographyThe choice of purification method will depend on the purity of the crude product and the requirements for the subsequent steps.

Logical Workflow Diagram

The following diagram illustrates the experimental workflow for the chlorination of 7,8-dimethylquinolin-4-ol.

Chlorination_Workflow start Start: 7,8-Dimethylquinolin-4-ol reagent_addition Add POCl₃ (5-10 equiv.) start->reagent_addition reflux Reflux (~110°C, 2-4h) reagent_addition->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Work-up: 1. Quench with ice 2. Neutralize (NaHCO₃) tlc->workup Reaction Complete extraction Extraction (DCM or EtOAc) workup->extraction drying Dry & Concentrate extraction->drying purification Purification (Recrystallization or Column Chromatography) drying->purification end End: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application of 4-Chloro-7,8-dimethylquinoline in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including significant potential in anticancer research. Quinoline derivatives have been shown to exert their antitumor effects through various mechanisms, such as the induction of apoptosis, inhibition of cell migration, angiogenesis, and modulation of key signaling pathways. This document provides detailed application notes and protocols relevant to the investigation of 4-Chloro-7,8-dimethylquinoline as a potential anticancer agent.

While direct anticancer studies on this compound are not extensively available in the current literature, this guide leverages data from structurally related substituted quinolines to provide a framework for its evaluation. The methodologies and potential mechanisms of action described herein are based on established research on analogous compounds and are intended to serve as a comprehensive resource for initiating and advancing research in this area.

Quantitative Data on Structurally Related Quinoline Derivatives

The anticancer potency of quinoline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). The following tables summarize the in vitro cytotoxic activity of various substituted quinoline compounds against a panel of human cancer cell lines. This data serves as a valuable benchmark for evaluating the potential of novel derivatives like this compound.

Table 1: Cytotoxic Activity of 4-Aminoquinoline Derivatives

Compound IDCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)Not SpecifiedPotent Activity[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)Not SpecifiedPotent Activity[1]
Compound 7a HT-29 (Colon)Antiproliferative8.12[2][3]
Compound 7d HT-29 (Colon)Antiproliferative9.19[2][3]
Compound 7i HT-29 (Colon)Antiproliferative11.34[2][3]

Table 2: Cytotoxic Activity of 7-Chloro-(4-thioalkylquinoline) Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
47-50, 53, 54, 57, 59-70, 72-82 CCRF-CEM (Leukemia)0.55 - 2.74[4]
73-75, 79-82 CEM-DNR (Leukemia)3.46 - 7.22[4]

Table 3: Cytotoxic Activity of Quinoline-Based Dihydrazone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3a-3d BGC-823 (Gastric)7.01 - 34.32[5]
3a-3d BEL-7402 (Hepatoma)7.01 - 34.32[5]
3b MCF-7 (Breast)7.016[5]
3c MCF-7 (Breast)7.05[5]
3a-3d A549 (Lung)7.01 - 34.32[5]

Potential Mechanisms of Action and Signaling Pathways

Based on studies of analogous quinoline compounds, this compound may exert its anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] Inhibition of these pathways can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR_VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR->PLCg_PKC EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Quinoline 4-Chloro-7,8- dimethylquinoline Quinoline->EGFR Inhibition Quinoline->VEGFR Inhibition

Inhibition of EGFR and VEGFR Signaling Pathways.
PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, promoting cell proliferation and survival.[7] Several quinoline derivatives have been developed as inhibitors of key components of this pathway.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline This compound Quinoline->PI3K Inhibition

PI3K/Akt/mTOR pathway and potential inhibition.

Experimental Protocols

The following are detailed methodologies for key in vitro assays to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis

This assay determines the effect of the compound on the cell cycle distribution.

Materials:

  • Human cancer cell lines

  • This compound

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel quinoline compound for anticancer activity.

Experimental_Workflow Start Synthesize & Characterize This compound Cell_Viability Cell Viability Assay (MTT) Determine IC50 values in multiple cancer cell lines Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay If active Cell_Cycle_Analysis Cell Cycle Analysis Cell_Viability->Cell_Cycle_Analysis If active Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for signaling proteins) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study End Lead Compound for Further Development Mechanism_Study->End

In vitro evaluation workflow for anticancer activity.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently limited, the extensive research on structurally similar quinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and data presented in this document offer a comprehensive guide for researchers to explore the cytotoxic effects, mechanisms of action, and potential signaling pathways modulated by this compound. Further synthesis and biological evaluation are warranted to unlock the full therapeutic potential of this and other novel quinoline derivatives in the field of oncology.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-7,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Chloro-7,8-dimethylquinoline. The methodologies described herein are based on established procedures for the functionalization of 4-chloroquinoline scaffolds and can be adapted for the synthesis of a diverse range of 4-substituted-7,8-dimethylquinoline derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The quinoline core is a privileged scaffold in numerous biologically active compounds. The functionalization of the quinoline ring system, particularly at the 4-position, is a key strategy in the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer versatile and efficient methods for the formation of carbon-carbon and carbon-nitrogen bonds at this position. This document outlines protocols for these key transformations using this compound as the starting material.

General Considerations

The reactivity of the C-Cl bond at the 4-position of the quinoline ring is influenced by the electron-withdrawing nature of the adjacent nitrogen atom, making it susceptible to oxidative addition to a palladium(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity. The protocols provided below are starting points and may require optimization for specific substrates.

I. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-7,8-dimethylquinolines

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of aryl or vinyl boronic acids or their esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 equiv)

  • Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand (e.g., SPhos, XPhos) (0.04-0.10 equiv if using Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane/Water (4:1 or 5:1 v/v), or Toluene/Ethanol/Water mixture

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if required), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling of Analogous 4-Chloroquinolines
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)K₂CO₃Water1000.578
24-Methoxyphenylboronic acidPd(OAc)₂ (3)K₂CO₃Water1000.585
34-Fluorophenylboronic acidPd(OAc)₂ (3)K₂CO₃Water1000.582
42-Thiopheneboronic acidPd(OAc)₂ (3)K₂CO₃Water1000.575

Data adapted from analogous reactions with 4,7-dichloroquinoline. Yields are for the 4-aryl-7-chloroquinoline product.

II. Buchwald-Hartwig Amination: Synthesis of 4-Amino-7,8-dimethylquinolines

The Buchwald-Hartwig amination allows for the C-N bond formation between this compound and a wide range of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 equiv) or Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)

  • A suitable biarylphosphine ligand (e.g., BINAP, Xantphos, DavePhos) (0.02-0.06 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, the ligand, and the base to an oven-dried Schlenk tube.

  • Add the solvent and stir for 10 minutes to pre-form the catalyst.

  • Add this compound and the amine.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination of Analogous Dichloroquinolines

The following table provides representative data for the Buchwald-Hartwig amination of 4,7- and 4,8-dichloroquinolines with various amines.

EntryDichloroquinolineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14,8-dichloroquinolineN-MethylanilinePd(dba)₂ (2.5)BINAP (3)NaOtBuToluene10077
24,8-dichloroquinolineMorpholinePd(dba)₂ (2.5)BINAP (3)NaOtBuToluene10084
34,7-dichloroquinolineAnilinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane11092
44,7-dichloroquinolineBenzylaminePd(OAc)₂ (5)DavePhos (10)NaOtBuToluene10088

Data adapted from analogous reactions with dichloroquinolines. Yields are for the mono-aminated product at the 4-position.

III. Sonogashira Coupling: Synthesis of 4-Alkynyl-7,8-dimethylquinolines

The Sonogashira coupling is a reliable method for the formation of a C-C bond between this compound and terminal alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling of Analogous 4-Chloroquinolines

The table below shows representative yields for the Sonogashira coupling of 2,4-dichloroquinoline, demonstrating the feasibility of coupling at the 4-position.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF801285
21-HexynePdCl₂(PPh₃)₂ (3)CuI (6)DIPEATHF601678
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF701090
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHF552472

Data adapted from analogous reactions with 2,4-dichloroquinoline. Yields are for the mono-alkynylated product at the 4-position.

Visualization of Methodologies

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)Ln pd2_complex R-Pd(II)L'n-X pd0->pd2_complex R-X oxidative_addition Oxidative Addition pd2_intermediate R-Pd(II)L'n-R' pd2_complex->pd2_intermediate R'-M transmetalation Transmetalation pd2_intermediate->pd0 R-R' product R-R' reductive_elimination Reductive Elimination substrate R-X organometallic R'-M

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G start 1. Reagent Setup (Substrate, Catalyst, Base, etc.) reaction 2. Reaction under Inert Atmosphere (Heating and Stirring) start->reaction monitoring 3. Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup 4. Aqueous Workup (Extraction and Washing) monitoring->workup purification 5. Purification (Column Chromatography) workup->purification characterization 6. Product Characterization (NMR, MS) purification->characterization

Caption: A typical experimental workflow for cross-coupling reactions.

Logical Relationship of Reaction Components

G sub 4-Chloro-7,8- dimethylquinoline prod 4-Substituted-7,8- dimethylquinoline sub->prod cat Palladium Catalyst cat->prod lig Ligand lig->cat base Base base->prod solv Solvent solv->prod partner Coupling Partner partner->prod

Caption: Relationship of components in the cross-coupling reaction.

Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 7,8-Dimethylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential antimicrobial applications of novel agents derived from 7,8-dimethylquinoline. The following sections detail the synthetic pathways, experimental protocols, and antimicrobial activity of several classes of 7,8-dimethylquinoline derivatives, including Schiff's bases, carbothioamides, pyrazoles, and furo[3,2-c]quinolines.

Synthetic Schemes and Compound Classes

A variety of antimicrobial drug candidates can be synthesized from the versatile 7,8-dimethylquinoline scaffold. The primary starting material for these syntheses is 7,8-dimethylquinolin-2,4-diol. Key derivatives include:

  • Schiff's Bases and Carbothioamides/Carboxamides: Formed by reacting 4-hydrazinyl-7,8-dimethylquinolin-2-ol with various aldehydes and isocyanates/isothiocyanates. These compounds are of interest due to the known antimicrobial properties associated with the azomethine group of Schiff's bases and the carbothioamide moiety.

  • Pyrazole Derivatives: Synthesized through the cyclization of 4-hydrazinyl-7,8-dimethylquinolin-2-ol with pentane-2,4-dione, followed by further modifications. Pyrazole-containing heterocycles are a well-established class of antimicrobial agents.

  • Furo[3,2-c]quinoline Derivatives: These compounds are synthesized from 7,8-dimethylquinoline-2,4-diol via cyclization and subsequent amination. Furoquinolines are isomers of naturally occurring alkaloids known for their broad biological activities.

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates start 7,8-Dimethylquinoline-2,4-diol intermediate1 4-Hydrazinyl-7,8-dimethylquinolin-2-ol start->intermediate1 Hydrazine Hydrate furo Furo[3,2-c]quinoline Derivatives start->furo Chloroacetaldehyde, POCI₃, Amines schiff Schiff's Bases intermediate1->schiff Aromatic Aldehydes carbo Carbothioamides/ Carboxamides intermediate1->carbo Isothiocyanates/ Isocyanates pyrazole Pyrazole Derivatives intermediate1->pyrazole Pentane-2,4-dione

Caption: Synthetic workflow for the generation of diverse antimicrobial candidates from 7,8-dimethylquinoline-2,4-diol.

Data Presentation: Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) data for the synthesized 7,8-dimethylquinoline derivatives is not extensively available in the public domain, the qualitative activity has been reported. The following tables summarize this qualitative data and provide representative MIC values from structurally similar quinoline derivatives to guide further research.

Disclaimer: The MIC values presented in Table 2 are for structurally related quinoline compounds and are intended to be representative. Actual MIC values for the 7,8-dimethylquinoline derivatives may vary.

Table 1: Qualitative Antimicrobial Activity of 7,8-Dimethylquinoline Derivatives [1]

Compound ClassDerivative ExamplesActivity against E. coliActivity against S. aureus
Schiff's Bases 3a, 3cModerateModerate
3b, 3dWeakWeak
Carbothioamides 4d, 4hModerateModerate
Pyrazole Amines 7fHighModerate
7b, 7c, 7dWeakWeak
Furo[3,2-c]quinolines 10a, 10eWeakWeak

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values of Structurally Similar Quinoline Derivatives (µg/mL)

Compound ClassRepresentative OrganismGram-Positive BacteriaGram-Negative BacteriaFungi
Schiff's Bases S. aureus12.5 - 50--
E. coli-1.25 - 2.5-
Pyrazole Derivatives S. aureus12.5 - 25--
E. coli->125-
Furo[3,2-c]quinolines C. neoformans--15.6
C. albicans--62.5

Experimental Protocols

The following are detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of 4-Hydrazinyl-7,8-dimethylquinolin-2-ol (Intermediate 1)
  • Reaction Setup: To a solution of 7,8-dimethylquinoline-2,4-diol in an appropriate solvent, add hydrazine hydrate.

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours.

  • Work-up and Purification: After cooling, the precipitated solid is filtered, washed with a suitable solvent (e.g., ethanol), and dried to yield the desired product.

Protocol 2: Synthesis of Schiff's Bases[1]
  • Reaction Setup: Dissolve 4-hydrazinyl-7,8-dimethylquinolin-2-ol (0.20 g, 0.98 mmol) and an aromatic aldehyde (0.98 mmol) in ethanol (5.0 cm³).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.10 cm³).

  • Reaction Conditions: Reflux the reaction mixture for 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture. The separated solid is filtered, washed with cold ethanol, and recrystallized from methanol.

Protocol 3: Synthesis of Pyrazole Derivatives[1]
  • Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol:

    • Add 4-hydrazinyl-7,8-dimethylquinolin-2-ol (1.0 g, 4.0 mmol) to pentane-2,4-dione (5.0 cm³) and reflux for 3 hours.

  • Chlorination to 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline:

    • Heat 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol (1.0 g, 3.74 mmol) with thionyl chloride (5.0 cm³) at 60°C for 3 hours.

    • Remove excess thionyl chloride under reduced pressure.

    • Triturate the reaction mixture with an excess of saturated sodium bicarbonate solution and extract the product with chloroform.

    • Wash the organic phase with water and brine, then dry over anhydrous sodium sulphate.

  • Synthesis of N-(substituted phenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-amines: [1]

    • Take a mixture of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline (0.20 g, 0.70 mmol) and a substituted aniline (1.75 mmol) in ethanol (25.0 cm³).

    • Reflux the mixture for 8-15 hours.

    • After completion, remove the solvent under reduced pressure and purify the solid by column chromatography.

Protocol 4: Synthesis of Furo[3,2-c]quinoline Derivatives[1]
  • Synthesis of 6,7-dimethylfuro[3,2-c]quinolin-4-ol:

    • Treat 7,8-dimethylquinoline-2,4-diol with chloroacetaldehyde in an alkaline medium with potassium iodide.

  • Chlorination to 4-chloro-6,7-dimethylfuro[3,2-c]quinoline:

    • Chlorinate the resulting furoquinolin-4-ol with freshly distilled phosphorus oxychloride.

  • Synthesis of N-(substituted phenyl)-6,7-dimethylfuro[3,2-c]quinolin-4-amines:

    • React the 4-chloro derivative with various substituted amines.

Protocol 5: Antimicrobial Screening (Broth Microdilution Method)
  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The development of novel antimicrobial agents from 7,8-dimethylquinolines follows a logical progression from the core scaffold to diverse functionalized derivatives with potential biological activity.

Logical_Progression Scaffold 7,8-Dimethylquinoline Core Scaffold Intermediate Functionalized Intermediate (e.g., 4-hydrazinyl derivative) Scaffold->Intermediate Derivatization Derivatization Reactions (Schiff base, Pyrazole, etc.) Intermediate->Derivatization Screening Antimicrobial Screening Derivatization->Screening Lead Lead Compound Identification Screening->Lead

Caption: Logical progression from the 7,8-dimethylquinoline scaffold to the identification of lead antimicrobial compounds.

References

Application Notes and Protocols for the Purification of Quinoline Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practices of recrystallization for purifying quinoline derivatives. This document outlines solvent selection strategies, detailed experimental protocols, and troubleshooting guidelines to address common challenges. The included data and visualizations are intended to serve as a practical resource for laboratory work.

Introduction to Recrystallization of Quinoline Derivatives

Recrystallization is a fundamental technique for the purification of solid organic compounds, including the diverse class of quinoline derivatives.[1] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the quinoline derivative sparingly at room temperature but will readily dissolve it at an elevated temperature.[3] As the saturated hot solution cools, the solubility of the quinoline derivative decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[1]

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and synthetic organic chemistry.[4] Their biological activities are diverse, encompassing roles as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[5] Given their importance, particularly in drug development, achieving high purity is critical. Recrystallization offers an effective and scalable method for this purpose.

Data Presentation: Solvent Selection for Quinoline Derivatives

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[3] An ideal solvent should exhibit a steep solubility curve for the quinoline derivative, be chemically inert, and have a boiling point that allows for easy removal from the purified crystals.[3] Often, a single solvent does not provide the optimal solubility characteristics, necessitating the use of a solvent/anti-solvent system. In such systems, the compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is added to induce precipitation.[6]

The following table summarizes common solvents and solvent systems used for the recrystallization of various quinoline derivatives, based on literature and common laboratory practice.

Quinoline Derivative TypeRecommended Solvent(s)Comments
General Quinoline DerivativesEthanol, MethanolOften effective for quinolines with minor impurities due to their good dissolving power for many organic compounds.[7][8]
8-HydroxyquinolineMethanolA specific example where methanol is used to achieve high purity (>99%).[9]
4,7-Dichloroquinoline DerivativesMethanol-Acetone, EthanolUsed for the purification of dihydrochloride salts of these derivatives.[10]
Non-polar Quinoline Derivativesn-Hexane/Ethyl Acetate, n-Hexane/AcetoneThese solvent mixtures are effective when dealing with less polar impurities.[7]
Basic Quinoline DerivativesAcidified Water/BaseCan be purified by forming a salt (e.g., hydrochloride), filtering, and then regenerating the free base.[8][11]

Experimental Protocols

General Single-Solvent Recrystallization Protocol

This protocol outlines the fundamental steps for purifying a solid quinoline derivative using a single solvent.

Materials:

  • Crude quinoline derivative

  • Selected recrystallization solvent (e.g., ethanol, methanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Begin by determining the appropriate solvent through small-scale solubility tests. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude quinoline derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[12] Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[12] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2]

  • Drying: Dry the crystals completely. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.

Two-Solvent (Solvent/Anti-Solvent) Recrystallization Protocol

This method is employed when no single solvent has the ideal solubility properties.

Materials:

  • Crude quinoline derivative

  • A "good" solvent (dissolves the compound well at all temperatures)

  • A "poor" solvent or "anti-solvent" (compound is insoluble in this solvent)

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Dissolve the crude quinoline derivative in a minimum amount of the "good" solvent at or near its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.[7]

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.

  • Collection and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Troubleshooting Steps
No Crystals Form - Solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent.- Lack of nucleation sites.[6]- Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[6] - Increase Concentration: Evaporate some of the solvent to increase the concentration of the solute.[6]
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooled too rapidly.- The compound is too soluble in the solvent.[6]- Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add more of the "good" solvent to decrease the saturation level before cooling.[6]
Low Yield - Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.[6]- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtering the crystals.- Concentrate the mother liquor to recover more product.[6]

Visualizations

General Recrystallization Workflow

The following diagram illustrates the logical steps involved in a typical recrystallization procedure.

G start Start with Crude Quinoline Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter Insoluble impurities present cool Slow Cooling to Induce Crystallization dissolve->cool No insoluble impurities hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end_product Pure Quinoline Derivative dry->end_product

Caption: A flowchart of the general experimental workflow for recrystallization.

Signaling Pathway Inhibition by a Quinoline Derivative

Many quinoline derivatives exhibit their biological activity by interacting with specific cellular signaling pathways. For instance, some quinoline-based drugs function as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway and the point of inhibition by a quinoline derivative.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf Kinase ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Quinoline Derivative (Kinase Inhibitor) inhibitor->raf

Caption: Inhibition of the Raf kinase signaling pathway by a quinoline derivative.

References

Application Note and Protocol for the Purification of 4-Chloro-7,8-dimethylquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the purification of 4-Chloro-7,8-dimethylquinoline using normal-phase column chromatography. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure high purity for subsequent applications. Column chromatography is a highly effective technique for the purification of chlorinated quinoline derivatives, offering superior separation based on the differential adsorption of compounds onto a stationary phase. This protocol details a standard procedure for the purification of this compound using a silica gel stationary phase.

Principle of Separation

Normal-phase column chromatography separates compounds based on their polarity. A solid, polar stationary phase (typically silica gel) is used in conjunction with a less polar liquid mobile phase.[1] Polar compounds in the mixture will adhere more strongly to the stationary phase and thus elute more slowly, while non-polar compounds will travel through the column more quickly with the mobile phase. By carefully selecting the mobile phase composition, a high degree of separation can be achieved.

Materials and Equipment

CategoryItem
Chemicals Crude this compound
Silica gel (60-120 mesh or 230-400 mesh)[2][3]
Petroleum ether (or Hexanes)[2][4]
Ethyl acetate (EtOAc)[2][4]
Dichloromethane (DCM)[2][5]
Sand (acid-washed)
Equipment Glass chromatography column
Solvent reservoir or separatory funnel
Round bottom flasks
Fraction collector or test tubes
Thin Layer Chromatography (TLC) plates (silica gel coated)[6][7]
TLC developing chamber
UV lamp (254 nm)[2]
Rotary evaporator
Glass wool or cotton

Experimental Protocol

4.1. Preparation of the Stationary Phase (Slurry Packing Method)

  • Determine Silica Gel Quantity: The amount of silica gel required depends on the amount of crude product. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[2]

  • Prepare the Slurry: In a beaker, create a slurry by adding the silica gel to the initial, low-polarity mobile phase (e.g., petroleum ether or a mixture with a small amount of ethyl acetate). Stir gently with a glass rod to ensure a homogenous mixture and to remove air bubbles.[2]

  • Pack the Column:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.[8]

    • Add a thin layer (approximately 1 cm) of sand over the plug.[8]

    • Pour the silica gel slurry into the column. Tap the column gently to ensure even packing and to dislodge any trapped air bubbles.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the column run dry at any stage. [2]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and mobile phase.[8]

4.2. Sample Preparation and Loading

  • Dissolve the Crude Product: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the mobile phase itself.[2][8]

  • Load the Sample: Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Adsorb the Sample: Open the stopcock and allow the sample to enter the silica gel bed. Wash the inner walls of the column with a small amount of the mobile phase and allow this to enter the bed as well.

4.3. Elution and Fraction Collection

  • Begin Elution: Carefully fill the column with the mobile phase.

  • Eluent System: A common mobile phase for purifying chlorinated quinolines is a mixture of petroleum ether (or hexanes) and ethyl acetate.[2][4] The optimal ratio should be determined by preliminary TLC analysis. Start with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity if necessary (gradient elution) to elute the desired compound.

  • Collect Fractions: Begin collecting the eluent in fractions using a fraction collector or test tubes.

  • Monitor Separation: Regularly monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound. Spot the collected fractions alongside the crude mixture and a reference standard if available. Visualize the spots under a UV lamp.[6]

4.4. Isolation of the Purified Compound

  • Combine Fractions: Combine the fractions that contain the pure product as determined by TLC analysis.

  • Remove Solvent: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and melting point determination.[9]

Data Summary

The following table summarizes typical parameters for the column chromatography purification of chlorinated quinoline derivatives, which can be adapted for this compound.

ParameterTypical Value/RangeReference(s)
Stationary Phase Silica Gel (60-120 or 230-400 mesh)[2][1]
Mobile Phase Petroleum Ether/Ethyl Acetate or Hexane/Ethyl Acetate[2][4][10]
Elution Mode Isocratic or Gradient[4][11]
Silica to Compound Ratio 30:1 to 100:1 (w/w)[2]
Sample Loading Solvent Dichloromethane or Mobile Phase[2][5]
Monitoring Technique Thin Layer Chromatography (TLC) with UV detection[2][6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Dissolve Crude Product D Load Sample onto Column C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G G->E Adjust Polarity (Gradient) H Combine Pure Fractions G->H I Solvent Evaporation H->I J Characterize Purified Product I->J

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Poor Separation: If the separation is not effective, optimize the mobile phase composition by systematically varying the ratio of the solvents.[8]

  • Compound Won't Elute: If the compound remains at the top of the column, increase the polarity of the mobile phase.

  • Compound Elutes Too Quickly: If the compound elutes with the solvent front, decrease the polarity of the mobile phase.

  • Streaking on TLC: This may indicate that the sample was overloaded on the column or that the compound is not fully soluble in the mobile phase.

This protocol provides a robust starting point for the purification of this compound. Researchers should optimize the conditions based on their specific crude product and available resources.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Chloro-7,8-dimethylquinoline synthesis. The content is structured to address specific issues encountered during experimentation through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, which typically proceeds via a two-step process: the Gould-Jacobs reaction to form 7,8-dimethylquinolin-4-ol, followed by chlorination.

Step 1: Gould-Jacobs Reaction (Synthesis of 7,8-dimethylquinolin-4-ol)

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield of Anilinomethylenemalonate Intermediate - Incomplete reaction between 3,4-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM).- Low reaction temperature.- Ensure a slight excess of DEEM (1.1-1.2 equivalents) is used.- Increase the reaction temperature to 100-140°C and monitor the reaction by TLC until the aniline is consumed.[1]
Low Yield of 7,8-dimethylquinolin-4-ol during Cyclization - Insufficient temperature for thermal cyclization.- Decomposition of the intermediate or product at excessively high temperatures or prolonged reaction times.[2]- Use a high-boiling point solvent like Dowtherm A or diphenyl ether and maintain a temperature of 240-260°C.[1]- For smaller scales, consider microwave-assisted synthesis which can significantly reduce reaction times and improve yields by allowing for rapid heating to high temperatures.[2]- Optimize the reaction time; prolonged heating can lead to degradation. Monitor the reaction progress by TLC.[2]
Formation of Tar-like Byproducts - High reaction temperatures and prolonged heating can lead to polymerization and decomposition.- Gradually add the anilinomethylenemalonate intermediate to the pre-heated high-boiling solvent.- Minimize the reaction time at high temperatures. As soon as the starting material is consumed (monitored by TLC), cool the reaction mixture.
Difficulty in Product Isolation - The product may be soluble in the high-boiling point solvent.- The product may precipitate as a fine solid that is difficult to filter.- After cooling the reaction mixture, add a non-polar solvent like hexane or heptane to precipitate the product.[1]- Cool the mixture in an ice bath to maximize precipitation before filtration.

Step 2: Chlorination (Synthesis of this compound)

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction.- Hydrolysis of the product back to the starting material during work-up.[3]- Use of wet reagents or glassware.- Use a significant excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.[1]- Ensure the reaction is heated to reflux (around 110°C) for an adequate time (2-4 hours).[1]- After the reaction, remove excess POCl₃ under reduced pressure before quenching.[3]- Carefully pour the reaction mixture onto crushed ice and neutralize with a weak base like sodium bicarbonate solution to minimize hydrolysis.[3]- Ensure all reagents and glassware are thoroughly dried before use.
Starting Material (7,8-dimethylquinolin-4-ol) Recovered After Work-up - The chlorinated product is susceptible to hydrolysis, especially in the presence of strong bases or heat during neutralization.[3]- Perform the work-up at low temperatures (ice bath).- Use a weak base for neutralization (e.g., saturated NaHCO₃ solution).- Extract the product quickly into an organic solvent after neutralization.
Formation of Dark-Colored Impurities - Decomposition of the starting material or product under harsh acidic and high-temperature conditions.- Maintain the reaction temperature at the minimum required for a reasonable reaction rate.- Avoid prolonged heating. Monitor the reaction by TLC and work up as soon as the starting material is consumed.
Vigorous/Uncontrollable Reaction during Quenching - POCl₃ reacts violently with water.- Pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is a two-step synthesis. The first step is the Gould-Jacobs reaction, where 3,4-dimethylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate that is then thermally cyclized to 7,8-dimethylquinolin-4-ol.[4] The second step involves the chlorination of the hydroxyl group at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

Q2: My Gould-Jacobs reaction is not proceeding to the cyclized product. What should I do?

A2: The thermal cyclization in the Gould-Jacobs reaction requires high temperatures, typically between 240-260°C.[1] Ensure your reaction setup can achieve and maintain this temperature. Using a high-boiling point solvent such as Dowtherm A or diphenyl ether is crucial for this step.[1] If conventional heating is problematic, microwave-assisted synthesis can be an effective alternative to reach the required temperature quickly and improve yields.[2]

Q3: I am getting a low yield in the chlorination step with POCl₃ and recovering a lot of the starting hydroxyquinoline. Why is this happening?

A3: This is a common issue and is often due to the hydrolysis of the 4-chloroquinoline product back to the 4-hydroxyquinoline during the aqueous work-up.[3] To mitigate this, it is critical to perform the work-up carefully. After the reaction is complete, it is advisable to remove the excess POCl₃ by distillation under reduced pressure. The reaction mixture should then be quenched by pouring it slowly onto crushed ice with vigorous stirring. Neutralization should be carried out at low temperatures with a mild base, such as sodium bicarbonate.[3]

Q4: Are there any alternatives to phosphorus oxychloride (POCl₃) for the chlorination step?

A4: While POCl₃ is the most common reagent for this transformation, other chlorinating agents can be used, such as thionyl chloride (SOCl₂) often in the presence of a catalytic amount of DMF. However, for the conversion of 4-hydroxyquinolines to 4-chloroquinolines, POCl₃ is generally the most effective and widely documented reagent.

Q5: How can I monitor the progress of both the Gould-Jacobs and the chlorination reactions?

A5: Thin-Layer Chromatography (TLC) is an effective technique for monitoring both reactions. For the Gould-Jacobs reaction, you can track the disappearance of the 3,4-dimethylaniline and the formation of the intermediate and the final hydroxyquinoline product. For the chlorination step, you can monitor the conversion of the 7,8-dimethylquinolin-4-ol to the this compound. A suitable eluent system for TLC would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of this compound, based on analogous procedures.

Table 1: Gould-Jacobs Reaction for 7,8-disubstituted-4-hydroxyquinolines

Starting Material Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
3,4-dimethylanilineDiethyl ethoxymethylenemalonateDowtherm A / Diphenyl ether240-2600.5-1High (Not specified)[1]
AnilineDiethyl ethoxymethylenemalonateNone (Microwave)250-3000.08-0.3337-47[2]

Table 2: Chlorination of 4-hydroxyquinolines

Starting Material Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
7-Bromo-8-methylquinolin-4-olPOCl₃ (5-10 equiv.)None~110 (reflux)2-4High (Not specified)[1]
7-Chloro-4-hydroxy-3-quinolinecarboxylic acidPOCl₃Dowtherm A135-140166-73[5]

Experimental Protocols

Protocol 1: Synthesis of 7,8-dimethylquinolin-4-ol via Gould-Jacobs Reaction

This protocol is adapted from general procedures for the Gould-Jacobs reaction.[1][4]

  • Condensation: In a round-bottom flask, combine 3,4-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1-1.2 equivalents). Heat the mixture at 120-140°C for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Ethanol Removal: After the initial condensation, remove the ethanol byproduct under reduced pressure.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 240-260°C.

  • Addition: Slowly add the crude intermediate from step 2 to the hot solvent.

  • Reaction: Maintain the reaction mixture at 240-260°C for 30-60 minutes. Monitor the disappearance of the intermediate by TLC.

  • Isolation: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane or heptane to induce precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol if necessary.

Protocol 2: Synthesis of this compound via Chlorination

This protocol is adapted from general procedures for the chlorination of 4-hydroxyquinolines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 7,8-dimethylquinolin-4-ol (1.0 equivalent).

  • Reagent Addition: In a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • POCl₃ Removal (Optional but Recommended): After the reaction is complete, allow the mixture to cool slightly and remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Carefully and slowly pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other mild base until the pH is neutral to slightly basic (pH 7-8). The product should precipitate as a solid.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination start1 3,4-dimethylaniline + Diethyl ethoxymethylenemalonate condensation Heat (120-140°C) start1->condensation intermediate Anilinomethylenemalonate intermediate condensation->intermediate cyclization Add to hot Dowtherm A (240-260°C) intermediate->cyclization product1 7,8-dimethylquinolin-4-ol cyclization->product1 start2 7,8-dimethylquinolin-4-ol product1->start2 Purified intermediate chlorination Reflux with excess POCl3 start2->chlorination workup Quench on ice, neutralize chlorination->workup product2 This compound workup->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound check_step Which step has low yield? start->check_step gould_jacobs Gould-Jacobs Reaction check_step->gould_jacobs Step 1 chlorination Chlorination Reaction check_step->chlorination Step 2 gould_jacobs_q1 Incomplete cyclization? gould_jacobs->gould_jacobs_q1 chlorination_q1 Recovered starting material? chlorination->chlorination_q1 gould_jacobs_a1 Increase temperature to 240-260°C. Use high-boiling solvent. Consider microwave synthesis. gould_jacobs_q1->gould_jacobs_a1 Yes gould_jacobs_q2 Tar formation? gould_jacobs_q1->gould_jacobs_q2 No gould_jacobs_a2 Minimize reaction time. Add intermediate slowly to hot solvent. gould_jacobs_q2->gould_jacobs_a2 Yes chlorination_a1 Product hydrolysis during workup. Remove excess POCl3 before quenching. Use weak base (NaHCO3) at low temp. chlorination_q1->chlorination_a1 Yes chlorination_q2 Incomplete reaction? chlorination_q1->chlorination_q2 No chlorination_a2 Use excess POCl3 (5-10 eq). Ensure reflux for 2-4 hours. Use anhydrous conditions. chlorination_q2->chlorination_a2 Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Quinoline Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation during quinoline chlorination experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the direct chlorination of quinoline?

A1: The most common side products in the direct chlorination of quinoline, particularly under electrophilic conditions (e.g., using Cl₂ in strong acid), are positional isomers and polychlorinated derivatives. The primary products are typically 5-chloroquinoline and 8-chloroquinoline, with 5,8-dichloroquinoline being a significant polychlorinated side product.[1] The formation of other dichloroquinoline isomers and polymerization products can also occur, especially under harsh reaction conditions.[1]

Q2: What is the underlying mechanism for the formation of these side products?

A2: In strong acidic media like sulfuric acid, quinoline is protonated to form the quinolinium cation. This deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic chlorination occurs on the more electron-rich benzene ring, primarily at the 5 and 8 positions.[1] The formation of 5,8-dichloroquinoline results from the subsequent chlorination of the initially formed monochloroquinolines.[1] The reaction is believed to proceed through the attack of a positively charged chloronium ion (Cl+) on the protonated quinoline.[1]

Q3: How do reaction conditions influence the formation of side products?

A3: Reaction conditions play a critical role in product distribution:

  • Acid Concentration: The efficiency of chlorination is highly dependent on the concentration of sulfuric acid. Higher concentrations (e.g., 98-100%) favor the reaction, while lower concentrations significantly reduce the yield and may prevent the reaction altogether.[1]

  • Reaction Time and Reagent Stoichiometry: Prolonged reaction times and an excess of the chlorinating agent and silver sulphate will favor the formation of the di-substituted product, 5,8-dichloroquinoline, over the monochloro derivatives.[1] Conversely, using an excess of quinoline can favor the formation of monochloroquinolines.[1]

  • Catalyst: In the chlorination with gaseous chlorine in sulfuric acid, the presence of silver sulfate is crucial. In its absence, the reaction does not proceed.[1]

Q4: My reaction is producing a dark-colored tar instead of the expected product. What could be the cause?

A4: Tar formation is often indicative of polymerization or degradation of the starting material or products. This can be caused by:

  • Excessively High Reaction Temperatures: Overheating can lead to uncontrolled side reactions and decomposition.

  • Harsh Acidic Conditions: While strong acid is necessary, prolonged exposure at high temperatures can promote charring.

  • Presence of Oxygen: Air leaks in the reaction setup can sometimes lead to oxidative side reactions.

Troubleshooting Guide

Issue 1: Low yield of desired monochlorinated quinoline and high prevalence of 5,8-dichloroquinoline.

  • Possible Cause: Reaction time is too long, or the ratio of chlorinating agent to quinoline is too high.

  • Suggested Solution:

    • Reduce the reaction time and monitor the progress using an appropriate analytical technique like TLC or GC-MS.

    • Decrease the molar ratio of the chlorinating agent and silver sulfate relative to quinoline. Consider using an excess of quinoline.[1]

Issue 2: The chlorination reaction is not proceeding or the yield is very low.

  • Possible Cause:

    • Inadequate acid concentration.

    • Absence of a necessary catalyst (e.g., silver sulfate).

    • Presence of water in the reaction mixture.

  • Suggested Solution:

    • Ensure the use of highly concentrated sulfuric acid (98-100%).[1]

    • Verify that the required catalyst, such as silver sulfate, is present in the correct stoichiometric amount.[1]

    • Use dry reagents and solvents to minimize the presence of water, which can deactivate the chlorinating species.[1]

Issue 3: The reaction is too vigorous and difficult to control.

  • Possible Cause: The reaction is highly exothermic.

  • Suggested Solution:

    • Implement efficient cooling of the reaction vessel using an ice bath.

    • Ensure slow, portion-wise, or dropwise addition of the chlorinating agent.

    • Diluting the reaction mixture with more of the acidic solvent can help to dissipate heat more effectively.

Data Presentation

Table 1: Product Distribution in the Chlorination of Quinoline with Cl₂/Ag₂SO₄ in 98% H₂SO₄

Reactant Ratio (Quinoline:Ag₂SO₄)Reaction Time5-Chloroquinoline Yield8-Chloroquinoline Yield5,8-Dichloroquinoline Yield
2:1Not specifiedPredominant productPredominant productMinor product
1:0.5Not specified17%21%32%
Not specifiedProlongedMinor productMinor productMajor product

Data extracted from Kiamuddin, M., & Choudhury, A. K. (1964). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research, 7(3), 163-166.[1]

Experimental Protocols

Key Experiment: Chlorination of Quinoline in Sulfuric Acid

This protocol is adapted from the work of Kiamuddin and Choudhury (1964).[1]

Materials:

  • Quinoline

  • Silver sulfate (Ag₂SO₄)

  • Concentrated sulfuric acid (98%)

  • Dry chlorine gas

  • 5% Sodium sulfite solution

  • Crushed ice

  • Appropriate organic solvent for extraction (e.g., chloroform or diethyl ether)

Procedure:

  • In a suitable reaction vessel, dissolve quinoline (0.1 mol) and silver sulfate (0.05 mol) in 100 mL of 98% sulfuric acid.

  • With vigorous shaking or stirring, pass a steady stream of dry chlorine gas through the mixture at room temperature for one to two hours.

  • After the reaction period, filter the mixture if necessary.

  • To the filtrate, add a 5% sodium sulfite solution containing crushed ice to quench any unreacted chlorine.

  • Carefully basify the reaction mixture.

  • Extract the product using a suitable organic solvent or perform steam distillation.

  • Work up the extract to isolate and purify the chlorinated quinoline products.

Analytical Methods for Product Analysis:

The reaction products can be identified and quantified using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the different chlorinated isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of products based on their mass-to-charge ratio.

Mandatory Visualization

TroubleshootingWorkflow start Start: Side Product Formation Observed identify_products Identify Side Products (e.g., via GC-MS, HPLC) start->identify_products is_polychlorinated Is the major side product a polychlorinated species (e.g., 5,8-dichloroquinoline)? identify_products->is_polychlorinated is_isomeric Are positional isomers the main issue? identify_products->is_isomeric low_yield Is the overall yield low with no reaction? identify_products->low_yield is_polychlorinated->is_isomeric No reduce_time_reagent Reduce reaction time and/or decrease the ratio of chlorinating agent. is_polychlorinated->reduce_time_reagent Yes is_isomeric->low_yield No optimize_conditions Optimize reaction conditions for selectivity (e.g., temperature, catalyst). is_isomeric->optimize_conditions Yes check_acid Verify acid concentration is high (e.g., 98-100% H₂SO₄). low_yield->check_acid Yes end End: Desired Product Profile Achieved reduce_time_reagent->end optimize_conditions->end check_catalyst Ensure the presence and correct stoichiometry of the catalyst (e.g., Ag₂SO₄). check_acid->check_catalyst check_water Use anhydrous reagents and conditions. check_catalyst->check_water check_water->end

Caption: Troubleshooting workflow for quinoline chlorination side product formation.

References

Preventing over-alkylation in 4-aminoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-aminoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on preventing over-alkylation of the amine side chain.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of 4-aminoquinoline synthesis, and why is it a problem?

A1: Over-alkylation refers to the undesired addition of more than one alkyl group to a nitrogen atom in the side chain of a 4-aminoquinoline. For instance, when synthesizing a secondary amine on the side chain, over-alkylation leads to the formation of a tertiary amine byproduct. This is problematic because the secondary amine product is often more nucleophilic than the primary amine starting material, making it prone to react further with the alkylating agent. This results in a mixture of products that can be difficult to separate, lowering the yield of the desired compound and complicating downstream processes.[1]

Q2: I'm performing a direct N-alkylation of a primary amine side chain on my 4-aminoquinoline and getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

A2: This is a classic challenge in amine chemistry. To favor mono-alkylation, you can modify the reaction conditions in several ways. The most straightforward approach is to use a large excess (5-10 equivalents) of the primary amine relative to the alkylating agent.[2] This statistically increases the likelihood that the alkylating agent will react with the abundant starting amine rather than the mono-alkylated product. Additionally, a slow, dropwise addition of the alkylating agent can help maintain its concentration at a low level, further favoring mono-alkylation.[2] Lowering the reaction temperature may also improve selectivity by reducing the rate of the second alkylation.[2]

Q3: Can I use a protecting group strategy to ensure selective mono-alkylation?

A3: Yes, a protecting group strategy is an excellent and highly reliable method to prevent over-alkylation. By temporarily "blocking" the amine, you can perform the desired reaction and then remove the protecting group. The tert-butoxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines.[3][4] The general workflow involves protecting the secondary amine, performing the alkylation on another reactive site (if applicable) or building the side chain in a modular fashion, and then deprotecting.

Q4: My starting material is a 4-aminoquinoline with a diamine side chain (e.g., N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine). How do I selectively alkylate the terminal primary amine without affecting the secondary amine linked to the quinoline?

A4: The nitrogen atom directly attached to the quinoline ring is significantly less nucleophilic than the terminal primary aliphatic amine due to the electron-withdrawing nature of the aromatic ring. Therefore, under controlled conditions, the terminal amine will react preferentially. However, to ensure complete selectivity, a protecting group strategy is recommended. You can selectively protect the terminal primary amine, for example with a Boc group, leaving the secondary amine available for other transformations if needed, or ensuring it remains unreacted during subsequent steps.

Q5: What is reductive amination, and can it be used to control the degree of alkylation?

A5: Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. While highly effective for creating substituted amines, it can also lead to over-alkylation, particularly when trying to synthesize a secondary amine from a primary amine.[5]

To control the reaction and prevent the formation of a tertiary amine byproduct, a "stepwise" protocol can be employed. This involves the pre-formation of the imine intermediate by reacting the amine and aldehyde (without excess aldehyde), followed by the addition of the reducing agent. This approach eliminates tertiary amine formation but may sometimes result in incomplete conversion.[5]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Significant amount of di-alkylated or tertiary amine byproduct in direct alkylation. 1. The mono-alkylated secondary amine product is more nucleophilic than the primary amine starting material.[2] 2. Stoichiometry of alkylating agent is too high. 3. Reaction temperature is too high, increasing the rate of the second alkylation.1. Stoichiometric Control: Use a large excess (5-10 fold) of the starting amine.[2] 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture.[2] 3. Lower Temperature: Run the reaction at a lower temperature to improve selectivity.[2] 4. Alternative Route: Switch to a protecting group strategy or a reductive amination approach.
Low yield or incomplete reaction in a stepwise reductive amination. 1. The pre-formed imine is unstable and decomposes before reduction. 2. The reducing agent is not effective.1. One-Pot Reaction: Add the reducing agent (e.g., sodium triacetoxyborohydride - STAB) to the reaction mixture along with the amine and carbonyl compound to reduce the imine as it forms. Note that this may re-introduce the risk of over-alkylation if stoichiometry is not carefully controlled.[2] 2. Check Reagent Quality: Ensure the reducing agent is fresh and has been stored properly.
Formation of bis-quinoline byproduct when using a diamine. A single diamine molecule reacts with two molecules of 4-chloroquinoline.Use a large excess of the diamine relative to the 4-chloroquinoline to statistically favor the mono-substitution product.[6]
Difficulty removing the Boc protecting group. 1. Acidic conditions are not strong enough. 2. The substrate is sensitive to strong acid.1. Stronger Acid: Use Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for efficient deprotection. A solution of HCl in an organic solvent like dioxane is also highly effective.[2] 2. Milder Conditions: If the substrate is acid-sensitive, consider using milder conditions like HCl in methanol, although this may require longer reaction times or gentle heating.[2]
Difficulty separating mono-alkylated product from over-alkylated byproducts. The products have similar polarities.1. Column Chromatography: Optimize the solvent system for silica gel chromatography. A gradient elution may be necessary. 2. Reversed-Phase HPLC: Preparative RP-HPLC is a very effective method for separating closely related compounds.[7] 3. Ion Exchange: Solid-phase extraction (SPE) using a strong-cation exchange (SCX) resin can be used to separate amines based on their basicity and charge.[5]
Comparison of Strategies to Prevent Over-alkylation
StrategyAdvantagesDisadvantagesBest Suited For
Stoichiometric Control - Simple and direct.- Avoids extra protection/deprotection steps.- Often requires a large excess of one reagent, which is not atom-economical.- May not achieve complete selectivity, leading to purification challenges.Initial optimization studies and when the starting amine is inexpensive and easily separable from the product.
Protecting Groups (e.g., Boc) - Provides excellent, often complete, control over selectivity.- Allows for complex, multi-step syntheses.- Adds two steps (protection and deprotection) to the synthesis, potentially lowering overall yield.Synthesizing complex molecules where high purity and unambiguous structure are critical.
Reductive Amination (Stepwise) - Can completely eliminate tertiary amine formation.[5]- May result in incomplete reaction, leaving unreacted starting material.[5]- The imine intermediate can be unstable.When direct alkylation fails and a protecting group strategy is undesirable.
Steric Hindrance - A design-based approach that permanently prevents further alkylation.- No extra synthetic steps required if the bulky amine is commercially available.- Limited to specific structural motifs (e.g., N-tert-butyl, N-pyrrolidinyl).- The bulky group may negatively impact the desired biological activity.Lead optimization in drug discovery, where metabolic stability and predictable substitution are key.[8]

Experimental Protocols

(Disclaimer: These are generalized protocols based on published methodologies and should be adapted and optimized for specific substrates and equipment.)

Protocol 1: Selective Mono-alkylation using a Boc Protecting Group

This protocol describes the protection of a secondary amine on a 4-aminoquinoline side chain, followed by deprotection.

Step A: Boc Protection of the Secondary Amine

  • Dissolution: Dissolve the 4-aminoquinoline derivative (1.0 equiv) in a suitable solvent such as Dichloromethane (DCM) or a mixture of THF and water.

  • Base Addition: Add a base, such as triethylamine (1.5 equiv) or sodium bicarbonate (2.0 equiv).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure Boc-protected compound.

Step B: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected 4-aminoquinoline (1.0 equiv) in anhydrous DCM.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10 equiv).

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation: Add cold diethyl ether to the residue to precipitate the product, typically as a salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[9]

Protocol 2: Controlled Reductive Amination via a Pre-formed Imine

This protocol is adapted from methodologies designed to prevent the formation of tertiary amines.[5]

  • Imine Formation: In a round-bottom flask, dissolve the primary amine-containing 4-aminoquinoline (1.0 equiv) in anhydrous methanol. Add the desired aldehyde (1.0 equiv, do not use excess). If necessary, add a dehydrating agent like anhydrous magnesium sulfate or 3Å molecular sieves. Stir the mixture at room temperature for 12-24 hours. Monitor the formation of the imine by TLC or NMR if possible.

  • Reduction: Once imine formation is complete (or has reached equilibrium), cool the mixture in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 equiv) portion-wise. Caution: Gas evolution may occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to separate the desired secondary amine from any unreacted primary amine.

Visualizations

G cluster_0 Direct Alkylation Troubleshooting start Start: Primary Amine Side Chain (R-NH₂) reaction Reaction: + Alkyl Halide (R'-X) + Base start->reaction product_mix Problem: Mixture of Products reaction->product_mix mono_product Desired: Mono-alkylated (R-NH-R') product_mix->mono_product Major over_product Undesired: Over-alkylated (R-N(R')₂) product_mix->over_product Minor/Significant solution1 Solution 1: Use large excess of R-NH₂ product_mix->solution1 Address with solution2 Solution 2: Slowly add R'-X product_mix->solution2 solution3 Solution 3: Lower Reaction Temp product_mix->solution3

Caption: Troubleshooting logic for direct alkylation.

G cluster_1 Protecting Group Workflow for Mono-Alkylation start Start: Secondary Amine (R₂NH) protect Step 1: Protect + Boc₂O, Base start->protect protected_amine Intermediate: Boc-Protected Amine (R₂N-Boc) protect->protected_amine react_elsewhere Step 2: Perform other reactions (e.g., alkylation at another site) protected_amine->react_elsewhere deprotect Step 3: Deprotect + Acid (TFA or HCl) react_elsewhere->deprotect final_product Final Product: Pure Secondary Amine (R₂NH) deprotect->final_product

Caption: Workflow using a Boc protecting group.

G cluster_2 Reaction Pathway Comparison cluster_direct Direct Alkylation cluster_controlled Controlled Alkylation cluster_reductive Stepwise Reductive Amination start Primary Amine (R-NH₂) direct_rxn + R'-X (1 equiv) High Temp start->direct_rxn controlled_rxn + R'-X (1 equiv) + Excess R-NH₂ Low Temp start->controlled_rxn reductive_rxn 1. + R'CHO (1 equiv) 2. NaBH₄ start->reductive_rxn direct_prod Mixture: R-NH-R' + R-N(R')₂ direct_rxn->direct_prod controlled_prod Mainly R-NH-R' controlled_rxn->controlled_prod reductive_prod R-NH-CH₂R' reductive_rxn->reductive_prod

Caption: Comparison of alkylation reaction pathways.

References

Technical Support Center: Monitoring 4-Chloro-7,8-dimethylquinoline Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for monitoring the synthesis of 4-Chloro-7,8-dimethylquinoline using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate mobile phase (eluent) for analyzing this compound?

A1: The choice of mobile phase is crucial for achieving good separation. For quinoline derivatives, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] You can begin with a 7:3 or 8:2 ratio of hexanes to ethyl acetate and adjust the polarity based on the initial results.[1] If your compound is more polar, you might need a more polar system, such as dichloromethane/methanol.[1]

Q2: How can I visualize the spots on the TLC plate? My compound isn't visible.

A2: If spots are not visible, it could be because the compound does not have a UV-active chromophore or the sample concentration is too low.[1] First, view the dried plate under a UV lamp (254 nm).[2] If no spots appear, use a chemical visualization agent.[2] An iodine chamber is a simple and effective method where the plate is exposed to iodine vapor, which complexes with many organic compounds, making them appear as brown spots.[2] Alternatively, a potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[2]

Q3: My quinoline spots are streaking or tailing. How can I fix this?

A3: Streaking is a common issue when analyzing basic compounds like quinolines on standard, slightly acidic silica gel plates.[2] This is due to strong interactions between the basic nitrogen atom and the silica.[2] The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.[2] Adding 0.1–2.0% triethylamine (NEt₃) to your solvent system is a common practice.[2][3] Overloading the sample can also cause streaking, so try diluting your sample before spotting it on the plate.[2][3]

Q4: How do I use TLC to know if my reaction is complete?

A4: To monitor a reaction, spot the starting material, the reaction mixture, and a "co-spot" (a mixture of both the starting material and the reaction mixture) on the same TLC plate.[1] As the reaction progresses, the spot corresponding to the starting material should decrease in intensity, while a new spot for the product appears and intensifies.[1] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1]

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking or tailing 1. Sample is too concentrated / The stationary phase is overloaded.[1][3] 2. The compound is basic and interacts strongly with the acidic silica gel.[2][4]1. Dilute the sample before spotting.[1][3] 2. Add a basic modifier like triethylamine (0.1-2.0%) to the mobile phase.[2][3]
Spots are not moving from the baseline (R_f ≈ 0) The mobile phase is not polar enough to move the compound up the plate.[1][2]Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).[1][2]
Spots are running at the solvent front (R_f ≈ 1) The mobile phase is too polar for the compound.[1][2]Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexanes in a hexanes/ethyl acetate mixture).[1][2]
No spots are visible under UV light 1. The compound does not contain a UV-active chromophore.[1] 2. The sample concentration is too low.[1][2]1. Use a visualization agent such as an iodine chamber or a potassium permanganate stain.[1][2] 2. Concentrate the sample before spotting or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[2][3]
Spots are overlapping or poorly resolved The polarity of the mobile phase is not optimal for separating the mixture of compounds.[1]Perform a systematic trial of different mobile phase compositions to find the optimal solvent system for separation.[1]

Experimental Protocol

This protocol outlines the standard procedure for monitoring the synthesis of this compound by TLC.

  • Plate Preparation:

    • Obtain a silica gel TLC plate.

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[1]

  • Sample Preparation:

    • Dissolve a small amount of your starting material(s) and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Spotting:

    • Using a capillary tube, apply small spots of the starting material(s), the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) onto the baseline.[1]

    • Ensure the spots are small (1-2 mm in diameter) and do not touch each other.[2]

  • Development:

    • Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[1][2]

    • Cover the chamber to allow the atmosphere to become saturated with solvent vapor. A piece of filter paper can be placed in the chamber to aid this process.[2]

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.[1]

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1]

    • Allow the plate to dry completely.[2]

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[1][2]

    • If spots are not visible, use an appropriate staining method like an iodine chamber or potassium permanganate dip.[2]

  • Analysis:

    • Calculate the R_f (retention factor) value for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front).[1]

    • Compare the spots in the reaction mixture lane to the starting material and product spots to determine the progress of the reaction.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Baseline) prep_sample 2. Prepare Samples (Start Material, Reaction Mix) prep_plate->prep_sample spot_plate 3. Spot Samples on Baseline prep_sample->spot_plate dev_plate 4. Develop Plate in Chamber spot_plate->dev_plate dry_plate 5. Dry Plate & Mark Solvent Front dev_plate->dry_plate vis_uv 6. Visualize under UV Light dry_plate->vis_uv vis_stain 7. Stain Plate (If Needed) vis_uv->vis_stain calc_rf 8. Calculate Rf Values & Analyze vis_stain->calc_rf

Caption: Standard experimental workflow for TLC analysis.

TLC_Troubleshooting cluster_issues Common Issues cluster_solutions Solutions start Problem with TLC Result? streaking Streaking or Tailing? start->streaking Shape no_move Spots at Baseline? (Rf ≈ 0) start->no_move Position at_front Spots at Front? (Rf ≈ 1) start->at_front Position no_spots No Spots Visible? start->no_spots Visibility sol_streaking Dilute Sample or Add Triethylamine to Eluent streaking->sol_streaking sol_no_move Increase Eluent Polarity no_move->sol_no_move sol_at_front Decrease Eluent Polarity at_front->sol_at_front sol_no_spots Use Stain (Iodine/KMnO4) or Concentrate Sample no_spots->sol_no_spots

Caption: Troubleshooting decision tree for common TLC problems.

References

Issues with removing phosphorus oxychloride from reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the removal of phosphorus oxychloride (POCl₃) from reaction mixtures.

Troubleshooting Guide

This section addresses specific problems that may arise during the workup of reactions involving phosphorus oxychloride.

Problem Question Answer
Delayed Exothermic Reaction / Thermal Runaway Q1: My reaction mixture showed no initial exotherm upon quenching, but then violently boiled after a delay. What happened and how can I prevent this? A1: This is a critical safety issue caused by incomplete or slow hydrolysis of POCl₃ at low temperatures.[1][2] The unreacted reagent accumulates and then hydrolyzes uncontrollably as the mixture warms.[1] To prevent this: • Use a "reverse quench": Always add the reaction mixture containing POCl₃ slowly to the quenching solution (e.g., ice water, aqueous base) with vigorous stirring. Never add the quenching solution to the reaction mixture.[1][3] • Maintain a controlled, slightly elevated temperature: For certain procedures, quenching into a warm solution (e.g., 35-40°C aqueous sodium acetate) can ensure immediate and controlled hydrolysis.[1] • Ensure sufficient aging: Allow the quenched mixture to stir for an adequate period to ensure all reactive phosphorus species are fully hydrolyzed.[1]
Product Decomposition or Reversion Q2: My product degraded or reverted to the starting material during the workup. Why did this happen? A2: Your product is likely sensitive to the pH conditions of the workup. The use of strong aqueous bases like sodium hydroxide or sodium bicarbonate for neutralization can lead to the hydrolysis of sensitive functional groups.[1] For instance, chloroquinazolines can revert to quinazolin-4-ones under basic conditions.[1] Solutions:Use a milder neutralizing agent: Consider a buffered solution, such as aqueous sodium acetate, to control the pH.[1] • Perform careful pH adjustment: If a strong base is necessary, add it slowly while monitoring the pH and maintaining a low temperature.[1]
Formation of Insoluble Material or Thick Slurry Q3: A thick, unmanageable slurry or solid precipitate formed during quenching. How can I resolve this? A3: This can be caused by the precipitation of your product, reaction intermediates, or inorganic salts (phosphates) formed during hydrolysis.[1] Solutions:Adjust the pH: Carefully adjusting the pH after the initial quench may help dissolve the precipitate.[1] • Add a co-solvent: Adding a suitable organic solvent can help dissolve the product and facilitate subsequent extraction.[1] • Dilute the mixture: Diluting the quench mixture with more water may help dissolve the inorganic salts.[1]
Incomplete Reaction or Low Yield Q4: The final yield of my product is very low. Could the workup be the cause? A4: Yes, issues during the workup can lead to low yields. • Premature quenching: The reaction may not have proceeded to completion before the workup was initiated.[1] • Hydrolysis of intermediates: In Vilsmeier-Haack reactions, for example, the Vilsmeier reagent can be hydrolyzed by moisture before it reacts, leading to lower yields.[1] • Product loss during extraction: If a precipitate forms (see Q3), the product may be trapped in the solid material and lost. Ensure all solids are thoroughly washed with the extraction solvent.

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for quenching excess phosphorus oxychloride?

A1: A common and generally safe method is a "reverse quench." This involves the slow, dropwise addition of the cooled reaction mixture to a vigorously stirred slurry of crushed ice and a neutralizing agent like saturated aqueous sodium bicarbonate.[1] The temperature of the quenching mixture should be carefully monitored and maintained below 20°C.[1] After the addition, the mixture is stirred until gas evolution ceases and the pH is neutral or slightly basic (pH 7-8).[1]

Q2: Why is a "reverse quench" so important?

A2: A reverse quench (adding the reagent to the quenching solution) ensures that the excess POCl₃ is always the limiting reagent in the hydrolysis reaction. This, combined with vigorous stirring and temperature control, prevents the accumulation of unreacted POCl₃ and minimizes the risk of a delayed and uncontrolled exothermic reaction.[1]

Q3: Can I remove POCl₃ by distillation instead of quenching?

A3: Yes, distillation is a viable method, especially if the desired product is non-volatile or has a much higher boiling point than POCl₃ (B.P. 105.8 °C).[4][5] The bulk of the excess POCl₃ can often be removed by distillation at atmospheric or reduced pressure.[6][7] To remove the final traces, azeotropic distillation with a solvent like benzene can be employed.[7]

Q4: What are the primary chemical hazards and safety precautions for POCl₃?

A4: POCl₃ is corrosive and toxic. It reacts violently with water, releasing phosphoric acid and toxic hydrogen chloride gas.[2][4] Contact can cause severe burns to the skin and eyes, and inhalation can damage the respiratory tract.[8] Key Safety Precautions:

  • Always handle POCl₃ in a well-ventilated chemical fume hood.[1]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Neoprene), safety goggles, and a lab coat.[8][9]

  • Ensure an emergency shower and eyewash station are readily accessible.[1][8]

  • Never add water or quenching agents directly to the bulk reaction mixture containing POCl₃.[1][2]

Q5: What are the products of POCl₃ hydrolysis?

A5: Phosphorus oxychloride reacts with water to produce phosphoric acid (H₃PO₄) and hydrogen chloride (HCl).[4][10] The reaction is highly exothermic. O=PCl₃ + 3 H₂O → O=P(OH)₃ + 3 HCl[4]

Data Presentation

This table summarizes key quantitative data relevant to the handling and removal of phosphorus oxychloride.

PropertyValueSignificance
Boiling Point 105.8 °CUseful for removal from high-boiling reaction mixtures via distillation.[4][5]
Molar Mass 153.32 g·mol⁻¹Required for stoichiometric calculations.[4]
Density 1.645 g/cm³Important for volume-to-mass conversions.[4]
Standard Enthalpy of Formation (ΔHf°) -597.1 kJ/mol (liquid)This value is used to calculate the heat of reaction for hydrolysis, which is highly exothermic and a major safety concern.[4]

Experimental Protocols

Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)

This is a standard and generally safe method for neutralizing excess POCl₃.[1]

  • Preparation: In a separate flask large enough to contain both the reaction mixture and the quench solution, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Equip this flask with a mechanical stirrer and a thermometer.

  • Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain it below 20°C by controlling the rate of addition and adding more ice if necessary.[1]

  • Neutralization and Stirring: After the addition is complete, continue stirring the mixture until all the ice has melted and the evolution of CO₂ gas has stopped. Check the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-8).[1]

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent.

  • Workup: Combine the organic layers, wash with water and then brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

Protocol 2: Quenching with Aqueous Sodium Acetate

This method is useful when products are sensitive to strong bases.[1]

  • Preparation: In a separate flask, prepare an aqueous solution of sodium acetate. Equip the flask for vigorous stirring and temperature monitoring.

  • Temperature Control: Gently warm the sodium acetate solution to 35-40°C. This controlled, elevated temperature ensures the immediate hydrolysis of POCl₃.[1]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.

  • Stirring: After the addition is complete, continue to stir the mixture for a sufficient period to ensure the reaction is complete.

  • Extraction and Workup: Cool the mixture to room temperature. Extract the product with an appropriate organic solvent and proceed with a standard aqueous workup as described in Protocol 1.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Quenching Process cluster_workup Workup ReactionMixture Reaction Mixture (contains excess POCl₃) Addition Slowly Add Reaction Mixture to Quench Solution (Reverse Quench) ReactionMixture->Addition QuenchSolution Quench Solution (e.g., Ice/NaHCO₃) QuenchSolution->Addition Control Control Temperature (< 20°C) Neutralize Stir until Neutral (pH 7-8) Addition->Neutralize Stir Vigorous Stirring Extract Extract with Organic Solvent Neutralize->Extract Dry Wash, Dry & Concentrate Extract->Dry Product Isolated Product Dry->Product

Caption: General experimental workflow for quenching excess phosphorus oxychloride.

troubleshooting_exotherm Start Problem: Delayed Exothermic Reaction Cause Cause: Accumulation of unreacted POCl₃ due to slow hydrolysis at low temp. Start->Cause Solution Solution: Ensure Immediate & Controlled Hydrolysis Cause->Solution Method1 Use 'Reverse Quench' (Add reaction to quencher) Solution->Method1 Method2 Maintain Controlled Temp (e.g., 35-40°C with NaOAc) Solution->Method2 Method3 Ensure Vigorous Stirring & Sufficient Time Solution->Method3 Outcome Safe & Controlled Workup Method1->Outcome Method2->Outcome Method3->Outcome hydrolysis_pathway POCl3 POCl₃ (Phosphorus Oxychloride) H2O + 3 H₂O Products H₃PO₄ (Phosphoric Acid) 3 HCl (Hydrogen Chloride) POCl3->Products Hydrolysis Exotherm Highly Exothermic (ΔH << 0) Products->Exotherm

References

Technical Support Center: Navigating the Low Solubility of Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the low solubility of quinoline intermediates in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why do many quinoline intermediates exhibit low solubility in common organic solvents?

A1: The solubility of quinoline intermediates is governed by their molecular structure. The quinoline core itself is an aromatic heterocyclic system, which contributes to its hydrophobicity.[1][2] The presence of various substituents, particularly lipophilic groups, can further decrease solubility in polar solvents. Strong intermolecular forces within the crystal lattice of solid quinoline compounds can also make it difficult for solvent molecules to effectively solvate the individual molecules, thus limiting solubility.[2]

Q2: What are the most common organic solvents used for dissolving quinoline intermediates?

A2: Generally, quinoline and its derivatives show good solubility in a range of organic solvents.[1][3] Common choices include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective due to their large dipole moments.[1]

  • Chlorinated Solvents: Dichloromethane and chloroform can dissolve many quinoline intermediates.[1]

  • Alcohols: Ethanol and methanol are also frequently used.[1][3][4]

  • Ethers: Diethyl ether is another common solvent for quinoline compounds.[3][5]

Q3: How does temperature affect the solubility of quinoline intermediates?

A3: For most solid organic compounds, including quinoline intermediates, solubility tends to increase with temperature.[6][7] Applying heat can provide the necessary energy to overcome the crystal lattice energy of the solid, allowing the solvent to dissolve more of the compound. However, it is crucial to be mindful of the thermal stability of the specific intermediate, as excessive heat can lead to degradation.

Q4: Can the pH of the medium influence the solubility of quinoline intermediates in organic solvents?

A4: Yes, for quinoline intermediates with basic nitrogen atoms, pH can play a significant role, especially in protic solvents or solvent mixtures containing acids or bases.[4][8] Quinolines are weak bases and can be protonated in acidic conditions to form more soluble salts.[2] This principle is often exploited to enhance solubility.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: My quinoline intermediate will not dissolve sufficiently in the chosen reaction solvent.
  • Possible Cause: The polarity of the solvent may not be optimal for your specific quinoline derivative. The principle of "like dissolves like" is a crucial starting point.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of a small amount of your compound in a panel of solvents with varying polarities (e.g., a non-polar solvent like hexane, a moderately polar solvent like ethyl acetate, and polar aprotic solvents like DMF or DMSO).

    • Increase Temperature: Gently warm the mixture to see if solubility improves. Ensure the temperature is well below the boiling point of the solvent and the decomposition temperature of your compound.

    • Particle Size Reduction: Grind your solid intermediate into a fine powder to increase the surface area available for solvation.

    • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break up solid aggregates and enhance dissolution.

Issue 2: My reaction is sluggish or fails to proceed, and I suspect it's due to the low concentration of the dissolved quinoline intermediate.
  • Possible Cause: Even if the intermediate appears to dissolve, the concentration in solution may be too low to achieve a practical reaction rate.

  • Troubleshooting Steps:

    • Co-solvent System: Introduce a co-solvent to increase the overall solvating power of the reaction medium. A common strategy is to dissolve the intermediate in a small amount of a strong solvent (e.g., DMSO or DMF) and then add this solution to the primary reaction solvent.

    • Phase-Transfer Catalysis: If your reaction involves an ionic reagent in an aqueous phase and your quinoline intermediate in an organic phase, a phase-transfer catalyst can help shuttle the ionic reactant across the phase boundary to react with the dissolved intermediate.

    • High-Temperature Ball Milling: For reactions that are difficult to perform in solution due to insolubility, a solvent-free approach using high-temperature ball milling can be effective. This mechanochemical method can facilitate reactions between solid reactants.

Issue 3: My quinoline intermediate dissolves in the organic solvent, but it precipitates out when I add another reagent or change the reaction conditions.
  • Possible Cause: The addition of another reagent or a change in temperature can alter the properties of the solvent system, leading to a decrease in the solubility of your intermediate.

  • Troubleshooting Steps:

    • Order of Addition: Experiment with changing the order in which you add the reagents. Sometimes, adding the poorly soluble intermediate to a solution containing the other reactants can prevent precipitation.

    • Slower Addition: Add the second reagent slowly and with vigorous stirring to maintain a more homogeneous solution and avoid localized high concentrations that can trigger precipitation.

    • Maintain Temperature: If the reaction is exothermic, the initial heat may keep the intermediate dissolved, but as it cools, it may precipitate. In such cases, maintaining a constant, slightly elevated temperature throughout the reaction may be necessary.

Quantitative Solubility Data

The following tables summarize available quantitative solubility data for selected quinoline intermediates in various organic solvents. This data can serve as a starting point for solvent selection in your experiments.

CompoundSolventTemperature (°C)Solubility
4-Chloro-7-(trifluoromethyl)quinoline ChloroformNot Specified25 mg/mL
4,7-Dichloroquinoline ChloroformNot Specified50 mg/mL
Ethanol26.650.0113 (mole fraction)
Ethanol30.050.0145 (mole fraction)
Ethanol34.950.0224 (mole fraction)
Ethanol40.150.0364 (mole fraction)
Ethanol44.950.0564 (mole fraction)
Ethanol50.050.0886 (mole fraction)
Ethanol55.150.1353 (mole fraction)
Ethanol60.250.2083 (mole fraction)
5-Chloro-8-hydroxyquinoline Varies298.15 KRefer to original source for solvent-specific data

Table 1: Quantitative solubility data for selected quinoline derivatives.[1][2]

Experimental Protocols

Protocol 1: General Method for Solubility Determination

This protocol outlines a standard procedure for determining the equilibrium solubility of a quinoline intermediate in an organic solvent.[1]

Materials:

  • Quinoline intermediate

  • Selected organic solvent (e.g., ethanol, DMF)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid quinoline intermediate to a vial containing a known volume of the organic solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the shaker and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and separate the dissolved solute from the undissolved solid by either centrifugation or filtration.

  • Quantify the concentration of the quinoline intermediate in the clear solution using a pre-calibrated analytical method.

  • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Protocol 2: Enhancing Solubility using a Co-solvent System

This protocol describes a general approach for using a co-solvent to dissolve a poorly soluble quinoline intermediate for a chemical reaction.[9]

Materials:

  • Poorly soluble quinoline intermediate

  • Primary reaction solvent

  • Co-solvent (e.g., DMSO, DMF)

  • Reaction vessel

Procedure:

  • In a separate, small vial, dissolve the poorly soluble quinoline intermediate in a minimal amount of the chosen co-solvent. Use vortexing or gentle warming if necessary to achieve complete dissolution.

  • In the main reaction vessel, add the primary reaction solvent and any other soluble reagents.

  • Slowly, and with vigorous stirring, add the concentrated solution of the quinoline intermediate in the co-solvent to the reaction vessel.

  • Monitor the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of co-solvent to the primary solvent or consider a different co-solvent.

  • Proceed with the chemical reaction as planned.

Protocol 3: Salt Formation to Improve Solubility

For basic quinoline intermediates, forming a salt can dramatically increase solubility in more polar or protic solvents.[2][10]

Materials:

  • Basic quinoline intermediate

  • An appropriate acid (e.g., hydrochloric acid, sulfuric acid)

  • Suitable solvent (one that dissolves the free base but in which the salt is less soluble is ideal for isolation, or a solvent in which the salt is highly soluble for direct use in a reaction)

Procedure:

  • Dissolve the basic quinoline intermediate in the chosen solvent.

  • Stoichiometrically add the selected acid to the solution. The pKa difference between the quinoline (base) and the acid should ideally be greater than 2 to ensure stable salt formation.[10]

  • Stir the mixture at room temperature or with gentle warming.

  • If the goal is to isolate the salt, choose a solvent system where the salt will precipitate. The solid salt can then be collected by filtration.

  • If the goal is to use the more soluble salt directly in a reaction, perform the salt formation in the reaction solvent itself, ensuring the resulting salt remains in solution.

Visualizations

experimental_workflow Troubleshooting Workflow for Low Solubility start Start: Poorly soluble quinoline intermediate solvent_screening Solvent Screening (Polarity, Temperature) start->solvent_screening dissolved Is it soluble? solvent_screening->dissolved proceed Proceed with Experiment dissolved->proceed Yes enhancement Solubility Enhancement Techniques dissolved->enhancement No co_solvent Co-solvent System enhancement->co_solvent salt_formation Salt Formation (if basic) enhancement->salt_formation sonication Sonication/ Particle Size Reduction enhancement->sonication re_evaluate Re-evaluate Solubility co_solvent->re_evaluate salt_formation->re_evaluate sonication->re_evaluate re_evaluate->proceed Yes failed Consider Alternative Synthetic Route re_evaluate->failed No

Caption: A logical workflow for addressing low solubility of quinoline intermediates.

pi3k_akt_pathway PI3K/AKT/mTOR Signaling Pathway Inhibition by Quinoline Derivatives growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation quinoline Quinoline Derivative (e.g., Omipalisib) quinoline->pi3k inhibits quinoline->mtor inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by certain quinoline derivatives.[11]

hedgehog_gli_pathway Hedgehog-GLI Signaling Pathway Inhibition by Quinoline Derivatives hh_ligand Hedgehog Ligand ptch1 PTCH1 Receptor hh_ligand->ptch1 binds smo SMO (Smoothened) ptch1->smo inhibits gli GLI Proteins smo->gli activates sufu SUFU sufu->gli inhibits gli_active Active GLI gli->gli_active processing target_genes Target Gene Expression (Proliferation, Survival) gli_active->target_genes promotes quinoline Quinoline Derivative quinoline->gli inhibits

Caption: Inhibition of the Hedgehog-GLI pathway by certain quinoline derivatives.[12]

References

Technical Support Center: Scaling Up 4-Chloro-7,8-dimethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-7,8-dimethylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound?

The most common and effective strategy for the synthesis of this compound involves a two-step process. The first step is the construction of the quinoline core via the Gould-Jacobs reaction, which yields 7,8-dimethylquinolin-4-ol.[1] This intermediate is then subjected to a chlorination reaction to replace the hydroxyl group at the 4-position with a chlorine atom, yielding the final product.[1]

Q2: What are the starting materials for the Gould-Jacobs reaction to obtain the 7,8-dimethylquinoline core?

The key starting materials for the Gould-Jacobs reaction to form 7,8-dimethylquinolin-4-ol are 3,4-dimethylaniline and a malonic acid derivative, typically diethyl ethoxymethylenemalonate.[2][3]

Q3: Which chlorinating agents are suitable for converting 7,8-dimethylquinolin-4-ol to this compound?

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of the 4-hydroxyquinoline intermediate.[1][4] In some cases, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can be used to enhance the chlorination process.[5] Thionyl chloride (SOCl₂) can also be employed as a chlorinating agent.[6]

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is an effective method for monitoring the progress of both the Gould-Jacobs reaction and the subsequent chlorination step.[1][7] By comparing the spots of the reaction mixture with the starting materials and expected products, you can determine the extent of the reaction and identify the formation of any byproducts.

Q5: What are the common methods for purifying the final product, this compound?

Common purification techniques for this compound include recrystallization and column chromatography.[7][8] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether) is typically used.[9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Gould-Jacobs Reaction Issues
Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of 7,8-dimethylquinolin-4-ol Insufficient reaction temperature for the cyclization step.The Gould-Jacobs reaction often requires high temperatures, typically in the range of 240-260°C, for the thermal cyclization to occur efficiently.[1] Ensure your heating apparatus can reach and maintain this temperature. Using a high-boiling point solvent like Dowtherm A or diphenyl ether is recommended.[1]
Incomplete reaction of the aniline with the malonic ester derivative.Ensure equimolar amounts or a slight excess of the malonic ester derivative are used. The initial condensation can be carried out at a lower temperature (e.g., 100-120°C) before proceeding to the high-temperature cyclization.[1]
Decomposition of starting materials or product at high temperatures.While high temperatures are necessary, prolonged heating can lead to degradation.[10] Monitor the reaction closely using TLC and avoid unnecessarily long reaction times. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times.[11][12]
Formation of multiple products (isomers) The Gould-Jacobs reaction generally exhibits good regioselectivity with anilines bearing electron-donating groups in the meta-position, which is the case for 3,4-dimethylaniline. However, side reactions can still occur.Ensure the purity of the 3,4-dimethylaniline starting material. Isomeric impurities in the starting material will lead to isomeric quinoline products.
Chlorination Reaction Issues

| Problem | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Incomplete conversion of 7,8-dimethylquinolin-4-ol to the chloro-derivative | Insufficient amount or reactivity of the chlorinating agent. | Use a sufficient excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), typically 5-10 equivalents.[1] For less reactive substrates, the addition of phosphorus pentachloride (PCl₅) can increase the efficacy of the chlorination.[5] | | | Presence of moisture in the reaction. | The starting 7,8-dimethylquinolin-4-ol should be thoroughly dried before the reaction, as moisture can react with POCl₃ and reduce its effectiveness.[13] | | | Insufficient reaction temperature or time. | The chlorination reaction with POCl₃ is typically carried out at reflux, around 110°C, for 2-4 hours.[1] Ensure the reaction is heated adequately and for a sufficient duration, monitoring by TLC. | | Formation of dark, tarry byproducts | Aggressive reaction conditions. | While heating is necessary, overly aggressive or prolonged heating can lead to decomposition and tar formation. Maintain a controlled reflux and monitor the reaction to avoid overheating. | | | Difficult work-up leading to product loss. | The work-up procedure often involves quenching the excess POCl₃ with ice water, which is a highly exothermic process.[1] This should be done carefully and slowly with vigorous stirring to avoid localized heating and potential degradation of the product. Neutralization of the acidic solution should also be performed cautiously. | | Product is difficult to purify | Presence of phosphorylated intermediates or other byproducts. | The reaction with POCl₃ can sometimes lead to the formation of stable phosphorylated intermediates.[14][15] Ensuring a sufficient reaction time and temperature can help drive the reaction to completion. A thorough aqueous work-up and careful column chromatography are crucial for removing polar byproducts. |

Experimental Protocols

Step 1: Synthesis of 7,8-dimethylquinolin-4-ol via Gould-Jacobs Reaction

Methodology:

  • In a reaction vessel, combine 3,4-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture to 100-120°C for 1-2 hours to facilitate the initial condensation reaction, allowing for the removal of ethanol. The progress can be monitored by TLC.

  • In a separate flask equipped for high-temperature reactions, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250°C.

  • Slowly and carefully add the crude condensation product from the previous step to the hot solvent.

  • Maintain the reaction temperature at 240-260°C for 30-60 minutes to effect the thermal cyclization. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add a hydrocarbon solvent like hexane or heptane to precipitate the 7,8-dimethylquinolin-4-ol.

  • Filter the solid product, wash it with the hydrocarbon solvent to remove the high-boiling point solvent, and then dry.

Step 2: Synthesis of this compound via Chlorination

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, place the dried 7,8-dimethylquinolin-4-ol (1.0 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask in a well-ventilated fume hood.

  • Heat the mixture to reflux (approximately 110°C) and maintain this temperature for 2-4 hours. Monitor the reaction's completion by TLC.

  • After the reaction is complete, allow the mixture to cool slightly.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate, until the pH is approximately 7-8.

  • The crude this compound will precipitate out of the solution.

  • Filter the solid product, wash it thoroughly with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Typical Reaction Parameters

Parameter Gould-Jacobs Reaction Chlorination Reaction
Key Reagents 3,4-dimethylaniline, Diethyl ethoxymethylenemalonate7,8-dimethylquinolin-4-ol, POCl₃
Solvent Dowtherm A or Diphenyl EtherNone (excess POCl₃ acts as solvent)
Temperature 240-260°C[1]~110°C (Reflux)[1]
Reaction Time 30-60 minutes[1]2-4 hours[1]
Typical Yield High (exact yield depends on scale and conditions)Good to excellent (exact yield depends on scale and conditions)

Visualizations

experimental_workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination start_materials 3,4-dimethylaniline + Diethyl ethoxymethylenemalonate condensation Condensation (100-120°C) start_materials->condensation Heat cyclization Thermal Cyclization (240-260°C in Dowtherm A) condensation->cyclization Add to hot solvent intermediate_product 7,8-dimethylquinolin-4-ol cyclization->intermediate_product Precipitation chlorination_step Chlorination with POCl₃ (~110°C, Reflux) intermediate_product->chlorination_step Dried Intermediate workup Work-up (Ice quench, Neutralization) chlorination_step->workup Cool & Quench purification Purification (Recrystallization or Chromatography) workup->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_gould_jacobs Gould-Jacobs Stage cluster_chlorination Chlorination Stage start Low Yield or Incomplete Reaction check_temp_gj Is Cyclization Temperature >240°C? start->check_temp_gj check_reagent Sufficient excess of POCl₃ used? start->check_reagent increase_temp_gj Increase and maintain high temperature. check_temp_gj->increase_temp_gj No check_time_gj Sufficient Reaction Time? check_temp_gj->check_time_gj Yes optimize_time_gj Monitor with TLC to determine optimal time. check_time_gj->optimize_time_gj No increase_reagent Use 5-10 eq. POCl₃. Consider adding PCl₅. check_reagent->increase_reagent No check_moisture Is starting material dry? check_reagent->check_moisture Yes dry_material Thoroughly dry 7,8-dimethylquinolin-4-ol. check_moisture->dry_material No check_temp_cl Is reaction at reflux? check_moisture->check_temp_cl Yes ensure_reflux Ensure consistent reflux at ~110°C. check_temp_cl->ensure_reflux No

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Minimizing tar formation in high-temperature quinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with tar formation in high-temperature quinoline reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during high-temperature quinoline synthesis, providing actionable solutions in a question-and-answer format.

Q1: My high-temperature quinoline synthesis is producing a significant amount of tar. What are the primary causes?

A1: Tar formation in high-temperature quinoline synthesis is a common issue arising from the harsh reaction conditions. The primary causes include:

  • Polymerization: The acidic and oxidizing conditions can cause polymerization of reactants and intermediates, leading to the formation of high molecular weight, insoluble tarry substances.[1]

  • Excessive Temperatures: While high temperatures are often necessary for cyclization, excessive heat can lead to the decomposition of reactants or products, promoting tar formation.[2]

  • Reaction Vigor: Highly exothermic reactions, such as the Skraup synthesis, can be difficult to control, creating localized hotspots that accelerate tar formation.[1][3]

  • Substrate Reactivity: The electronic and steric properties of your starting materials can influence their susceptibility to side reactions that lead to tar.[2]

Q2: How can I minimize tar formation in my Skraup synthesis?

A2: The Skraup synthesis is notoriously prone to tar formation due to its vigorous and exothermic nature.[1] To mitigate this, consider the following:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can help to control the reaction rate and reduce charring.[1][2][3] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[2]

  • Control Temperature: Gently heat the reaction to initiate it, and then allow the exothermic phase to proceed under control, using cooling if necessary.[1][3] Avoid excessively high temperatures.[2]

  • Slow Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling and stirring to prevent localized hotspots.[1][3]

  • Purification: The crude product is often a black, tarry mixture.[1] Steam distillation is a common and effective method to isolate the volatile quinoline from the non-volatile tar.[3][4]

Q3: My Doebner-von Miller reaction is resulting in a low yield due to significant polymeric material. What can I do?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone used in the Doebner-von Miller reaction is a common cause of low yields. To address this, ensure controlled reaction conditions and consider the slow addition of the unsaturated carbonyl compound to the acidic aniline mixture.[1]

Q4: Are there any catalysts that can help reduce tar formation?

A4: Yes, the choice of catalyst can be crucial.

  • In some contexts, Lewis acid catalysts like AlCl₃ have been shown to reduce quinoline-insoluble content in heavy coal tar through catalytic polycondensation, which might be adaptable to synthesis.

  • For gas-phase synthesis of quinolines, zeolite catalysts have been explored, with the ratio of Lewis to Brønsted acid sites influencing product selectivity and potentially reducing byproducts.[5]

  • Nanocatalysts are also emerging as a promising alternative to traditional catalysts, offering benefits such as high stability, selectivity, and reusability, which can lead to cleaner reactions with fewer byproducts.[6][7]

Q5: How do I remove tar from my crude product?

A5: Post-reaction purification is often necessary to remove tar.

  • Steam Distillation: This is a highly effective method for separating volatile quinoline products from non-volatile tarry residues.[3][4]

  • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent.[3]

  • Chromatography: For smaller scale reactions or for achieving high purity, column chromatography on silica gel can be used to separate the desired product from tarry impurities.[2]

Data on Tar and Byproduct Reduction

The following tables summarize quantitative data on the reduction of tar (quinoline insolubles) and the effect of catalysts on reaction yields.

Table 1: Effect of Catalysts on Quinoline Insoluble (QI) Content in Heavy Coal Tar

CatalystTemperature (°C)Time (h)Initial QI Content (%)Final QI Content (%)QI Removal Rate (%)Reference(s)
AlCl₃20091.303~0.035>97[8]
CuCl₂20061.303Not specified, but less effective than AlCl₃Not specified

Note: While this data is from the context of coal tar purification, it demonstrates the potential of Lewis acid catalysts in reducing tar-like components.

Table 2: Effect of Catalyst and Conditions on Quinoline Synthesis Yield

Synthesis MethodCatalyst/ConditionsSubstratesYield (%)Reference(s)
Gas-phase synthesisZnCl₂/Ni-USYAniline and propanol78.3 (total quinolines)[5]
Friedländer SynthesisNafion NR50 (solid acid), microwave2-aminoaryl ketones and α-methylene carbonylsNot specified, but described as environmentally friendly[9]
Friedländer SynthesisStrong acids (e.g., H₂SO₄, HCl)2-aminobenzaldehyde and a carbonyl compoundModerate to high[10]

Experimental Protocols

General Protocol for Skraup Synthesis with Tar Minimization

  • Reaction Setup: In a fume hood, equip a large, robust round-bottom flask with a reflux condenser and a mechanical stirrer.[3]

  • Reagent Charging: Add aniline, ferrous sulfate (as a moderator), and glycerol to the flask in that order.[3]

  • Acid Addition: With vigorous stirring and external cooling (e.g., an ice bath), slowly and carefully add concentrated sulfuric acid. Maintain control of the internal temperature.[2][3]

  • Initiation and Reflux: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source. The heat of the reaction should sustain boiling.[1][3] If the reaction becomes too vigorous, apply cooling.[1] After the initial exotherm subsides, heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion.[3]

  • Work-up and Tar Removal:

    • Cool the reaction mixture and carefully pour it into a large volume of cold water.[1]

    • Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the quinoline base.[2][3]

    • Set up for steam distillation. Pass steam through the mixture to distill the volatile quinoline, leaving the non-volatile tar behind in the flask.[3][4]

    • Collect the distillate and separate the quinoline layer. The aqueous layer can be extracted with an organic solvent to recover more product.[3]

Visualizations

Troubleshooting Logic for Tar Formation

Tar_Troubleshooting Start High Tar Formation Observed Check_Reaction Is the reaction a Skraup Synthesis? Start->Check_Reaction Skraup_Yes Yes Check_Reaction->Skraup_Yes Yes Skraup_No No Check_Reaction->Skraup_No No Add_Moderator Add Moderator (e.g., FeSO₄) Skraup_Yes->Add_Moderator Control_Temp Optimize Temperature (Avoid excessive heat) Skraup_No->Control_Temp Add_Moderator->Control_Temp Slow_Addition Slow Reagent Addition (e.g., H₂SO₄) Control_Temp->Slow_Addition Purification Post-Reaction Purification Slow_Addition->Purification Check_Catalyst Evaluate Catalyst Choice Slow_Addition->Check_Catalyst Steam_Distillation Steam Distillation Purification->Steam_Distillation Check_Catalyst->Purification

Caption: A troubleshooting workflow for addressing high tar formation.

Simplified Tar Formation Pathway

Tar_Formation_Pathway Reactants Reactants (Aniline, Glycerol, etc.) Intermediates Reactive Intermediates Reactants->Intermediates High Temp, Acid/Oxidizing Agent Desired_Product Desired Quinoline Product Intermediates->Desired_Product Cyclization Side_Reactions Side Reactions (Polymerization, Decomposition) Intermediates->Side_Reactions Excess Heat, Uncontrolled Conditions Tar Tar Formation Side_Reactions->Tar

Caption: The competing pathways leading to product versus tar formation.

References

Technical Support Center: Troubleshooting Incomplete Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, incomplete conversion in nucleophilic aromatic substitution (SNAr) reactions is a common hurdle. This guide provides a comprehensive technical support center with troubleshooting strategies and frequently asked questions to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction is showing low or no conversion. What are the primary factors I should investigate?

A1: Incomplete SNAr reactions can often be attributed to one or more of the following factors:

  • Insufficient Ring Activation: The aromatic ring must be sufficiently activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2] Without strong activation, the aromatic ring is not electrophilic enough to be attacked by the nucleophile.

  • Poor Leaving Group: While counterintuitive compared to SN2 reactions, the leaving group's ability to withdraw electron density from the ring via the inductive effect is crucial.[3]

  • Weak Nucleophile: The attacking species may not be nucleophilic enough to initiate the reaction at a practical rate.

  • Inappropriate Solvent: The choice of solvent plays a critical role in solvating the nucleophile and stabilizing the intermediate.[1]

  • Suboptimal Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.

Q2: I'm observing multiple spots on my TLC, suggesting side products. What are common side reactions in SNAr, and how can they be minimized?

A2: The formation of side products can complicate purification and reduce the yield of your desired product. Common side reactions include:

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with the intended nucleophile. Using a non-nucleophilic, polar aprotic solvent is generally recommended.

  • Di-substitution: If the substrate has more than one leaving group, double substitution can occur. To favor mono-substitution, use a stoichiometric amount of the nucleophile or a slight excess of the electrophile.

  • Hydrolysis: The presence of water can lead to the hydrolysis of starting materials or products, especially under basic conditions and at high temperatures. Ensure anhydrous conditions by using dry solvents and an inert atmosphere.

  • Benzyne Formation: Under very strong basic conditions, an elimination-addition pathway via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers. This is more prevalent with unactivated aryl halides. Consider using a milder base if this is suspected.[4][5]

Q3: Why is fluoride often a good leaving group in SNAr reactions, which is contrary to its behavior in SN1 and SN2 reactions?

A3: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[3] Fluorine's high electronegativity strongly withdraws electron density from the ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack.[1][3] The subsequent breaking of the carbon-halogen bond is a faster step and has less impact on the overall reaction rate.

Q4: How can I effectively monitor the progress of my SNAr reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of SNAr reactions. By co-spotting the reaction mixture with the starting material(s), you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Troubleshooting Guides

When faced with an incomplete SNAr reaction, a systematic approach to troubleshooting is essential. The following sections provide guidance on optimizing key reaction parameters.

Data Presentation: Factors Influencing SNAr Reaction Rates

Quantitative data is crucial for making informed decisions when optimizing your reaction conditions. The tables below summarize the relative effects of leaving groups, solvents, and electron-withdrawing groups on SNAr reaction rates.

Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions

This table illustrates the "element effect" in SNAr reactions, where the reactivity order is often the reverse of that seen in SN2 reactions. The data is for the reaction of piperidine with 2,4-dinitrophenyl halides in methanol.

Leaving GroupRelative Rate
F3300
Cl4.5
Br2.7
I1

(Source: Data adapted from Benchchem)[1]

Table 2: Effect of Solvent on Nucleophilic Substitution Reaction Rates

Polar aprotic solvents are generally preferred for SNAr reactions as they effectively solvate cations while leaving the anionic nucleophile relatively "naked" and more reactive. The following table shows the relative rate of an SN2 reaction, which serves as a useful analogy for the solvent effects in SNAr reactions.

SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol331Protic
Water787Protic
DMSO491,300Aprotic
DMF372,800Aprotic
Acetonitrile385,000Aprotic

(Source: Data for the SN2 reaction of n-butyl bromide with azide, illustrating the general trend)

Table 3: Quantitative Effect of Electron-Withdrawing Groups (Hammett ρ values)

The Hammett equation (log(k/k₀) = ρσ) provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. A positive rho (ρ) value indicates that the reaction is accelerated by electron-withdrawing groups. For SNAr reactions, ρ values are typically large and positive, signifying a high sensitivity to the electronic effects of substituents.

Reactionρ value
Nucleophilic substitution on substituted 2-chloro-pyridines~4-5
Nucleophilic substitution on substituted pyridinium ions+5.2
Ionization of substituted phenols in water+2.008

(Source: Adapted from various sources reporting Hammett plot data)[6][7][8]

Experimental Protocols

This section provides a detailed methodology for a representative SNAr reaction: the synthesis of N-(2,4-dinitrophenyl)aniline from 2,4-dinitrochlorobenzene and aniline.

Objective: To synthesize N-(2,4-dinitrophenyl)aniline via a nucleophilic aromatic substitution reaction.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Aniline

  • Ethanol

  • Sodium Bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Büchner funnel and filter paper

  • TLC plates (silica gel)

  • Developing chamber

  • UV lamp

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1.0 g of 2,4-dinitrochlorobenzene in 15 mL of ethanol.

    • Add a magnetic stir bar to the flask.

    • In a separate beaker, dissolve 1.5 equivalents of aniline in a small amount of ethanol.

    • Slowly add the aniline solution to the stirred solution of 2,4-dinitrochlorobenzene at room temperature.

    • Add 1.5 equivalents of sodium bicarbonate to the reaction mixture to act as a base to neutralize the HCl generated during the reaction.

    • Attach a reflux condenser to the flask and place the setup in a heating mantle.

  • Reaction Monitoring:

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

    • Prepare a TLC chamber with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

    • Spot the starting materials and the reaction mixture on a TLC plate.

    • Develop the plate and visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared. The reflux is typically continued for 30-60 minutes.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Cool the mixture further in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Wash the solid with water to remove any inorganic salts.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

    • Allow the purified product to air dry or dry in a desiccator.

    • Determine the melting point of the product and characterize it using spectroscopic methods (e.g., IR, NMR).

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to troubleshooting incomplete SNAr reactions.

SNAr_Mechanism Reactants Aryl Halide (Ar-X) + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Product Substituted Product (Ar-Nu) + Leaving Group (X-) Intermediate->Product Elimination of Leaving Group

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow Start Incomplete SNAr Conversion Check_Activation Is the aromatic ring sufficiently activated? (ortho/para EWGs) Start->Check_Activation Check_LG Is the leaving group appropriate? (F > Cl > Br > I) Check_Activation->Check_LG Yes Modify_Substrate Consider a more electron-deficient substrate. Check_Activation->Modify_Substrate No Check_Nu Is the nucleophile strong enough? Check_LG->Check_Nu Yes Modify_LG Switch to a more effective leaving group (e.g., -F). Check_LG->Modify_LG No Check_Solvent Is the solvent optimal? (Polar aprotic?) Check_Nu->Check_Solvent Yes Modify_Nu Increase nucleophilicity (e.g., use conjugate base). Check_Nu->Modify_Nu No Check_Temp Is the reaction temperature high enough? Check_Solvent->Check_Temp Yes Modify_Solvent Change to a polar aprotic solvent (DMSO, DMF). Check_Solvent->Modify_Solvent No Increase_Temp Increase reaction temperature and monitor. Check_Temp->Increase_Temp No Success Reaction Complete Check_Temp->Success Yes Modify_Substrate->Check_Activation Modify_LG->Check_LG Modify_Nu->Check_Nu Modify_Solvent->Check_Solvent Increase_Temp->Check_Temp

Caption: A systematic workflow for troubleshooting incomplete SNAr reactions.

Factor_Relationships SNAr_Rate SNAr Reaction Rate Substrate Substrate Factors SNAr_Rate->Substrate Reagents Reagent Factors SNAr_Rate->Reagents Conditions Condition Factors SNAr_Rate->Conditions EWG Electron-Withdrawing Groups (ortho/para) Substrate->EWG LG Leaving Group Ability (F > Cl > Br > I) Substrate->LG Nucleophile Nucleophile Strength Reagents->Nucleophile Solvent Solvent (Polar Aprotic) Conditions->Solvent Temperature Temperature Conditions->Temperature

Caption: Logical relationships of key factors influencing the rate of SNAr reactions.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 4-Chloro-7,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Chloro-7,8-dimethylquinoline and related quinoline derivatives. Understanding the precise substitution pattern and electronic environment of quinoline-based compounds is crucial for structure elucidation, reaction monitoring, and the rational design of novel therapeutic agents. This document summarizes key ¹H NMR data, outlines a standard experimental protocol for data acquisition, and visually represents the structural relationships and analytical workflow.

Comparative ¹H NMR Data of Substituted Quinolines

The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and selected alternative quinoline derivatives. The data is presented to highlight the influence of substituent effects on the proton chemical environments within the quinoline scaffold.

CompoundSolventH-2 (mult., J)H-3 (mult., J)H-5 (mult., J)H-6 (mult., J)H-8 (mult., J)Methyl Protons (s)Other Protons (mult., J)
This compound CDCl₃dddds (C7-CH₃), s (C8-CH₃)
4,7-Dichloroquinoline [1]CDCl₃8.78 (d, 4.8)7.48 (d, 4.8)8.15 (d, 9.2)7.59 (dd, 9.2, 2.4)8.11 (d, 2.4)
2-Chloro-3-ethynyl-8-methylquinoline CDCl₃8.30 (s)7.58-7.63 (m)7.43-7.48 (m)2.75 (s)3.47 (s, C≡CH)

Note: Specific experimental data for this compound was not available in the searched literature. The expected multiplicities are indicated as singlet (s), doublet (d), doublet of doublets (dd), and multiplet (m). The absence of a value indicates the proton is replaced by a substituent.

Experimental Protocol: ¹H NMR Spectroscopy of Quinolines

This section details a standard procedure for the preparation and analysis of quinoline derivatives by ¹H NMR spectroscopy.

Materials
  • Substituted quinoline sample (5-25 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard (e.g., Tetramethylsilane (TMS))

  • 5 mm NMR tubes

  • Glass Pasteur pipette

  • Glass wool

  • Vortex mixer

Procedure
  • Sample Weighing: Accurately weigh 5-25 mg of the quinoline derivative into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% TMS to the vial.

  • Homogenization: Gently vortex the vial to ensure the complete dissolution of the sample.

  • Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.

  • Sample Loading: Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second acquisition time, 2-5 second relaxation delay, and an appropriate number of scans for good signal-to-noise).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Visualizing Structural Relationships and Analytical Workflow

The following diagrams illustrate the logical flow of ¹H NMR analysis and the structural comparison of the discussed quinoline derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample filter->load lock_shim Lock and Shim load->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal analyze Analyze Spectrum (δ, J, multiplicity) phase_cal->analyze conclusion conclusion analyze->conclusion Structure Elucidation

Caption: Workflow for 1H NMR Analysis of Quinolines.

Caption: Structural Comparison of Quinolines.

References

Navigating the Halogen Maze: A Comparative Guide to the Mass Spectrometry of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of halogenated quinoline compounds is crucial for their identification, characterization, and quantification in complex matrices. This guide provides an objective comparison of the mass spectrometric fragmentation patterns of fluoro-, chloro-, bromo-, and iodo-substituted quinolines, supported by experimental data and detailed protocols.

The introduction of a halogen atom onto the quinoline scaffold significantly influences its mass spectrometric fragmentation. The nature of the halogen, its position on the ring, and the ionization technique employed all play a role in the resulting mass spectrum. This guide will delve into these differences, providing a framework for analyzing this important class of compounds.

Experimental Methodologies

The data presented in this guide is derived from studies employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocols are representative of the methods used for the analysis of halogenated quinolines.

Sample Preparation: Solid-Phase Extraction (SPE) for Fluoroquinolones in Biological Matrices[1]

This protocol is suitable for the extraction of fluoroquinolone antibiotics from samples like beef kidney.

  • Conditioning: Condition a 500 mg, 6 cc Oasis® MAX SPE cartridge with 1 mL of methanol, 1 mL of 5 N NaOH, and 1 mL of water.

  • Loading: Load 5 mL of the prepared tissue extract.

  • Washing: Wash the cartridge with 1 mL of 5% ammonia in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 5 mL of 4% formic acid in methanol.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in 400 µL of the mobile phase buffer.

GC-MS Analysis of Chloroquinolines[2]

This method is applicable for the separation and analysis of various chlorinated quinolines.[1]

  • Gas Chromatograph: A standard GC equipped with a flame ionization detector (FID).

  • Column: Trifluoropropyl silicone (QF-1) column.[1]

  • Temperature: 155°C isothermal.[1]

  • Analysis Time: Less than ten minutes.[1]

LC-MS/MS Analysis of Chloroquine and its Metabolites[3][4]

This method is designed for the quantification of chloroquine and its metabolite, desethylchloroquine, in biological samples.[2][3]

  • Liquid Chromatograph: An LC system capable of gradient elution.

  • Column: Kinetex® Core-Shell F5 LC Column.[2]

  • Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3]

  • Ionization: Electrospray Ionization (ESI) in positive mode.[4]

Comparative Fragmentation Patterns

The primary fragmentation pathways of halogenated quinolines are influenced by the stability of the quinoline ring and the nature of the carbon-halogen bond.[5] Electron Ionization (EI) is often used in GC-MS, leading to the formation of a molecular ion (M+•) and subsequent fragmentation.[5] In LC-MS, Electrospray Ionization (ESI) typically produces a protonated molecule ([M+H]+), which is then subjected to collision-induced dissociation (CID) in tandem MS experiments.[4][6]

Isotopic Patterns: A Key Differentiator

A critical feature in the mass spectra of chloro- and bromo-substituted compounds is the presence of characteristic isotopic patterns due to the natural abundance of their isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br).

  • Monochloro Compounds: Exhibit an [M]+• to [M+2]+• peak ratio of approximately 3:1.[7]

  • Dichloro Compounds: Show a characteristic isotopic cluster for the molecular ion with relative intensities of approximately 100:65:10 for M+•, (M+2)+•, and (M+4)+•, respectively.[5]

  • Monobromo Compounds: Display an [M]+• to [M+2]+• peak ratio of nearly 1:1.

Fluorine and iodine are monoisotopic, so they do not produce these characteristic isotopic patterns.

Fragmentation Pathways

The fragmentation of the quinoline ring itself often involves the loss of HCN or C₂H₂.[8] However, the dominant fragmentation is typically initiated by the halogen substituent.

Fluoroquinolines: The C-F bond is strong, making the loss of a fluorine radical less favorable. Fragmentation often occurs at other parts of the molecule, such as the loss of side chains. For many fluoroquinolone antibiotics, characteristic losses include water ([M+H−H₂O]⁺) and carbon dioxide ([M+H−CO₂]⁺), as well as fragmentation of the piperazine ring if present.[4][9]

Chloroquinolines: A common fragmentation pathway is the loss of a chlorine radical (•Cl) from the molecular ion, followed by the loss of HCN.[5] For compounds like chloroquine, a major fragment ion observed is at m/z 247.10, corresponding to the cleavage of the side chain.[6][10]

Bromoquinolines: Similar to chloroquinolines, the loss of a bromine radical (•Br) is a characteristic fragmentation. The weaker C-Br bond compared to the C-Cl bond can make this fragmentation more prominent.

Iodoquinolines: The C-I bond is the weakest among the halogens. Therefore, the loss of an iodine radical (•I) is a very facile fragmentation process and often results in a base peak corresponding to [M-I]⁺.

The following diagram illustrates a generalized experimental workflow for the LC-MS/MS analysis of halogenated quinolines.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological or Environmental Sample Extraction Solid-Phase Extraction or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC ESI Electrospray Ionization (Ionization) LC->ESI MS1 MS1 (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 (Product Ion Detection) CID->MS2 Data Data Acquisition and Processing MS2->Data Identification Compound Identification Data->Identification Quantification Quantification Data->Quantification

Caption: General workflow for LC-MS/MS analysis of halogenated quinolines.

Quantitative Data Summary

The following tables summarize the characteristic mass-to-charge ratios (m/z) and relative abundances of key fragments for different classes of halogenated quinolines.

Table 1: Fragmentation of Monohalogenated Quinolines (Illustrative)

CompoundHalogenMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
2-ChloroquinolineCl163/165128Loss of •Cl
6-BromoquinolineBr207/209128Loss of •Br
8-FluoroquinolineF147120Loss of HCN from [M-H]•
5-IodoquinolineI255128Loss of •I

Table 2: Fragmentation of Dihalo- and Polyhalo-Quinolines (Illustrative)

CompoundHalogen(s)Molecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
4,7-Dichloroquinoline2 x Cl197/199/201162/164, 127Sequential loss of •Cl and HCl
3,4-Dichloro-7-(trifluoromethyl)quinoline2 x Cl, 1 x CF₃281/283/285246/248, 211Loss of •Cl, followed by loss of •Cl or HCl

Table 3: Fragmentation of Fluoroquinolone Antibiotics (Illustrative) [4][9]

CompoundProtonated Molecule [M+H]⁺ (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
Ciprofloxacin332314, 288, 245Loss of H₂O, loss of CO₂, piperazine ring fragmentation
Norfloxacin320302, 276, 233Loss of H₂O, loss of CO₂, piperazine ring fragmentation
Ofloxacin362344, 318, 261Loss of H₂O, loss of CO₂, piperazine ring fragmentation

Visualizing Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the characteristic fragmentation pathways for different types of halogenated quinolines.

chloroquinoline_fragmentation M [M]+• (e.g., Chloroquinoline) M_minus_Cl [M-Cl]+ M->M_minus_Cl - •Cl M_minus_Cl_minus_HCN [M-Cl-HCN]+ M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Caption: Fragmentation of a simple chloroquinoline.

fluoroquinolone_fragmentation MH [M+H]+ (e.g., Ciprofloxacin) MH_minus_H2O [M+H-H₂O]+ MH->MH_minus_H2O - H₂O MH_minus_CO2 [M+H-CO₂]+ MH->MH_minus_CO2 - CO₂ Piperazine_fragment Piperazine Ring Fragment MH->Piperazine_fragment - Side Chain

Caption: Fragmentation of a fluoroquinolone antibiotic.

Logical Identification of Halogen Substitution

The following decision tree, presented as a DOT diagram, provides a logical approach to identifying the type of halogen substitution based on mass spectral data.

halogen_identification cluster_yes cluster_no node_result node_result start Isotopic Pattern Observed? ratio_1_1 [M]:[M+2] Ratio ~1:1? start->ratio_1_1 Yes loss_127 Loss of 127 u Observed? start->loss_127 No ratio_3_1 [M]:[M+2] Ratio ~3:1? ratio_1_1->ratio_3_1 No node_result_Br Bromine ratio_1_1->node_result_Br Yes node_result_Cl Chlorine ratio_3_1->node_result_Cl Yes node_result_I Iodine loss_127->node_result_I Yes node_result_F Fluorine loss_127->node_result_F No

Caption: Decision tree for halogen identification.

References

A Comparative Guide to the Reactivity of 4-Chloroquinoline and 2-Chloroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-chloroquinoline and 2-chloroquinoline in nucleophilic aromatic substitution (SNAr) reactions. Understanding the subtle yet significant differences in the reactivity of these isomers is crucial for the efficient design and synthesis of quinoline-based compounds, a scaffold of immense importance in medicinal chemistry. This document summarizes key experimental findings, provides detailed experimental protocols for reactivity assessment, and visualizes the underlying chemical principles.

Executive Summary

The functionalization of the quinoline ring system is a cornerstone of modern drug discovery. Both 2-chloroquinoline and 4-chloroquinoline serve as key precursors for the introduction of a wide array of functional groups via nucleophilic aromatic substitution. While both positions are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen, their reactivity profiles are distinct and highly dependent on the nature of the nucleophile and the reaction conditions.

Generally, the C4 position of the quinoline ring is more electron-deficient than the C2 position, leading to a generally higher reactivity of 4-chloroquinoline in many SNAr reactions. However, the relative reactivity can be inverted depending on the nucleophile and the presence of catalysts. For instance, evidence suggests that 2-chloroquinoline exhibits higher reactivity towards hard nucleophiles like methoxide ions, whereas 4-chloroquinoline is more susceptible to acid-catalyzed reactions with amines.[1] This guide will delve into the experimental data that substantiates these observations.

Data Presentation: A Quantitative Comparison

The following table summarizes available quantitative data comparing the reactivity of 2-chloroquinoline and 4-chloroquinoline with different nucleophiles under various conditions.

NucleophileSubstrateSolventTemperature (°C)Second-Order Rate Constant (k2) [L mol-1 s-1]Reference
Piperidine2-ChloroquinolineToluene751.1 x 10-6[1]
Piperidine4-ChloroquinolineToluene752.9 x 10-7[1]
Piperidine2-ChloroquinolineEthyl Acetate751.1 x 10-5[1]
Piperidine4-ChloroquinolineEthyl Acetate751.2 x 10-5[1]
Piperidine2-ChloroquinolineDMSO751.2 x 10-3[1]
Piperidine4-ChloroquinolineDMSO751.8 x 10-3[1]
Piperidine2-ChloroquinolineMethanol751.3 x 10-5[1]
Piperidine4-ChloroquinolineMethanol752.5 x 10-4[1]
Methoxide2-ChloroquinolineMethanol75Higher than 4-chloroquinoline[1]
Methoxide4-ChloroquinolineMethanol75Lower than 2-chloroquinoline[1]

Note: The data clearly indicates that the relative reactivity is highly solvent-dependent. In a non-polar solvent like toluene, 2-chloroquinoline is more reactive with piperidine. However, in the polar aprotic solvent DMSO and the polar protic solvent methanol, 4-chloroquinoline shows higher reactivity.

Understanding the Reactivity: Signaling Pathways and Mechanisms

The nucleophilic aromatic substitution on chloroquinolines proceeds through a well-established addition-elimination mechanism, involving the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Chloroquinoline Chloroquinoline (2- or 4-isomer) Meisenheimer Meisenheimer Complex (Anionic σ-complex) Chloroquinoline->Meisenheimer Nucleophilic Attack (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer SubstitutedQuinoline Substituted Quinoline Meisenheimer->SubstitutedQuinoline Elimination of Leaving Group Chloride Chloride Ion (Cl⁻) Meisenheimer->Chloride

Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) on chloroquinolines.

The electron-withdrawing nitrogen atom in the quinoline ring activates both the C2 and C4 positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex through resonance. The greater reactivity of the 4-position in many cases can be attributed to more effective delocalization of the negative charge onto the nitrogen atom compared to when the attack occurs at the 2-position.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of 2-chloroquinoline and 4-chloroquinoline, a competitive kinetic experiment or parallel monitoring of separate reactions under identical conditions can be performed.

Protocol: Comparative Kinetic Analysis by HPLC

Objective: To determine the second-order rate constants for the reaction of 2-chloroquinoline and 4-chloroquinoline with a given nucleophile under identical conditions.

Materials:

  • 2-Chloroquinoline

  • 4-Chloroquinoline

  • Nucleophile of interest (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., DMSO, acetonitrile)

  • Internal standard (e.g., naphthalene, biphenyl)

  • Quenching solution (e.g., dilute acid for amine reactions)

  • HPLC-grade solvents for analysis

  • Thermostatted reaction vessel

  • HPLC system with a suitable column and detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of 2-chloroquinoline, 4-chloroquinoline, the nucleophile, and the internal standard in the chosen anhydrous solvent at known concentrations.

  • Reaction Setup (performed in parallel for each isomer):

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the chloroquinoline stock solution and the internal standard stock solution.

    • Allow the solution to equilibrate to the desired temperature.

  • Reaction Initiation:

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution to the reaction vessel. Start a timer immediately.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The HPLC method should be developed to achieve baseline separation of the starting chloroquinoline, the product, and the internal standard.

  • Data Analysis:

    • For each time point, determine the concentration of the remaining chloroquinoline by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

    • Plot the natural logarithm of the concentration of the chloroquinoline (ln[CQ]) versus time.

    • Under pseudo-first-order conditions (with a large excess of the nucleophile), the plot should be linear, and the slope will be equal to -kobs (the observed pseudo-first-order rate constant).

    • The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the nucleophile: k2 = kobs / [Nucleophile].

  • Comparison:

    • Compare the calculated k2 values for 2-chloroquinoline and 4-chloroquinoline to determine their relative reactivity with the chosen nucleophile under the specified conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion Stock_Solutions Prepare Stock Solutions (Chloroquinolines, Nucleophile, Internal Standard) Reaction_Setup Set up Parallel Reactions (2-CQ & 4-CQ) Stock_Solutions->Reaction_Setup Initiate Initiate Reactions (Add Nucleophile) Reaction_Setup->Initiate Sampling Time-course Sampling & Quenching Initiate->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Processing Data Processing (Concentration vs. Time) HPLC->Data_Processing Rate_Constant Calculate Rate Constants (k_obs and k_2) Data_Processing->Rate_Constant Comparison Compare k_2 values (Determine Relative Reactivity) Rate_Constant->Comparison

Caption: Experimental workflow for the comparative kinetic analysis of chloroquinoline reactivity.

Conclusion

The reactivity of 2-chloroquinoline and 4-chloroquinoline in nucleophilic aromatic substitution is a nuanced subject, with the outcome being highly dependent on the specific reaction conditions. While 4-chloroquinoline is often more reactive due to superior electronic activation, this is not a universal rule. The choice of solvent and nucleophile can significantly alter the relative reaction rates. For drug development professionals and synthetic chemists, a careful consideration of these factors, supported by empirical data, is essential for the rational design of synthetic routes to novel quinoline-based molecules. The experimental protocol provided in this guide offers a robust framework for making such informed decisions.

References

A Comparative Guide to the Cytotoxicity of Substituted 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold, a cornerstone in antimalarial drug discovery, has garnered significant attention for its potential as an anticancer agent.[1][2] Modifications to this core structure have yielded a plethora of derivatives with varying cytotoxic activities. This guide provides an objective comparison of the cytotoxic performance of several substituted 4-aminoquinolines, supported by experimental data, to aid in the development of novel chemotherapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of various 4-aminoquinoline derivatives have been evaluated against multiple cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their potency.

CompoundCell LineGI₅₀ (µM)[1]IC₅₀ (µg/mL)[3]
Chloroquine (CQ)MDA-MB-46824.36
MCF-720.72
HeLa>30
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73
MCF-711.52
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-46811.01
MCF-78.22
Bisquinoline compound 10MDA-MB-4687.35
MCF-714.80
Analogue CS9HeLa8.9 ± 1.2

Note: Lower GI₅₀/IC₅₀ values indicate higher cytotoxic potency.

Structure-Activity Relationship Insights

The cytotoxic potential of 4-aminoquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.[4]

  • Substitution at the 7-position: Replacing the chloro group at the 7-position with a fluoro group has been shown to increase cytotoxicity against MDA-MB-468 and MCF-7 cells.[1] The 7-chloro group is considered important for antimalarial activity, and modifications can impact the compound's efficacy.[5][6]

  • Side Chain Modifications: Alterations to the amino side chain at the 4-position play a crucial role in the biological activity. For instance, the compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine demonstrated significantly increased cytotoxicity against MDA-MB-468 cells compared to chloroquine.[1]

Experimental Protocols

The following is a detailed methodology for a typical in vitro cytotoxicity assay used to evaluate 4-aminoquinoline derivatives.

Cell Culture and Treatment:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HeLa) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The synthesized 4-aminoquinoline derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

  • The stock solutions are then serially diluted to achieve a range of final concentrations for treating the cells.

  • The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds. Control wells receive medium with the solvent alone.

  • The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

MTT Assay for Cell Viability:

  • Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells. The GI₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Visualizations

Below are diagrams illustrating the experimental workflow for cytotoxicity testing and a proposed signaling pathway for the cytotoxic action of certain 4-aminoquinoline derivatives.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout calculation Calculate % Viability readout->calculation ic50 Determine GI50/IC50 Values calculation->ic50

Caption: Experimental workflow for determining the cytotoxicity of 4-aminoquinoline derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Phosphorylates/Activates caspase3 Caspase-3 akt->caspase3 Inhibits apoptosis Apoptosis caspase3->apoptosis Induces compound 4-Aminoquinoline Derivative compound->receptor Inhibits compound->pi3k Inhibits compound->caspase3 Activates

Caption: Proposed signaling pathway for 4-aminoquinoline-induced apoptosis.

Mechanism of Action

Several studies indicate that substituted 4-aminoquinolines can induce cancer cell death through the induction of apoptosis.[7] One of the proposed mechanisms involves the inhibition of the PI3K/Akt signaling pathway.[4] The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer. By inhibiting this pathway, 4-aminoquinoline derivatives can promote the activation of caspases, such as caspase-3, which are key executioners of apoptosis.[4] This leads to a cascade of events culminating in programmed cell death. Some derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and dissipation of the mitochondrial membrane potential.[7]

References

The Biological Landscape of Quinolines: A Comparative Analysis of 4-Chloro-7,8-dimethylquinoline and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide provides a comparative overview of the biological activity of 4-Chloro-7,8-dimethylquinoline against other quinoline derivatives, supported by experimental data and detailed methodologies. We delve into the anticancer, antimicrobial, and antimalarial potential of this class of compounds, offering insights for future drug discovery and development.

Comparative Biological Activity of Quinolines

While specific biological data for this compound is not extensively documented in publicly available literature, the analysis of structurally related compounds provides valuable insights into its potential activities. The presence of a chlorine atom at the C4 position and methyl groups at C7 and C8 are expected to significantly influence its biological profile. Halogenation, particularly at the C4 and C7 positions, has been shown to play a role in the cytotoxic and antimicrobial properties of quinolines.[3][4]

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[5][6] The cytotoxicity of various quinoline derivatives against different cancer cell lines is summarized in the table below.

Compound/Derivative ClassCell Line(s)IC50/GI50 (µM)Reference(s)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[7]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-711.52[7]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[7]
7-chloroquinoline/nitrobenzaldehyde adductsMCF-7, HCT-116, HL-60, NCI-H2924.60[8]
4-substituted-7-chloroquinoline derivativesA549, NCI-H446, HelaReported stronger than control[9]
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivativesHCT116, CCRF-CEM, K562, A549, U2OSActive (IC50 < 50 µM)[10]

IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition. This data is illustrative and derived from various sources.

Antimicrobial and Antifungal Activity
Compound/Derivative ClassMicroorganism(s)MIC (µg/mL)Reference(s)
Novel Quinoline DerivativesBacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli3.12 - 50[12]
Novel Quinoline DerivativesA. flavus, A. niger, F. oxysporum, C. albicansPotentially active[12]
7-chloro-4-arylhydrazonequinolinesCandida species, Rhodotorula speciesComparable to fluconazole[13]
8-Hydroxyquinoline derivativesCryptococcus spp., C. auris, C. haemulonii0.5 - 8[14][15]

MIC: Minimum Inhibitory Concentration. This data is illustrative and derived from various sources.

Antimalarial Activity

The 4-aminoquinoline scaffold is famously represented by chloroquine, a cornerstone in antimalarial therapy.[16] Numerous derivatives have been synthesized to combat drug-resistant strains of Plasmodium falciparum.[17][18]

Compound/Derivative ClassPlasmodium falciparum Strain(s)IC50 (nM)Reference(s)
4,7-dichloroquinolineChloroquine-sensitive (CQ-s)6.7[19]
4,7-dichloroquinolineChloroquine-resistant (CQ-r)8.5[19]
4-aminoquinoline derivativesW2 (CQ-resistant)5.6 - 17.3[18]
Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3)CQ-sensitive and CQ-resistant~20.9 (mean)[20][21]

IC50: Half maximal inhibitory concentration. This data is illustrative and derived from various sources.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate assessment of biological activities.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Materials:

  • Desired cancer cell lines

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with supplements

  • Test quinoline compounds

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 2.5 x 10⁴ cells/mL in 90 µL of culture medium per well and incubate overnight.[24]

  • Compound Treatment: Add 10 µL of various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[24] Include vehicle controls.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[22][24]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][25]

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test quinoline compounds

  • Microbial cultures

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the culture broth in a 96-well plate.[25]

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.[25]

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include growth and sterility controls.[25]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[11]

Signaling Pathways and Experimental Workflows

The biological effects of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. Furthermore, understanding the experimental workflows is essential for interpreting the biological data.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Seed Cells in 96-well Plate treatment Add Compounds to Cells cell_culture->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (e.g., 24-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate (4h) add_mtt->formazan_incubation solubilize Add Solubilization Solution formazan_incubation->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50/GI50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

experimental_workflow_mic cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution Serial Dilution of Compound inoculation Inoculate Wells compound_dilution->inoculation inoculum_prep Prepare Standardized Inoculum inoculum_prep->inoculation incubation Incubate (e.g., 18-24h) inoculation->incubation visual_inspection Visually Inspect for Growth incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Quinoline Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->mTOR inhibit

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a target for quinoline derivatives.

References

Comparative Guide to Purity Analysis of Synthesized 4-Chloro-7,8-dimethylquinoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 4-Chloro-7,8-dimethylquinoline. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and objective performance comparisons.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a premier technique for the purity determination of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity allow for the effective separation and quantification of the main compound from its impurities. A typical reversed-phase HPLC (RP-HPLC) method is recommended for this analysis.

Detailed Experimental Protocol: RP-HPLC

A well-defined protocol is crucial for reproducible and accurate results. The following method is a standard starting point for the analysis of quinoline derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • All solvents should be of HPLC grade and degassed prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water).

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Purity Assessment

The purity of the synthesized compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.

Component Retention Time (min) Peak Area Area %
Impurity 14.521,5000.15
Impurity 28.763,2000.32
This compound 15.23 992,800 99.28
Impurity 318.912,5000.25
Total 1,000,000 100.00
Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample into HPLC Filter->Inject MobilePhase Prepare & Degas Mobile Phase MobilePhase->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Fig. 1: HPLC Purity Analysis Workflow

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.

Method Principle Advantages Disadvantages Application for this compound
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, quantitative, suitable for non-volatile compounds.Higher cost of instrumentation and solvents, more complex method development.Highly Recommended: Ideal for accurate quantification of purity and separation of closely related impurities.
GC-MS Separation based on volatility in a gaseous mobile phase, followed by mass analysis.Excellent for volatile impurities, provides structural information (MS).Not suitable for non-volatile or thermally labile compounds.Complementary: Useful for identifying volatile impurities from the synthesis, but not for the main compound if it has low volatility.
TLC Separation on a thin layer of adsorbent material by a liquid mobile phase.Simple, rapid, and low cost.Low resolution, primarily qualitative or semi-quantitative.Screening Tool: Good for rapid, qualitative checks of reaction progress or for a preliminary assessment of purity.
NMR Nuclear spin transitions in a magnetic field.Provides detailed structural information, can quantify without a reference standard (qNMR).Lower sensitivity compared to HPLC, requires highly pure solvents, expensive instrumentation.Structural Confirmation: Excellent for confirming the structure of the main compound and identifying major impurities if their structures are known.
Decision Logic for Method Selection

The choice of analytical technique often depends on the specific requirements of the analysis. The following diagram outlines a logical approach to selecting the most appropriate method.

G Start Purity Analysis Required Goal Goal of Analysis? Start->Goal Quant Accurate Quantification? Goal->Quant Quantitative TLC Use TLC Goal->TLC Rapid Screen NMR Use NMR Goal->NMR Structural Info Volatile Volatile Impurities? Quant->Volatile No HPLC Use HPLC Quant->HPLC Yes Volatile->HPLC No GCMS Use GC-MS Volatile->GCMS Yes

Fig. 2: Decision Tree for Analytical Method Selection

Conclusion

For the comprehensive and accurate purity analysis of synthesized this compound, RP-HPLC is the method of choice . It offers the necessary resolution and sensitivity to separate and quantify the main component from potential synthesis-related impurities. While other techniques such as GC-MS and NMR serve as excellent complementary methods for identifying volatile impurities and confirming the structure, HPLC remains the gold standard for quantitative purity assessment in a research and drug development setting.

A Comparative Guide to FT-IR Spectroscopy of Quinoline Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality control of quinoline-based compounds.[1] Quinoline and its derivatives are foundational scaffolds in numerous natural and synthetic compounds with significant biological activity.[1][2] This guide provides a comparative analysis of the FT-IR spectral characteristics of the quinoline functional group, offers detailed experimental protocols, and compares its spectral signature to relevant isomers and derivatives.

The key structural feature of quinoline is a benzene ring fused to a pyridine ring, with the nitrogen atom at position 1. This arrangement results in a unique electronic distribution and, consequently, a distinct vibrational fingerprint that can be readily identified using FT-IR spectroscopy.[3]

Comparative FT-IR Spectral Data of Quinoline and Derivatives

The FT-IR spectrum of quinoline is characterized by several distinct absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes these key frequencies and compares them with those of a common derivative, 8-hydroxyquinoline (8-HQ), and its structural isomer, isoquinoline.

Vibrational ModeFunctional Group / MoietyQuinoline (C₉H₇N) [cm⁻¹]8-Hydroxyquinoline [cm⁻¹]Isoquinoline (Isomer) [cm⁻¹]Notes
O-H StretchPhenolic -OHN/A~3160 (broad)[4]N/AA broad, characteristic band indicating the presence of the hydroxyl group.[4]
C-H StretchAromatic C-H3100 - 3000[5]3100 - 30003100 - 3000Typical for heteroaromatic rings; this region can show multiple sharp peaks.[5]
C=O StretchCarbonyl C=ON/AN/AN/AIn 5,8-quinolinedione derivatives, two distinct C=O peaks are observed between 1700-1650 cm⁻¹. This is a key differentiator from 5,8-isoquinolinedione derivatives, which show only one peak in this region.[1]
C=C and C=N StretchAromatic Ring Skeletal Vibrations1630 - 1500[5][6]1600 - 1000[4]1630 - 1500A series of strong, sharp bands characteristic of the fused aromatic system. The pattern can help distinguish between quinoline and isoquinoline.[1]
C-N StretchHeterocyclic C-N1335 - 1240[2]~1325~1320The stretching vibration of the C-N bond within the pyridine ring.
C-H In-Plane BendAromatic C-H1300 - 1000[5]1300 - 10001300 - 1000These vibrations contribute to the complex fingerprint region.
C-H Out-of-Plane BendAromatic C-H850 - 740[6]~810[4]850 - 740The position and number of these bands are sensitive to the substitution pattern on the benzene ring.

Experimental Workflow for FT-IR Analysis

The general process for analyzing a quinoline-containing sample using FT-IR spectroscopy involves sample preparation, data acquisition, and spectral analysis. The logical flow of these steps is crucial for obtaining reliable and reproducible data.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Sample (e.g., place liquid on ATR crystal or prepare KBr pellet) Background Acquire Background Spectrum (Clean ATR or KBr pellet) Prep->Background Sample Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Sample Place Sample Process Process Data (Background correction, Baseline adjustment) Sample->Process Analysis Spectral Analysis (Peak identification, Functional group assignment) Process->Analysis Compare Comparative Analysis (vs. Reference Spectra/ Isomers) Analysis->Compare

General workflow for FT-IR spectroscopic analysis of quinoline samples.

Experimental Protocols

Accurate and reproducible FT-IR data relies on meticulous adherence to standardized experimental protocols. The Attenuated Total Reflectance (ATR) method is commonly used for liquid and solid samples due to its simplicity and speed.[1][3]

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol is suitable for the analysis of liquid or solid quinoline derivatives.

  • Instrument Preparation :

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition :

    • With the clean, empty ATR crystal in place, acquire a background spectrum.

    • Set the spectral range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

    • To improve the signal-to-noise ratio, co-add a minimum of 16 or 32 scans.[3]

  • Sample Application :

    • For liquid samples, place a single drop of the quinoline compound directly onto the center of the ATR crystal.[3]

    • For solid samples, place a small amount of the powder onto the crystal and apply firm, even pressure using the built-in pressure clamp to ensure good contact.

  • Sample Spectrum Acquisition :

    • Using the same acquisition parameters as the background scan, acquire the sample spectrum.[3]

  • Data Processing and Cleaning :

    • The instrument's software will automatically generate the final absorbance or transmittance spectrum by ratioing the sample spectrum against the background spectrum.[3]

    • After analysis, clean the ATR crystal thoroughly to remove all traces of the sample.

Potassium Bromide (KBr) Pellet Method

This is an alternative method for solid samples.

  • Sample Preparation :

    • Grind 1-2 mg of the solid quinoline sample with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

  • Pellet Formation :

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition :

    • Place the KBr pellet into the spectrometer's sample holder.

    • Acquire the spectrum using the same parameters as the ATR method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans). A background spectrum is typically run with an empty sample holder.

References

Unveiling Novel Antiplasmodial Agents: A Comparative Analysis Against Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against malaria, the persistent challenge of drug resistance necessitates the continuous development of novel antiplasmodial agents. This guide provides a comprehensive comparison of the antiplasmodial activity of recently investigated compounds against chloroquine, a historically significant but increasingly compromised antimalarial drug. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals.

The emergence and spread of Plasmodium falciparum strains resistant to chloroquine have significantly hampered malaria control efforts.[1][2] Resistance is primarily linked to mutations in the parasite's chloroquine resistance transporter gene (pfcrt), which reduces the accumulation of the drug in the parasite's digestive vacuole.[3] This has driven the search for new chemical entities that can overcome existing resistance mechanisms. This guide summarizes the in vitro and in vivo efficacy of several novel compounds in comparison to chloroquine against both sensitive and resistant parasite strains.

Comparative In Vitro Antiplasmodial Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various investigational compounds against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. A lower IC50 value indicates greater potency.

Compound/DrugP. falciparum Strain (Chloroquine-Sensitive)IC50 (nM)P. falciparum Strain (Chloroquine-Resistant)IC50 (nM)Selectivity Index (SI)Reference
Chloroquine (CQ) 3D73.7W22411080[3][4]
3D7-K1255-[5]
D10-W2--[6]
CQ Analogues (CQAns) 3D7-W2< 1000CQAn37: 24275, CQAn33: 7645[3]
Chiral CQ Analogues 3D722.61 - >5000K146.50 - 161.80-[5]
Primaquine Fumardiamides 3D77740 (Cmpd 2)Dd2--[4]
Chloroquine Fumardiamides 3D735 (Cmpd 14 & 16)Dd2890 (Cmpd 14), 379 (Cmpd 16)-[4][7]
Bulky Side Chain CQ Analogues D-10Nanomolar rangeW-2Nanomolar range-[8]
Thiazinoquinones D10-W2810 (Cmpd 27)-[6]
Novkitasetaline 3D732650Dd251880-[9]

The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) in a human cell line to the antiplasmodial IC50, indicating the compound's specificity for the parasite.

In Vivo Antiplasmodial Efficacy

The 4-day suppressive test in mice infected with Plasmodium berghei is a standard model for evaluating the in vivo efficacy of potential antimalarial compounds. The table below presents the percentage of parasitemia suppression by selected compounds compared to chloroquine.

Compound/DrugDose (mg/kg/day)RouteParasitemia Suppression (%)Mouse StrainPlasmodium StrainReference
Chloroquine 10Oral100-P. berghei[10]
10Oral/Subcutaneous99 - 100-P. berghei NK65
150Oral--CQ-resistant P. berghei[3]
CQ Analogues (CQAns) 25Oral73 - 100-P. berghei[3]
Chiral CQ Analogues 100OralModerate ActivitySwiss AlbinoP. yoelii N-67 (CQ-resistant)
4-Nerolidylcatechol (Cmpd 2) 600Oral/Subcutaneous64 / 72-P. berghei NK65[11]
Dorstenia barnimiana extract 400Oral54.87Swiss AlbinoP. berghei[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the key assays used to generate the data in this guide.

In Vitro Antiplasmodial Activity Assays

1. SYBR Green I-based Fluorescence Assay

This assay is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial drugs by measuring parasite DNA content.[12][13]

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with Albumax I or human serum under a gas mixture of 5% CO2, 5% O2, and 90% N2.[9][13]

  • Drug Preparation: Test compounds and chloroquine are serially diluted in 96-well plates.

  • Assay Procedure: Synchronized ring-stage parasites are added to the drug-containing plates at a specific parasitemia and hematocrit.[14] The plates are incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well.[12][15] The plate is incubated in the dark.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration using a sigmoidal dose-response curve-fitting model.[3]

2. Parasite Lactate Dehydrogenase (pLDH) Assay

The pLDH assay is a colorimetric method that measures the activity of the parasite-specific lactate dehydrogenase enzyme, which serves as a biomarker for parasite viability.[16][17][18]

  • Parasite Culture and Drug Incubation: This follows the same initial steps as the SYBR Green I assay.

  • Lysis: After a 48 or 72-hour incubation period, the parasitized red blood cells are lysed to release the pLDH enzyme.[17][19]

  • Enzymatic Reaction: A substrate solution containing lactate and a tetrazolium salt is added. The pLDH enzyme catalyzes the reduction of the tetrazolium salt to a colored formazan product.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate spectrophotometer.[3]

  • Data Analysis: Similar to the SYBR Green I assay, IC50 values are determined from dose-response curves.[16]

In Vivo Antiplasmodial Activity Assay

Peter's 4-Day Suppressive Test

This is a standard in vivo method to assess the efficacy of antimalarial compounds in a murine model.[10][20][21]

  • Animal Model: Swiss albino or other suitable mouse strains are used.[5][10]

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.[11][20]

  • Drug Administration: The test compounds and chloroquine (positive control) are administered orally or via another relevant route to groups of infected mice for four consecutive days, starting a few hours after infection.[11][20] A vehicle control group receives the solvent used to dissolve the compounds.

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of suppression. Other parameters such as mean survival time, body weight, and rectal temperature can also be monitored.[10]

Visualizing Experimental and Biological Processes

To further clarify the methodologies and biological context, the following diagrams have been generated using Graphviz.

G cluster_culture Parasite Culture & Drug Exposure cluster_sybr SYBR Green I Assay cluster_pldh pLDH Assay cluster_analysis Data Analysis culture P. falciparum Culture (Erythrocytes, RPMI, Albumax) sync Synchronize to Ring Stage culture->sync add_parasites Add synchronized parasites to plates sync->add_parasites plate Prepare 96-well plate with serially diluted compounds plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate lysis_sybr Add Lysis Buffer with SYBR Green I incubate->lysis_sybr lysis_pldh Lyse Cells incubate->lysis_pldh incubate_dark Incubate in Dark lysis_sybr->incubate_dark read_fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition add_substrate Add pLDH Substrate lysis_pldh->add_substrate read_absorbance Read Absorbance add_substrate->read_absorbance read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for in vitro antiplasmodial activity screening.

G cluster_vacuole Parasite Digestive Vacuole cluster_chloroquine Chloroquine Action cluster_resistance Mechanism of Resistance Heme Toxic Free Heme Biocrystallization Biocrystallization Heme->Biocrystallization CQ_Heme CQ-Heme Complex Heme->CQ_Heme Hemozoin Non-toxic Hemozoin (Crystal) Biocrystallization->Hemozoin CQ Chloroquine (CQ) Biocrystallization->CQ Inhibits CQ->CQ_Heme PfCRT PfCRT Transporter (Mutated) CQ->PfCRT Toxicity Parasite Death CQ_Heme->Toxicity CQ_efflux CQ Efflux PfCRT->CQ_efflux

Caption: Chloroquine's mechanism of action and resistance.

References

Comparative Guide to the Structure Confirmation of 4-Chloro-7,8-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the synthesis and structural confirmation of 4-Chloro-7,8-dimethylquinoline derivatives and related compounds. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of synthetic pathways.

Synthesis and Structural Elucidation

The synthesis of 4-chloroquinoline derivatives is a critical step in the development of new therapeutic agents, with applications ranging from anticancer to antimalarial drugs. The introduction of a chlorine atom at the 4-position of the quinoline ring provides a reactive site for further functionalization, making these compounds versatile intermediates.[1] The structural confirmation of these derivatives relies on a combination of spectroscopic and analytical techniques.

One key example is the synthesis of 2,4-dichloro-7,8-dimethylquinoline. A one-pot reaction involving 2,3-dimethylaniline and malonic acid in the presence of phosphorus oxychloride yields the target compound.[2] This method offers a direct route to this di-chlorinated derivative. The general approach for introducing a 4-chloro substituent often involves the chlorination of a 4-hydroxyquinoline precursor using reagents like phosphorus oxychloride or thionyl chloride.[3][4]

The structural integrity of these synthesized compounds is paramount and is typically confirmed through a suite of analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis.[3][5] For unambiguous three-dimensional structure determination, single-crystal X-ray diffraction is the gold standard.[2][6]

Comparative Data

To facilitate a clear comparison, the following tables summarize key experimental data for 2,4-dichloro-7,8-dimethylquinoline and related 4-chloroquinoline structures.

Table 1: Crystallographic Data for 2,4-dichloro-7,8-dimethylquinoline[2]
ParameterValue
Molecular FormulaC₁₁H₉Cl₂N
Molecular Weight226.09
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)20.3054 (9)
b (Å)3.9992 (2)
c (Å)25.5743 (11)
V (ų)2076.77 (17)
Z8
Table 2: Spectroscopic Data for a Representative 4-Chloro-6,7-dimethylfuro[3,2-c]quinoline[3]
TechniqueData
IR (KBr, cm⁻¹)2936 (C-N str.), 1548, 1517, 1453 (C=C, aromatic), 1558 (C=N str.)
¹H NMR (DMSO-d₆, δ ppm)2.3 (s, 6H, 2CH₃ quinoline), 7.2-8.3 (m, 4H, ArH)
Mass (m/z)231 (M+)

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison of results. The following sections outline key experimental protocols for the synthesis and characterization of this compound derivatives.

Synthesis of 2,4-dichloro-7,8-dimethylquinoline[2]

A mixture of 2,3-dimethylaniline (10 mmol) and malonic acid (10 mmol) is heated under reflux in phosphorus oxychloride (30 ml) with stirring for 5 hours. After cooling, the reaction mixture is poured into crushed ice with vigorous stirring and then made alkaline with 5 M sodium hydroxide. The resulting crude product is collected by filtration. Purification is achieved by column chromatography using a hexane-ethyl acetate (95:5) eluent to yield the pure 2,4-dichloro-7,8-dimethylquinoline.

General Chlorination of 4-hydroxyquinolines[4]

The 4-hydroxyquinoline intermediate (1.0 equivalent) is carefully added to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents. The mixture is heated to reflux (approximately 110°C) and maintained for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring to precipitate the 4-chloroquinoline product.

Characterization Techniques
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are typically obtained using an LC-MS or a FAB-MS instrument to determine the molecular weight of the synthesized compounds.[3][5]

  • Infrared Spectroscopy: IR spectra are recorded on a spectrophotometer using KBr pellets. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Elemental Analysis: Carbon, Hydrogen, and Nitrogen content are determined by an elemental analyzer to confirm the empirical formula of the compounds.

  • Single-Crystal X-ray Diffraction: A suitable single crystal of the compound is mounted on a diffractometer. The data is collected at a specific temperature (e.g., 293 K) using a radiation source like Mo Kα. The structure is then solved and refined using appropriate software.[2][6]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes discussed.

synthesis_2_4_dichloro_7_8_dimethylquinoline 2,3-Dimethylaniline 2,3-Dimethylaniline Reaction Mixture Reaction Mixture 2,3-Dimethylaniline->Reaction Mixture Malonic Acid Malonic Acid Malonic Acid->Reaction Mixture POCl3 POCl3 POCl3->Reaction Mixture Reflux, 5h 2,4-dichloro-7,8-dimethylquinoline 2,4-dichloro-7,8-dimethylquinoline Reaction Mixture->2,4-dichloro-7,8-dimethylquinoline Workup & Purification general_chlorination 4-Hydroxyquinoline Derivative 4-Hydroxyquinoline Derivative Reaction Reaction 4-Hydroxyquinoline Derivative->Reaction POCl3 POCl3 POCl3->Reaction 4-Chloroquinoline Derivative 4-Chloroquinoline Derivative Reaction->4-Chloroquinoline Derivative Reflux

References

Dimethyl-Substituted Quinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The introduction of methyl groups at various positions on the quinoline ring can significantly influence the potency and selectivity of these derivatives. This guide provides a comparative analysis of the structure-activity relationship (SAR) of dimethyl-substituted quinolines, focusing on their anticancer and kinase inhibitory activities. The information is presented to aid researchers in the design and development of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of dimethyl-substituted quinolines is highly dependent on the position of the methyl groups and the presence of other substituents. The following tables summarize the quantitative data for various dimethyl-substituted quinoline derivatives, primarily focusing on their anticancer and kinase inhibitory effects.

Anticancer Activity of Dimethyl-Substituted Quinolines

The anticancer potential of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

CompoundSubstitution PatternCancer Cell LineIC50/GI50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline3,5-dimethyl (on pyrazole)HL-60 (Leukemia)19.88 ± 3.35 µg/ml[3]
U937 (Leukemia)43.95 ± 3.53 µg/ml[3]
6,7-dimethoxy-3-(various aryl/heteroaryl)quinoline derivatives6,7-dimethoxy (not dimethyl)Not specified< 0.02 (as PDGF-RTK inhibitors)[4]

Note: Direct comparative data for simple dimethylquinoline isomers (e.g., 2,3-dimethylquinoline vs 6,8-dimethylquinoline) is sparse in the reviewed literature. The table reflects data on quinolines with dimethyl substitutions on appended moieties or other alkyl substitutions that provide insight into SAR.

Kinase Inhibitory Activity

Quinoline derivatives are known to target various protein kinases involved in cancer cell signaling.[5] The table below highlights the inhibitory activity of relevant substituted quinolines.

Compound ClassTarget KinaseIC50 (nM)Key Structural FeaturesReference
3-Substituted 6,7-dimethoxyquinoline derivativesPDGF-RTK< 206,7-dimethoxy groups are advantageous. A lipophilic group at the 3-position is crucial.[4]
6,7-disubstituted-4-phenoxyquinoline derivativesc-Met2.20Halogen groups, especially trifluoromethyl, on the phenoxy ring enhance activity.[6]
Quinazoline-based derivatives with dimethyl fragmentsEGFR / VEGFR-21 / 79Meta and para dimethyl fragments on a terminal phenyl ring.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of substituted quinoline derivatives.[8]

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the dimethyl-substituted quinoline derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • Incubation: The plate is incubated for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.

Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

Procedure:

  • Reaction Mixture Preparation: A reaction buffer containing the purified kinase, its specific substrate (e.g., a peptide), and ATP is prepared.

  • Compound Addition: The dimethyl-substituted quinoline derivative at various concentrations is added to the reaction mixture.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based Assay: Using a specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Principle: Cells are stained with a fluorescent dye (e.g., propidium iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the differentiation of cell cycle phases.

Procedure:

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of thousands of individual cells is measured.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle is calculated.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship of quinoline derivatives.

SAR_General_Structure General Quinoline Scaffold and Key Substitution Positions quinoline substituents R1, R2, R3, etc. = H, CH3, OCH3, Halogens, etc. Dimethyl substitutions at various positions influence lipophilicity and steric interactions.

Caption: General chemical structure of the quinoline ring, highlighting positions for substitution.

Experimental_Workflow Typical Experimental Workflow for Evaluating Quinoline Derivatives cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Dimethyl-Substituted Quinoline Library cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity kinase Kinase Inhibition Assay cytotoxicity->kinase Active Compounds antimicrobial Antimicrobial Screening (MIC Determination) cytotoxicity->antimicrobial Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) kinase->cell_cycle mechanism_elucidation mechanism_elucidation apoptosis Apoptosis Assays cell_cycle->apoptosis pathway Signaling Pathway Analysis apoptosis->pathway lead_optimization Lead Optimization pathway->lead_optimization Identify Lead Compound

Caption: A generalized workflow for the synthesis and biological evaluation of novel quinoline compounds.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Quinolines RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTOR

Caption: The PI3K/Akt/mTOR pathway, a common target for anticancer quinoline derivatives.[1]

References

Safety Operating Guide

Safe Disposal of 4-Chloro-7,8-dimethylquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Chloro-7,8-dimethylquinoline is a critical component of laboratory safety and environmental responsibility. This compound, while not extensively characterized in publicly available safety literature, should be treated as hazardous waste based on the toxicological profiles of structurally similar halogenated quinolines.[1][2][3] Adherence to the following procedural guidelines will ensure the safe handling and disposal of this chemical, thereby minimizing risks to personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. Similar chemicals are known to cause skin and eye irritation and may be harmful if swallowed.[1][3] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood to avoid inhalation of any dust or vapors.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[3][4] The following steps provide a comprehensive framework for its safe disposal.

Step 1: Waste Identification and Segregation

  • Treat all this compound, including residual amounts in containers and any contaminated materials (e.g., gloves, wipes), as hazardous waste.[3]

  • Segregate this waste from non-hazardous materials to prevent cross-contamination.[5]

Step 2: Container Selection and Labeling

  • Use a compatible, leak-proof container with a secure screw-on cap for waste collection.[5][6] The original manufacturer's container is often a suitable choice.[6]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][7]

  • Include any additional information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5]

  • Ensure the SAA is a secure location, away from incompatible materials such as strong oxidizing agents.[5][8]

  • Secondary containment, such as a larger, chemically resistant bin, should be used to capture any potential leaks from the primary container.[6]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[3]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[3][9]

Quantitative Data Summary: Hazardous Waste Characteristics

The classification of a chemical as hazardous waste is typically based on the following characteristics defined by the Environmental Protection Agency (EPA).[4]

Characteristic Description
Ignitability Liquids with a flash point below 60°C, non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases and oxidizers.
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.[4]
Toxicity Chemicals that are harmful or fatal if ingested or absorbed, or that can release toxic constituents into the environment.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

A Identify this compound as Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Place in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F H Is the container full or has it been stored for >90 days? F->H G Arrange for Pickup by Licensed Waste Vendor J Final Disposal by Vendor G->J H->G Yes I Continue to Store Securely in SAA H->I No

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-7,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for 4-Chloro-7,8-dimethylquinoline, compiled to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling structurally similar quinoline derivatives and chlorinated aromatic compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Given its chemical structure as a chlorinated quinoline derivative, this compound should be handled as a hazardous substance. Similar compounds are known to be harmful if ingested or absorbed through the skin, and can cause significant irritation to the skin and eyes.[1][2][3] Some quinoline derivatives are also suspected carcinogens and may cause genetic defects.[1][4]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[5]
Hand Protection Chemical-resistant glovesUse gloves inspected prior to use. Butyl rubber or nitrile rubber gloves are generally recommended for chlorinated aromatic compounds. Dispose of contaminated gloves after use.[5]
Body Protection Laboratory Coat or Chemical SuitA complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]
Respiratory Protection RespiratorIn case of inadequate ventilation or potential for aerosol generation, wear a full-face respirator with appropriate cartridges (e.g., type ABEK as per EN 14387) or a self-contained breathing apparatus (SCBA).[1][5]

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and ensure laboratory safety.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand all safety precautions.[1]

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6]

  • Handling: Avoid direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[1][2] Avoid inhalation of any dust or vapors.

  • Hygiene: Wash hands, forearms, and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area. Contaminated work clothing should be removed and laundered separately before reuse.[1]

Storage Plan:

ConditionRequirementRationale
Location Store in a cool, dry, and well-ventilated area.To prevent degradation and minimize vapor pressure.
Container Keep in the original, tightly closed container.[1][2]To prevent leakage and contamination.
Security Store in a locked cabinet or area.[1][6]To restrict access to authorized personnel only.
Incompatibilities Keep away from strong oxidizing agents.[6]To prevent hazardous chemical reactions.

Spill and Emergency Procedures

Immediate and appropriate response to a spill is crucial to prevent harm to personnel and the environment.

Spill Response Plan:

  • Evacuation: Evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]

  • Personal Protection: Wear full PPE, including respiratory protection, before attempting to clean up the spill.

  • Clean-up: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[3] Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

Disposal of this compound and its contaminated waste must be handled by a licensed waste disposal contractor.

Waste Disposal Protocol:

  • Waste Classification: This material should be classified as hazardous chemical waste. Due to the presence of chlorine, it should be segregated as chlorinated aromatic waste.

  • Containerization: Collect waste in designated, properly labeled, and sealed containers.

  • Disposal Method: The primary recommended method for the disposal of chlorinated aromatic compounds is incineration at a licensed facility equipped with appropriate emission controls. Landfill disposal is generally not recommended.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.

Experimental Workflow for Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup prep_sds Review Safety Info prep_sds->prep_ppe handle_weigh Weigh Compound prep_setup->handle_weigh Begin Experiment handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon Experiment Complete cleanup_store Store Compound handle_react->cleanup_store cleanup_dispose Segregate Waste cleanup_decon->cleanup_dispose dispose_label Label Waste Container cleanup_dispose->dispose_label dispose_pickup Arrange for Pickup dispose_label->dispose_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.